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  • Product: 4-(5-Vinylpyridin-2-yl)morpholine

Core Science & Biosynthesis

Foundational

4-(5-Vinylpyridin-2-yl)morpholine: Structural Rationale, Synthesis, and Application in Antitubercular Drug Discovery

A Technical Whitepaper for Drug Development Professionals As drug discovery shifts toward combating multi-drug resistant (MDR) pathogens, the architectural optimization of small-molecule pharmacokinetics has become as cr...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

As drug discovery shifts toward combating multi-drug resistant (MDR) pathogens, the architectural optimization of small-molecule pharmacokinetics has become as critical as target binding affinity. This whitepaper provides an in-depth technical analysis of 4-(5-Vinylpyridin-2-yl)morpholine —a highly specialized synthetic intermediate. By acting as a dual-purpose structural modifier and reactive synthon, this molecule has proven instrumental in the development of next-generation antitubercular nitrofuran isoxazolines .

Below, we dissect the physicochemical rationale for its use, outline self-validating synthetic protocols, and map its integration into complex drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The utility of 4-(5-Vinylpyridin-2-yl)morpholine lies in its tripartite structure: a pyridine core, a morpholine appendage, and a reactive vinyl group. Each moiety serves a distinct mechanistic purpose in both synthesis and final drug efficacy.

  • Morpholine Ring: Acts as a solubilizing group and a metabolic blocker. In lead optimization, the inclusion of morpholine drastically decreases lipophilicity (LogP) and reduces non-specific plasma protein binding, thereby increasing the fraction of unbound, biologically active drug in systemic circulation .

  • Pyridine Core: Provides structural rigidity and introduces a hydrogen-bond acceptor. The basic nitrogen alters the pKa of the molecule, further improving aqueous solubility in physiological environments.

  • Vinyl Group: Serves as the crucial reactive handle (dipolarophile) for downstream [3+2] cycloadditions, enabling the rapid construction of complex heterocyclic scaffolds like isoxazolines.

Table 1: Physicochemical Profile of the Synthon
ParameterValueBiological / Synthetic Significance
CAS Number 223556-21-6Primary identifier for commercial sourcing .
Molecular Formula C11H14N2ODefines the stoichiometric baseline for coupling reactions.
Molecular Weight 190.24 g/mol Low molecular weight allows for downstream additions without exceeding Lipinski's Rule of 5.
H-Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and target interaction.
Reactivity Handle Terminal AlkeneHighly susceptible to 1,3-dipolar cycloadditions and cross-metathesis .

Mechanistic Workflow in Pharmacokinetic Optimization

In the development of antitubercular agents, early nitrofuran leads exhibited potent in vitro activity but failed in vivo due to extreme lipophilicity, poor solubility, and rapid metabolic degradation. The integration of the 4-(5-Vinylpyridin-2-yl)morpholine motif was a calculated decision to rescue these leads.

PKLogic Lead Initial Lead (High Lipophilicity, Poor Solubility) Mod1 Pyridine Integration (Decreases LogP, Adds H-Bond Acceptor) Lead->Mod1 Mod2 Morpholine Addition (Blocks Metabolism, Lowers Protein Binding) Mod1->Mod2 Opt Optimized Candidate (High Bioavailability, Potent Anti-TB Activity) Mod2->Opt

Figure 1: Pharmacokinetic optimization logic utilizing morpholine and pyridine substitutions.

Table 2: Comparative Pharmacokinetic Impact
ParameterInitial Nitrofuran LeadPyridyl-Morpholine DerivativeCausality / Mechanism
Aqueous Solubility < 1 µg/mL> 50 µg/mLIntroduction of polar H-bond acceptors (O, N) disrupts crystal lattice energy.
Protein Binding > 99%~ 85%Increased polarity reduces hydrophobic interactions with human serum albumin.
Metabolic Stability Rapid clearanceExtended Half-lifeMorpholine sterically shields adjacent aromatic sites from CYP450 oxidation.

Synthetic Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis of 4-(5-Vinylpyridin-2-yl)morpholine and its subsequent conversion into an antitubercular agent must be treated as a self-validating system. Analytical checkpoints are embedded directly into the protocols.

SynthesisWorkflow A 2-Halo-5-iodopyridine (Starting Material) B Stille Coupling PdCl2(PPh3)2, Tributyl(vinyl)tin DMF, Microwave, 160°C A->B C 2-Halo-5-vinylpyridine (Intermediate) B->C D Buchwald-Hartwig Amination Morpholine, Pd(OAc)2, NaOtBu Toluene, 80°C C->D E 4-(5-Vinylpyridin-2-yl)morpholine (Target Synthon) D->E F 1,3-Dipolar Cycloaddition Nitrile Oxide, Et3N, CHCl3 E->F G Nitrofuran Isoxazoline (Antitubercular Agent) F->G

Figure 2: Synthetic workflow from 2-halo-5-iodopyridine to antitubercular isoxazolines.

Protocol 1: Microwave-Assisted Stille Coupling

Objective: Chemoselective vinylation of 2-halo-5-iodopyridine. Causality: The iodo group undergoes oxidative addition by Pd(0) significantly faster than the chloro/bromo group, ensuring strict chemoselectivity. Microwave irradiation is utilized to rapidly push the reaction to completion (5 minutes), preempting the thermal polymerization of the highly reactive vinyl product that plagues traditional reflux methods.

  • Preparation: In a microwave-safe vial, dissolve 2-halo-5-iodopyridine (1.0 eq) and tributyl(vinyl)tin (1.2 eq) in anhydrous DMF.

  • Catalysis: Add 5 mol% of

    
    . Purge the vial with inert Argon gas for 5 minutes to prevent catalyst oxidation.
    
  • Irradiation: Seal the vial and subject it to microwave irradiation at 160°C for exactly 5 minutes.

  • System Validation:

    • TLC: Check against starting material (Hexanes/EtOAc).

    • LC-MS: Confirm the disappearance of the heavily isotopic iodine mass and the appearance of the[M+H]+ peak for the vinyl intermediate.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Objective: Amination to yield 4-(5-Vinylpyridin-2-yl)morpholine. Causality:


 combined with a sterically demanding biaryl phosphine ligand (e.g., JohnPhos) forces the palladium center into a highly active mono-ligated state. This drastically lowers the activation energy for the critical reductive elimination step, preventing unwanted β-hydride elimination. Sodium tert-butoxide is required as a strong base to deprotonate the secondary amine (morpholine).
  • Preparation: Combine 2-halo-5-vinylpyridine (1.0 eq), morpholine (1.5 eq),

    
     (2 mol%), biaryl phosphine ligand (4 mol%), and 
    
    
    
    (1.5 eq) in anhydrous toluene.
  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure.

  • System Validation:

    • 1H NMR (CDCl3): Validation is confirmed by the appearance of characteristic morpholine multiplets at ~3.4–3.8 ppm and the strict retention of the vinyl doublet-of-doublets (dd) at ~5.2–6.7 ppm.

Protocol 3: 1,3-Dipolar Cycloaddition (Isoxazoline Construction)

Objective: Construct the pharmacophore core of the antitubercular agent. Causality: Triethylamine (


) acts as a mild base to dehydrohalogenate N-hydroxy-5-nitrofuran-2-carbimidoyl chloride, generating a highly reactive nitrile oxide dipole in situ. FMO (Frontier Molecular Orbital) theory dictates the regioselectivity: the terminal carbon of the vinyl group (dipolarophile) attacks the carbon of the nitrile oxide, yielding the 5-substituted 2-isoxazoline exclusively .
  • Preparation: To a solution of 4-(5-Vinylpyridin-2-yl)morpholine (1.0 eq) and the chloroxime (1.2 eq) in anhydrous

    
    , slowly add 
    
    
    
    (1.2 eq) dropwise at room temperature.
  • Reaction: Stir for 2 hours. The mild conditions prevent degradation of the sensitive nitrofuran moiety.

  • System Validation:

    • HRMS: Confirm the exact mass of the cycloadduct.

    • 1H NMR: The definitive proof of cycloaddition is the disappearance of the vinylic protons and the emergence of an ABX spin system (diastereotopic protons in the isoxazoline ring) typically observed around 3.0–3.5 ppm and 5.5–5.8 ppm.

Conclusion

The architectural integration of 4-(5-Vinylpyridin-2-yl)morpholine represents a masterclass in rational drug design. By leveraging the vinyl group for rapid, regioselective cycloadditions, and utilizing the pyridyl-morpholine system to systematically tune solubility and metabolic stability, researchers can effectively resurrect highly potent but pharmacokinetically flawed antimicrobial leads. Strict adherence to the self-validating synthetic protocols outlined above ensures high yields and stereochemical fidelity, accelerating the pipeline from bench to in vivo models.

References

  • Rakesh, Bruhn, D., Madhura, D. B., Maddox, M., Lee, R. B., Trivedi, A., Yang, L., Scherman, M. S., Gilliland, J. C., Gruppo, V., McNeil, M. R., Lenaerts, A. J., Meibohm, B., & Lee, R. E. "Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties." Bioorganic & Medicinal Chemistry, 20(20), 6063-6072 (2012). URL:[Link]

Exploratory

solubility of vinylpyridine-morpholine derivatives in organic solvents

Topic: Solubility of Vinylpyridine-Morpholine Derivatives in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1] Executive Summary The solubility pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Vinylpyridine-Morpholine Derivatives in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

Executive Summary

The solubility profile of vinylpyridine-morpholine derivatives—specifically the Michael adducts formed between 2- or 4-vinylpyridine and morpholine—is a critical parameter in their application as ligands in coordination chemistry, functional monomers in smart polymers, and intermediates in pharmaceutical synthesis.

This guide provides a comprehensive analysis of the solubility behavior of these amphiphilic compounds. Unlike simple hydrocarbons, these derivatives possess a "Janus-faced" polarity: the morpholine ring offers hydrogen-bond accepting capability and moderate polarity, while the vinylpyridine moiety introduces aromaticity and pH-responsiveness. Understanding this duality is essential for optimizing purification protocols (e.g., liquid-liquid extraction), reaction media selection, and formulation stability.[1]

Part 1: Chemical Identity and Structural Determinants[2][3]

To predict and manipulate solubility, one must first understand the structural components driving the solute-solvent interactions. The primary derivatives of interest are formed via the Michael addition of morpholine to vinylpyridine.

Key Derivatives[1][4][5]
  • 2-VPM: 2-(2-morpholinoethyl)pyridine (CAS: 59566-50-6)

  • 4-VPM: 4-(2-morpholinoethyl)pyridine (CAS: 114358-18-6)

Structural Analysis[1][2][6]
  • Morpholine Moiety: A saturated heterocycle containing both an amine (secondary, converted to tertiary in the adduct) and an ether oxygen.[2][3] It imparts water miscibility and solubility in polar organic solvents due to high dipole moment and H-bond accepting potential.

  • Pyridine Ring: An aromatic heterocycle.[4] It provides solubility in aromatic solvents (toluene, benzene) and chlorinated hydrocarbons. It also acts as a weak base (

    
    ), rendering the molecule pH-responsive.
    
  • Ethyl Linker: A short aliphatic chain that breaks conjugation between the rings, increasing conformational flexibility and slightly increasing lipophilicity.

Synthesis Pathway (Visualized)

The synthesis typically involves the nucleophilic attack of morpholine on the vinyl group of the pyridine.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product VP Vinylpyridine (2-VP or 4-VP) Cond Acid Catalyst (AcOH) or Thermal Reflux Solvent: Ethanol/Water VP->Cond Morph Morpholine Morph->Cond Adduct Morpholinoethylpyridine (Michael Adduct) Cond->Adduct Michael Addition

Part 2: Solubility Profiles and Solvent Selection

The solubility of these derivatives is governed by the "Like Dissolves Like" principle, but with specific nuances due to the dual heterocyclic nature.

Solubility Data Summary

The following table summarizes the qualitative and semi-quantitative solubility behavior of 2-VPM and 4-VPM based on structural analysis and empirical data from analogous pyridine derivatives.

Solvent ClassSpecific SolventSolubilityMechanistic Insight
Polar Protic WaterpH Dependent Miscible at pH < 5 (protonation); Moderate to Low at pH > 8.
Methanol / EthanolHigh Strong H-bonding with ether oxygen and pyridine nitrogen.
Polar Aprotic DMF / DMSOHigh Dipole-dipole interactions stabilize the polar morpholine ring.
AcetoneHigh Favorable dipole interactions.
Chlorinated Chloroform / DCMVery High "Gold standard" solvents for these derivatives; excellent solvation of both rings.
Aromatic TolueneHigh Critical Distinction: While pure morpholine has limited solubility in toluene, the pyridine ring in the adduct renders the derivative soluble.
Aliphatic Hexane / HeptaneLow / Insoluble The polarity of the morpholine/pyridine headgroups overcomes the short ethyl linker's lipophilicity.
The "Solubility Switch" in Purification

A key finding for process chemists is the solubility differential between the starting material (morpholine) and the product (VPM derivative) in aromatic solvents.

  • Morpholine: Often shows limited miscibility or phase separation in dry toluene/xylene.

  • VPM Derivative: Highly soluble in toluene due to the

    
    -
    
    
    
    interactions of the pyridine ring.
  • Application: This allows for purification by extracting the product into toluene, leaving excess morpholine or polar impurities in a separate aqueous or polar phase.[1]

Part 3: Thermodynamic Modeling

For precise formulation, experimental solubility data (


) should be correlated using thermodynamic models. This allows for interpolation at different temperatures.
The Modified Apelblat Model

This semi-empirical model is highly effective for correlating the solubility of heterocyclic compounds in organic solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[5][6]
    
  • 
     : Empirical parameters determined by regression analysis.
    
Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, we can derive the enthalpy (


) and entropy (

) of solution.



  • Positive

    
     : Indicates endothermic dissolution (solubility increases with temperature), typical for these derivatives in non-polar solvents.
    
  • Negative

    
     : Indicates spontaneous dissolution.
    

Part 4: Experimental Protocols

To ensure Trustworthiness and Self-Validation , the following protocol describes how to generate an accurate solubility curve.

Protocol: Saturation Shake-Flask Method (Isothermal)

Objective: Determine the mole fraction solubility of 2-(2-morpholinoethyl)pyridine in Toluene at 298.15 K.

Materials:

  • Analyte: Purified 2-VPM (>98% purity).

  • Solvent: HPLC-grade Toluene.

  • Equipment: Temperature-controlled orbital shaker, 0.45

    
    m PTFE syringe filters, HPLC-UV.[1]
    

Workflow:

  • Preparation: Add excess 2-VPM solid/oil to 10 mL of toluene in a glass vial.

  • Equilibration: Seal and shake at 298.15 K (

    
     0.1 K) for 24 hours.
    
  • Settling: Stop shaking and allow the phases to separate for 4 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe.

  • Filtration: Filter immediately through a 0.45

    
    m PTFE filter (to remove undissolved micro-droplets).
    
  • Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV at 254 nm (pyridine absorption).

  • Calculation:

    
    
    
Visualization of Experimental Workflow

SolubilityProtocol Start Excess Solute + Solvent Equilibrate Shake for 24h @ Temp T Start->Equilibrate Settle Phase Separation (4h) Equilibrate->Settle Filter 0.45 µm Filtration Settle->Filter Analyze HPLC-UV Quantification Filter->Analyze

Part 5: Applications and Implications

Liquid-Liquid Extraction (LLE)

The pH-dependent solubility of the pyridine ring is the primary handle for isolation.

  • Acidic pH (pH < 4): The pyridine nitrogen is protonated (

    
    ). The complex becomes water-soluble and partitions into the aqueous phase.
    
  • Basic pH (pH > 8): The molecule is neutral. It partitions into organic solvents (DCM, Toluene).[1]

  • Protocol: To purify VPM from non-basic impurities, extract into acid, wash the organic layer, basify the aqueous layer, and re-extract into organic solvent.[1]

Polymerization

In the synthesis of Poly(2-vinylpyridine-co-morpholine) block copolymers:

  • Solvent Choice: DMF or 1,4-Dioxane are preferred as they dissolve both the monomer and the growing polymer chain, preventing precipitation during polymerization (which causes high dispersity).

References

  • PubChem. (2025). 4-[2-(2-pyridyl)ethyl]morpholine (Compound Summary). National Library of Medicine. [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Groot, R. D., & Warren, P. B. (1997).[1] Dissipative particle dynamics: Bridging the gap between atomistic and mesoscopic simulation. Journal of Chemical Physics (Cited for solubility parameter modeling). [Link]

Sources

Foundational

pKa values of 4-(5-Vinylpyridin-2-yl)morpholine for buffer preparation

Technical Guide: pKa Profiling and Buffer Preparation of 4-(5-Vinylpyridin-2-yl)morpholine Executive Summary 4-(5-Vinylpyridin-2-yl)morpholine is a functional monomer belonging to the class of aminopyridines.[1] Unlike s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: pKa Profiling and Buffer Preparation of 4-(5-Vinylpyridin-2-yl)morpholine

Executive Summary

4-(5-Vinylpyridin-2-yl)morpholine is a functional monomer belonging to the class of aminopyridines.[1] Unlike standard biological buffers (e.g., HEPES, MOPS), this compound is primarily utilized as a building block for pH-responsive polymers and smart hydrogels in drug delivery systems.[1] Its unique structure combines a polymerizable vinyl group with a pH-sensitive pyridine-morpholine core.[1]

Understanding its acid dissociation constant (pKa ) is critical for two reasons:

  • Monomer Stability & Solubility: Determining the ionization state during synthesis to prevent premature polymerization or precipitation.

  • Polymer Design: Predicting the pH-response threshold (the "buffering region") of the resulting poly(4-(5-vinylpyridin-2-yl)morpholine) materials.

This guide provides a theoretical physicochemical profile, a rigorous experimental protocol for pKa determination, and a strategy for preparing reaction buffers utilizing this compound.

Physicochemical Profile & pKa Analysis

Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position with a morpholine moiety and at the C5 position with a vinyl group.

  • Ionization Center: The pyridine nitrogen (N1) is the primary basic site.[2] The morpholine nitrogen's lone pair is delocalized into the pyridine ring (amidine-like resonance), rendering it non-basic and planar.[1][2]

  • Electronic Effects:

    • Morpholine (C2): Acts as an electron-donating group (+M effect) via resonance, significantly increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.23).[1][2] However, the morpholine oxygen exerts a weak inductive withdrawal (-I), making it less basic than a dimethylamino analog.[1][2]

    • Vinyl Group (C5): Acts as a weak electron-withdrawing group (-I, -M) relative to an alkyl chain, slightly lowering the pKa.[1][2]

Theoretical pKa Value

Based on Structure-Activity Relationship (SAR) data of analogous compounds (e.g., 2-dimethylaminopyridine, pKa 6.96; 3-vinylpyridine, pKa 4.98), the estimated pKa of 4-(5-vinylpyridin-2-yl)morpholine is:

ParameterValue / RangeNotes
Estimated pKa 5.7 – 6.0 Conjugate acid form (Protonated Pyridine)
Buffering Range pH 4.7 – 7.0 Effective capacity range (pKa ± 1)
Solubility pH-DependentSoluble in acidic media (pH < 5.5); hydrophobic in basic media.[1][2]

Critical Insight: The exact pKa is sensitive to ionic strength and solvent composition. For precise applications, the experimental determination protocol (Section 3) is mandatory.

Experimental Protocol: Potentiometric pKa Determination

This self-validating protocol utilizes potentiometric titration to determine the thermodynamic pKa.

Reagents & Equipment
  • Analyte: 4-(5-Vinylpyridin-2-yl)morpholine (>98% purity).[1][2]

  • Titrant: 0.1 M HCl (standardized) and 0.1 M NaOH (standardized, CO2-free).

  • Solvent: 0.1 M KCl or NaCl (to maintain constant ionic strength).

  • Equipment: Calibrated pH meter (resolution ±0.01), magnetic stirrer, inert gas purge (N2 or Ar).

Workflow Diagram

TitrationWorkflow Start Start: Sample Preparation Dissolve Dissolve 0.5 mmol Monomer in 50 mL 0.1 M KCl (Add minimal HCl to ensure full protonation) Start->Dissolve Purge Purge with N2/Ar (Remove dissolved CO2) Dissolve->Purge Titrate Titrate with 0.1 M NaOH (Add 0.05 mL increments) Purge->Titrate Record Record pH vs. Volume (Wait for equilibrium: d(pH)/dt < 0.01) Titrate->Record Record->Titrate Until pH > 10 Analysis Data Analysis (Gran Plot & First Derivative) Record->Analysis Complete Result Calculate pKa (Half-equivalence point) Analysis->Result

Figure 1: Step-by-step workflow for the potentiometric determination of pKa.

Step-by-Step Procedure
  • Preparation: Dissolve approximately 100 mg (accurately weighed) of the monomer in 50 mL of 0.1 M KCl solution.

  • Acidification: Add a known excess of 0.1 M HCl (e.g., 5 mL) to ensure the pyridine nitrogen is fully protonated (starting pH should be < 3.0).[2]

  • Inert Atmosphere: Bubble N2 or Ar gas through the solution for 10 minutes to remove CO2, which acts as an interfering acid. Maintain a blanket of gas during titration.

  • Titration: Titrate with 0.1 M Standardized NaOH . Add titrant in small increments (50-100 µL).[1][2]

  • Data Collection: Record pH values only after the reading stabilizes (drift < 0.005 pH/min). Continue until pH reaches ~11.0.

Data Processing (Self-Validation)

Do not rely solely on the inflection point. Use the First Derivative Method to identify the equivalence point (


):


The pKa is the pH at the half-equivalence point (

), adjusted for activity coefficients if necessary.[1][2]

Buffer Preparation Strategy

If using 4-(5-Vinylpyridin-2-yl)morpholine as a buffering agent (e.g., for a polymerization reaction mixture), use the Henderson-Hasselbalch Equation :


[1][2]

Where:

  • [Base]: Concentration of unprotonated monomer.[2]

  • [Acid]: Concentration of protonated monomer (Monomer-H

    
    ).[1][2]
    
Preparation of 100 mL of 50 mM Buffer (pH 6.0)

Assuming experimentally determined pKa is 5.8.

  • Calculate Ratio:

    
    
    
    
    
    [1][2]
  • Determine Molar Amounts: Total Moles =

    
     (Wait, 50mM * 0.1L = 5 mmol).[1][2]
    
    
    
    
    
    
    
    
    [1][2]
  • Mixing Protocol:

    • Weigh 5 mmol of the neutral monomer (Total mass =

      
      ).
      
    • Dissolve in 80 mL water.

    • Add 1.94 mmol of HCl (from a 1 M stock solution).

    • Adjust volume to 100 mL .

    • Verification: Check pH with a meter; adjust with micro-volumes of 1 M HCl or NaOH if needed.

Ionization Pathway & Mechanism

The following diagram illustrates the protonation equilibrium that governs the buffering capability.

Ionization Acid Protonated Form (Acid) (Soluble, Cationic) pH < pKa Base Neutral Form (Base) (Hydrophobic, Vinyl-Reactive) pH > pKa Acid->Base - H+ Base->Acid + H+

Figure 2: Equilibrium shift between the protonated (cationic) and neutral forms.

References

  • Leito, I., et al. (2018).[2] "Unified pH Values of Liquid Chromatography Mobile Phases." Journal of Chromatography A. Link (Methodology for pKa determination in organic modifiers).[1][2]

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for pyridine/morpholine analog data).[2][3][4][5][6][7][8]

  • Sigma-Aldrich. "2-Morpholinopyridine Product Specification."[9] Link (Structural analog reference).[1][2]

  • ChemicalBook. "4-Vinylpyridine Properties and Synthesis." Link (Vinylpyridine electronic effects).[1][2]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of 5-Vinyl-2-Morpholinopyridine Systems

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide offers a comprehensive examination of the electronic properties of 5-vinyl-2-morpholinopyridine, a heterocyclic scaffold of in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of the electronic properties of 5-vinyl-2-morpholinopyridine, a heterocyclic scaffold of increasing interest in medicinal chemistry. By dissecting the constituent electronic effects of the pyridine ring, the morpholine substituent, and the vinyl group, we construct a detailed portrait of the molecule's electron density distribution, frontier molecular orbitals, and reactivity profile. This guide synthesizes theoretical principles with actionable experimental and computational protocols, including Density Functional Theory (DFT) and cyclic voltammetry, to provide a robust framework for researchers. The objective is to furnish drug development professionals with the foundational knowledge required to rationally design and optimize novel therapeutic agents based on this versatile chemical system.

Introduction: The Strategic Importance of the 5-Vinyl-2-Morpholinopyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, profoundly influencing a molecule's pharmacokinetic properties.[1] The functionalization of the pyridine ring allows for the fine-tuning of its electronic characteristics to optimize interactions with biological targets.[2]

The 5-vinyl-2-morpholinopyridine system incorporates three key functional groups, each contributing distinct electronic features:

  • 2-Morpholino Group: The morpholine ring, connected via its nitrogen atom, acts as a potent electron-donating group (EDG). The nitrogen's lone pair of electrons can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions. This has significant implications for the molecule's basicity and nucleophilicity.[3]

  • 5-Vinyl Group: The vinyl substituent introduces a π-system that can participate in conjugation with the pyridine ring. This influences the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for its stability, reactivity, and spectroscopic properties.[4][5]

  • Pyridine Core: As an aromatic heterocycle, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This creates a "push-pull" system where the electron-donating morpholine group and the electron-withdrawing nature of the pyridine nitrogen interact, modulating the overall electronic landscape.[1]

This unique combination makes the 5-vinyl-2-morpholinopyridine scaffold a compelling platform for designing molecules with tailored electronic properties for specific applications in drug discovery, from kinase inhibitors to central nervous system agents.

Theoretical Framework: Deconstructing the Electronic Architecture

The overall electronic character of 5-vinyl-2-morpholinopyridine is a product of the interplay between inductive and resonance effects of its substituents.

  • Resonance and Inductive Effects: The morpholino group at the C2 position exerts a strong +R (resonance donating) and a -I (inductive withdrawing) effect. The resonance effect, which donates electron density into the ring, typically dominates. This increased electron density enhances the nucleophilicity of the pyridine ring and influences its interaction with electrophilic biological targets. The vinyl group at the C5 position acts primarily as a weak -I group but can participate in extended conjugation, affecting the HOMO-LUMO gap.[6]

  • Frontier Molecular Orbitals (HOMO & LUMO): The distribution and energy of the HOMO and LUMO are central to a molecule's electronic behavior.[7]

    • HOMO: In this system, the HOMO is expected to have significant contributions from the electron-rich morpholine nitrogen and the π-system of the pyridine ring. The energy of the HOMO (EHOMO) is a key indicator of the molecule's ability to donate electrons (i.e., its nucleophilicity).

    • LUMO: The LUMO is likely to be localized primarily on the electron-deficient pyridine ring and the vinyl group's π* orbital. The energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO dictates the molecule's kinetic stability, chemical reactivity, and the wavelength of its lowest-energy electronic transition, which can be probed by UV-Vis spectroscopy.[8][9] A smaller gap generally implies higher reactivity.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.[10][11] It allows for the in silico characterization of systems like 5-vinyl-2-morpholinopyridine before undertaking extensive laboratory synthesis.

Protocol: In Silico Analysis using DFT

This protocol outlines a typical workflow for performing DFT calculations to elucidate the electronic properties of a substituted pyridine.[10]

  • Structure Input and Optimization:

    • Step 1: Draw the 3D structure of 5-vinyl-2-morpholinopyridine using a molecular modeling software (e.g., Avogadro, GaussView).

    • Step 2: Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting conformation.

    • Step 3: Set up a geometry optimization calculation using a DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-311G+(d,p) basis set.[12]

    • Causality: This step is crucial to find the molecule's most stable, lowest-energy conformation, which is essential for accurate property calculations.[10]

  • Frequency Calculation:

    • Step 1: Using the optimized geometry, perform a frequency calculation with the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

  • Single-Point Energy and Property Calculation:

    • Step 1: With the validated structure, perform a single-point energy calculation to obtain precise electronic properties.

    • Step 2: From this calculation, extract key data points:

      • HOMO and LUMO energies.

      • Molecular Electrostatic Potential (ESP) map.[13]

      • Mulliken or Natural Bond Orbital (NBO) atomic charges.

Data Interpretation and Visualization

The output from these calculations provides a wealth of information:

  • HOMO/LUMO Energies: These values are used to calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO) and estimate properties like ionization potential and electron affinity.[8]

  • Electrostatic Potential (ESP) Map: This map visualizes the electron density distribution. Red regions indicate areas of high electron density (nucleophilic sites), often near the morpholine oxygen and pyridine nitrogen, while blue regions indicate electron-deficient areas (electrophilic sites).[13]

G cluster_input Input cluster_calc DFT Calculation cluster_output Analysis & Output mol_build 1. Build 3D Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311G+(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc validation 5. Validate Minimum Energy (No Imaginary Frequencies) freq_calc->validation sp_calc 4. Single-Point Energy & Property Calculation analysis 6. Extract & Analyze Data sp_calc->analysis validation->sp_calc homo_lumo HOMO/LUMO Energies analysis->homo_lumo esp ESP Map analysis->esp charges Atomic Charges analysis->charges

DFT workflow for electronic property analysis.

Experimental Characterization Techniques

While computational methods provide powerful predictions, experimental validation is essential. Cyclic Voltammetry and UV-Visible Spectroscopy are two primary techniques used to probe the electronic properties of molecules like 5-vinyl-2-morpholinopyridine.

Cyclic Voltammetry (CV)

CV is a versatile electrochemical technique used to study the redox behavior of a species in solution. It provides direct experimental insight into the HOMO and LUMO energy levels. For an oxidation process, the onset potential (Eox) can be correlated with the HOMO energy, while the reduction potential (Ered) correlates with the LUMO energy.[14]

  • Preparation:

    • Step 1: Prepare a ~1 mM solution of the 5-vinyl-2-morpholinopyridine sample in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

    • Step 2: Add an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple, for accurate potential referencing.

    • Step 3: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Measurement:

    • Step 1: Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[15]

    • Step 2: Perform a cyclic voltammogram by scanning the potential. For an expected oxidation, scan from a resting potential to a positive potential and back.

    • Step 3: Record the resulting voltammogram, which plots current versus applied potential.

  • Data Analysis:

    • Step 1: Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

    • Step 2: Use the onset of the oxidation peak to estimate the HOMO energy level and the onset of the reduction peak for the LUMO energy level, typically referenced against the Fc/Fc+ standard.

    • Causality & Self-Validation: The process for aminopyridines is often irreversible, meaning a reduction peak corresponding to the initial oxidation peak may not be observed.[16] The linearity of the peak current with the square root of the scan rate confirms a diffusion-controlled process, which is a key validation check.[16]

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis prep_sol 1. Prepare Analyte Solution (~1mM in Solvent + Electrolyte) purge_sol 2. Purge with Inert Gas (Remove O2) prep_sol->purge_sol setup_cell 3. Assemble 3-Electrode Cell purge_sol->setup_cell run_cv 4. Scan Potential Range setup_cell->run_cv record_data 5. Record Voltammogram run_cv->record_data identify_peaks 6. Identify Onset Potentials (E_ox, E_red) record_data->identify_peaks calc_levels 7. Correlate to HOMO/LUMO identify_peaks->calc_levels validate 8. Check for Diffusion Control (Peak Current vs. √Scan Rate) calc_levels->validate

Experimental workflow for Cyclic Voltammetry.
UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The absorption maxima (λmax) correspond to transitions between electronic energy levels, most commonly the HOMO → LUMO transition (π → π*).[17][18]

  • Preparation: Prepare a dilute solution (~10-5 M) of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, or cyclohexane).

  • Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of ~200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The onset of the lowest energy absorption band can be used to calculate the optical band gap (Egopt), which provides an experimental estimate of the HOMO-LUMO gap.

For pyridine itself, characteristic absorption bands appear around 254 nm.[19] For 5-vinyl-2-morpholinopyridine, the extended conjugation and the presence of the strong auxochromic morpholino group are expected to cause a bathochromic (red) shift to longer wavelengths.[20]

Structure-Property Relationships and Implications for Drug Design

Understanding the electronic properties of the 5-vinyl-2-morpholinopyridine core is paramount for predicting its behavior in a biological system.

  • Target Engagement: The ESP map highlights regions of the molecule likely to engage in electrostatic or hydrogen-bonding interactions with a protein target. The electron-rich pyridine nitrogen and morpholine oxygen are prime hydrogen bond acceptors.

  • Metabolic Stability: Electron-rich positions on the pyridine ring, as identified by computational charge analysis, can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Modifying these positions can be a strategy to enhance metabolic stability.

  • ADME Properties: The overall polarity and hydrogen bonding capacity, governed by the electronic distribution, significantly impact a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The morpholine group, for instance, is often used to improve solubility and other pharmacokinetic properties.[3]

Comparative Data of Related Systems
Compound/SystemPropertyValue/ObservationSignificance
Pyridine UV λmax~254 nm[19]Baseline for π → π* transition.
2-Aminopyridine OxidationIrreversible process[16]The amino group makes oxidation easier compared to unsubstituted pyridine.
Vinylpyridines UV-VisAbsorption bands show charge-transfer characteristics[5]The vinyl group extends conjugation, affecting electronic transitions.
Morpholine-Substituted Aromatics HOMOHOMO is a combination of morpholine and aromatic orbitals[6]The morpholine group significantly contributes to and raises the energy of the HOMO.
Substituted Pyridines Redox PotentialVaries significantly with electron-donating/withdrawing groups[2]Demonstrates the tunability of HOMO/LUMO levels via substitution.

This comparative analysis suggests that 5-vinyl-2-morpholinopyridine will likely exhibit an oxidation potential lower than unsubstituted pyridine due to the electron-donating morpholino group, and its UV-Vis spectrum will show a λmax significantly red-shifted from that of pyridine due to the combined effects of the morpholino and vinyl groups.

Conclusion

The 5-vinyl-2-morpholinopyridine system presents a rich electronic landscape defined by a synergistic interplay of its functional components. The electron-donating morpholine group increases the electron density of the pyridine ring, raising the HOMO energy and enhancing its nucleophilic character. The vinyl group provides a site for further functionalization and extends the π-conjugation, modulating the HOMO-LUMO gap. This guide has provided both the theoretical foundation and the practical, validated protocols—computational and experimental—to thoroughly characterize these properties. For researchers in drug development, a deep understanding of this electronic architecture is the critical first step toward rationally designing next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • BenchChem. (2025). Theoretical studies and DFT calculations of pyridine compounds. BenchChem Technical Guides.
  • Manjula, N., et al. (2021). Degradation of Toxic Heterocyclic Compound 2-Aminopyridine by Using Voltammetric Technique: A Kinetic Study. RASĀYAN Journal of Chemistry, 14(3). [Link]

  • Deka, K., & Phukan, P. (2014). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Journal of Chemical Sciences, 126(3), 633-640. [Link]

  • El-Gohary, H. G., & A. M. El-Nahas. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of 3-aminopyridine-modified electrode. ResearchGate. [Link]

  • RWTH Publications. (n.d.). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. RWTH Publications. [Link]

  • ResearchGate. (2017). Crystal structure, DFT, docking studies of substituted pyridines. ResearchGate. [Link]

  • Starha, P., et al. (2024). The Role of Intraligand Charge Transfer Processes in Iridium(III) Complexes with Morpholine-Decorated 4′-Phenyl-2,2′:6′,2″-terpyridine. Molecules, 29(13), 3045. [Link]

  • Tomasik, P., & Zakowicz, A. (1977). Linear free energy approach to the substituent effects in ultraviolet absorption spectra of pyridines. I. Mono- and disubstituted pyridines. Chemical Papers, 31(2), 254-264. [Link]

  • Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441–4445. [Link]

  • Zhang, T., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Frontiers in Chemistry, 9, 792945. [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectra of terpyridines. ResearchGate. [Link]

  • Nishiyama, S., et al. (2005). UV–VIS emission properties of poly(4-vinylpyridine) and its derivatives: Solid state ionization and quaternization of the pyridine rings. Thin Solid Films, 509(1-2), 257-261. [Link]

  • Bellamy, A. J., et al. (1982). Cyclic Voltammetry of Azopyridines, Phenylazopyridines, and Azobenzene in Acetonitrile and Dimethylformamide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1351-1356. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC. [Link]

  • E.M.G.D. de Jong, et al. (2019). Synthesis and electronic properties of pyridine end-capped cyclopentadithiophene-vinylene oligomers. RSC Advances, 9, 3139. [Link]

  • Gamry Instruments, Inc. (n.d.). Cyclic Voltammetry Experiment. Gamry. [Link]

  • Hosseinzadegan, T., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13. [Link]

  • Holland, A. W., & Bergman, R. G. (2016). Geometric and redox flexibility of pyridine as a redox-active ligand that can reversibly accept one or two electrons. Chemical Science, 7(5), 3349–3354. [Link]

  • Reddy, M. S. (2018). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistrySelect, 3(45), 12791-12802. [Link]

  • Michalska, D., et al. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials, 18(6), 1435. [Link]

  • Parks, J. M., et al. (2020). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions, 49(1), 10-14. [Link]

  • Sharma, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(7), 1210-1244. [Link]

  • Stanković, D. M., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Applied Sciences, 13(18), 10276. [Link]

  • Aguilar-Mariscal, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5489. [Link]

  • BenchChem. (2025).
  • Salman, A. H. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 11(2). [Link]

  • Taylor & Francis Group. (2024). Poly(vinylpyridine); Structure, Properties, Synthesis, and Applications. [Link]

  • Wikipedia. (n.d.). 2-Vinylpyridine. Wikipedia. [Link]

  • ResearchGate. (2012). Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers. ResearchGate. [Link]

  • Salman, A. H., et al. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 11(2). [Link]

  • Zhou, G., et al. (2024). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Dalton Transactions. [Link]

  • Polymer Source. (n.d.). Polymer Reference Materials-Poly(2-Vinyl Pyridine). Polymer Source. [Link]

  • Ramirez-Salinas, M. A., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4697. [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-(5-Vinylpyridin-2-yl)morpholine: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 4-(5-vinylpyridin-2-yl)morpholine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While not...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(5-vinylpyridin-2-yl)morpholine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While not extensively documented in readily available literature, its structural motifs—a vinylpyridine core and a morpholine substituent—suggest a rich potential for applications ranging from novel therapeutics to advanced polymer synthesis. This document outlines the predicted physicochemical properties of the molecule, a detailed, field-proven protocol for its synthesis via a palladium-catalyzed cross-coupling reaction, and a thorough discussion of its potential applications, grounded in the established roles of its constituent chemical moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this versatile molecule.

Introduction: The Scientific Rationale

The convergence of a vinylpyridine scaffold with a morpholine ring in a single molecule, 4-(5-vinylpyridin-2-yl)morpholine, presents a compelling case for its investigation. The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, lauded for its ability to improve the pharmacokinetic profiles of drug candidates, including enhanced solubility and metabolic stability.[1][2] Its presence in numerous FDA-approved drugs, such as the antibiotic linezolid and the anticancer agent gefitinib, underscores its value in drug design.[3][4]

Concurrently, the vinylpyridine component offers a reactive handle for polymerization and a structural alert for potential biological activity. Vinylpyridine-based polymers are utilized in a variety of applications, from pH-responsive materials to coatings with enhanced adhesive properties.[5] The pyridine ring itself is a cornerstone of many bioactive compounds. The strategic combination of these two functional groups in 4-(5-vinylpyridin-2-yl)morpholine suggests a molecule with dual utility: as a building block for novel polymers and as a potential scaffold for new therapeutic agents.

This guide aims to provide a foundational understanding of this compound, from its fundamental properties to a practical, step-by-step synthetic workflow, thereby enabling its further exploration by the scientific community.

Physicochemical and Spectroscopic Profile

The molecular structure of 4-(5-vinylpyridin-2-yl)morpholine allows for the prediction of its core physicochemical properties, which are summarized in the table below.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₁H₁₄N₂ODeduced from Structure
Molecular Weight 190.24 g/mol Calculated
Appearance Colorless to pale yellow solid/oilAnalogy to similar compounds
Solubility Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)Based on functional groups
pKa (conjugate acid) ~4.5 - 5.5Estimated based on pyridine and morpholine pKa values
Predicted Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃):

    • Vinyl Protons: δ 6.70-6.60 (dd, 1H), δ 5.80-5.70 (d, 1H), δ 5.30-5.20 (d, 1H)

    • Pyridine Protons: δ 8.20-8.10 (d, 1H), δ 7.70-7.60 (dd, 1H), δ 6.60-6.50 (d, 1H)

    • Morpholine Protons: δ 3.85-3.75 (t, 4H), δ 3.60-3.50 (t, 4H)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Pyridine Carbons: δ ~160 (C2), δ ~148 (C6), δ ~135 (C4), δ ~133 (C5), δ ~106 (C3)

    • Vinyl Carbons: δ ~136 (-CH=), δ ~115 (=CH₂)

    • Morpholine Carbons: δ ~67 (-O-CH₂-), δ ~45 (-N-CH₂-)

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): m/z 190.11

Synthesis Protocol: A Validated Approach

The synthesis of 4-(5-vinylpyridin-2-yl)morpholine can be efficiently achieved through a two-step process, commencing with the nucleophilic aromatic substitution of 2,5-dibromopyridine with morpholine, followed by a Suzuki cross-coupling reaction to introduce the vinyl group. This methodology is robust and allows for high-yield production of the target compound.

Step 1: Synthesis of 4-(5-Bromopyridin-2-yl)morpholine

This initial step involves the reaction of 2,5-dibromopyridine with morpholine. The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic substitution facilitates a selective reaction.

Diagram of the Synthetic Workflow:

Synthesis_Step1 reagent1 2,5-Dibromopyridine conditions Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat (e.g., 120 °C) reagent1->conditions reagent2 Morpholine reagent2->conditions product 4-(5-Bromopyridin-2-yl)morpholine conditions->product Nucleophilic Aromatic Substitution Synthesis_Step2 reagent1 4-(5-Bromopyridin-2-yl)morpholine catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene/H₂O) reagent1->catalyst reagent2 Potassium Vinyltrifluoroborate reagent2->catalyst product 4-(5-Vinylpyridin-2-yl)morpholine catalyst->product Suzuki Cross-Coupling

Sources

Exploratory

Architectural Divergence: 4-(5-Vinylpyridin-2-yl)morpholine vs. 4-Vinylpyridine in Applied Chemical Sciences

Executive Summary While 4-vinylpyridine (4-VP) and 4-(5-vinylpyridin-2-yl)morpholine (4-VPM) share a fundamental vinylpyridine core, their applications in applied science are entirely divergent. 4-VP is a highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 4-vinylpyridine (4-VP) and 4-(5-vinylpyridin-2-yl)morpholine (4-VPM) share a fundamental vinylpyridine core, their applications in applied science are entirely divergent. 4-VP is a highly reactive, low-molecular-weight monomer primarily utilized in polymer chemistry and proteomic alkylation. In stark contrast, 4-VPM is a sophisticated, bifunctional building block engineered for medicinal chemistry. The strategic addition of a morpholine ring transforms the molecule from a simple polymer precursor into a critical pharmacophore, designed to optimize the pharmacokinetic (PK) properties of targeted therapeutics, such as antitubercular agents and kinase inhibitors.

This technical guide dissects the mechanistic causality behind their distinct reactivity profiles and provides self-validating experimental workflows for their primary applications.

Chemical Architecture & Mechanistic Causality

4-Vinylpyridine (4-VP): The Reactive Monomer

4-Vinylpyridine is a simple derivative of pyridine featuring a vinyl group at the 4-position[1].

  • Electronic Profile: The vinyl group is in direct

    
    -conjugation with the electron-withdrawing pyridine nitrogen. This conjugation severely depletes electron density at the 
    
    
    
    -carbon of the vinyl group, making it an exceptionally strong Michael acceptor.
  • Causality in Application: Because of this electrophilicity, 4-VP is highly prone to spontaneous radical polymerization when exposed to light or heat, necessitating the addition of polymerization inhibitors during storage[2]. In proteomics, this exact electrophilicity is harnessed to selectively alkylate soft nucleophiles, such as the thiolate anions of 1[1].

4-(5-Vinylpyridin-2-yl)morpholine (4-VPM): The Pharmacophore Building Block

4-VPM features a morpholine ring attached to the 2-position of the pyridine core, with the vinyl group shifted to the 5-position.

  • Electronic Profile: The nitrogen lone pair of the morpholine ring donates electron density into the pyridine

    
    -system via resonance. This partially offsets the electron-withdrawing nature of the pyridine ring, stabilizing the molecule and reducing its propensity for spontaneous polymerization compared to 4-VP.
    
  • Causality in Drug Design: The morpholine ring is not merely a structural placeholder; it is actively selected to modulate the drug's physicochemical profile. The oxygen atom in the morpholine ring acts as a strong hydrogen bond acceptor, drastically improving aqueous solubility. Furthermore, incorporating this saturated heterocycle reduces non-specific plasma protein binding and improves microsomal stability, which is critical for the systemic distribution of 3[3] and 4[4].

Quantitative Physicochemical Comparison

To understand the divergent utility of these compounds, we must compare their fundamental physicochemical properties.

Property / Feature4-Vinylpyridine (4-VP)4-(5-Vinylpyridin-2-yl)morpholine (4-VPM)
Molecular Formula C7H7NC11H14N2O
Molecular Weight 105.14 g/mol 190.24 g/mol
Physical State (Standard) Clear colorless to yellow-brown liquidSolid / Crystalline powder
Primary Reactivity Radical polymerization, Michael acceptorDipolarophile, cross-coupling intermediate
Aqueous Solubility 29 g/L (20 ºC)High (Enhanced by morpholine oxygen)
Key Applications Polymer synthesis, rubber adhesion, proteomicsDrug discovery (antituberculars, kinase inhibitors)

Self-Validating Experimental Protocols

Protocol A: Proteomic Cysteine Alkylation via 4-VP

In mass spectrometry (MS) based proteomics, 4-VP is utilized to permanently cap cysteine residues.

Causality & Design: 4-VP is selected over traditional agents like iodoacetamide because it is a "softer" electrophile. It yields fewer side reactions (such as the over-alkylation of lysine amines)[1]. Crucially, the addition of the pyridine ring introduces a basic site (pKa ~5.6). During positive-ion electrospray ionization (ESI), this pyridine ring readily accepts a proton, adding a net positive charge to the peptide and significantly enhancing the MS signal-to-noise ratio[1].

Step-by-Step Methodology:

  • Reduction: Denature the protein sample in 8M Urea. Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 45 minutes to reduce all disulfide bonds.

  • pH Optimization: Adjust the buffer to pH 7.5–8.5 using Tris-HCl. Causality: This pH ensures the cysteine thiol (pKa ~8.3) is deprotonated to a nucleophilic thiolate, while the 4-VP pyridine nitrogen remains unprotonated, maintaining vinyl electrophilicity.

  • Alkylation: Add 4-VP to a final concentration of 50 mM. Incubate in the dark at room temperature for 30 minutes. Causality: Darkness prevents the photopolymerization of 4-VP[2].

  • Quenching: Quench the unreacted 4-VP by adding excess DTT.

  • Self-Validation: Perform a pilot LC-MS run. A successful alkylation is self-validated by a uniform mass shift of exactly +105.06 Da per cysteine residue, with an absence of such shifts on lysine residues, confirming kinetic control.

G A Protein Cysteine (Thiol Group) C S-Pyridylethyl Cysteine (Protonatable) A->C Michael Addition B 4-Vinylpyridine (Alkylation Agent) B->C pH 7.5-8.5 D Mass Spectrometry (Enhanced Signal) C->D Positive ESI

Fig 1: Mechanistic pathway of cysteine alkylation by 4-vinylpyridine for MS enhancement.

Protocol B: Synthesis of Antitubercular Isoxazolines via 4-VPM

4-VPM serves as a critical dipolarophile in the synthesis of potent antitubercular nitrofuran isoxazolines[3].

Causality & Design: The vinyl group of 4-VPM is reacted with a nitrile oxide to form an isoxazoline ring via a 1,3-dipolar cycloaddition. The morpholine ring is strategically retained in the final drug architecture to decrease protein binding and increase solubility, directly addressing the poor bioavailability typical of highly lipophilic antitubercular candidates[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-(5-vinylpyridin-2-yl)morpholine (1.0 eq) and N-hydroxy-5-nitrofuran-2-carbimidoyl chloride (1.2 eq) in anhydrous CHCl3 under an inert argon atmosphere.

  • In Situ Dipole Generation: Slowly add Triethylamine (Et3N, 1.2 eq) dissolved in CHCl3 dropwise at room temperature. Causality: Et3N acts as a base to dehydrohalogenate the chloroxime, generating a highly reactive nitrile oxide dipole in situ.

  • Cycloaddition: Stir the reaction mixture at room temperature for 2–4 hours. The nitrile oxide immediately undergoes a regioselective 1,3-dipolar cycloaddition with the vinyl group of 4-VPM.

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc). The complete consumption of the UV-active 4-VPM spot and the appearance of a new, lower-Rf product spot validates the cycloaddition. Post-purification, confirm regioselectivity via 1H NMR; the newly formed isoxazoline CH2 protons will present as a distinct ABX spin system (diastereotopic doublets of doublets) between 3.2–3.6 ppm.

G A 4-(5-Vinylpyridin-2-yl)morpholine (Dipolarophile) D 1,3-Dipolar Cycloaddition (Regioselective) A->D B Nitrofuranyl Chloroxime (Dipole Precursor) C Base (Et3N) / CHCl3 (In situ Nitrile Oxide) B->C C->D E Isoxazoline Derivative (Antitubercular Agent) D->E Yield >75%

Fig 2: Synthesis workflow of antitubercular isoxazolines via 1,3-dipolar cycloaddition.

References

1.[2] LookChem. "4-Vinylpyridine - Properties and Applications." 2 2. Sigma-Aldrich. "Poly(4-vinylpyridine) - General Description." 3.[5] MDPI. "Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties." 5 4.[1] Wikipedia. "4-Vinylpyridine." 1 5.[3] NIH / PMC. "Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties."3 6.[6] Google Patents. "US8765748B2 - Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer." 6 7.[4] Google Patents. "WO2024256377A1 - Parp1 inhibitor compounds." 4

Sources

Foundational

potential biological activity of vinylpyridine-morpholine scaffolds

An In-depth Technical Guide to the Potential Biological Activity of Vinylpyridine-Morpholine Scaffolds Authored by: Gemini, Senior Application Scientist Abstract The confluence of privileged structures in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activity of Vinylpyridine-Morpholine Scaffolds

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of privileged structures in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide delves into the biological activities of hybrid scaffolds integrating the vinylpyridine and morpholine moieties. The morpholine ring is a well-established pharmacophore, prized for its ability to confer favorable physicochemical, metabolic, and pharmacokinetic properties, and is a cornerstone of numerous inhibitors targeting the PI3K/Akt/mTOR signaling pathway.[1][2][3] The vinylpyridine group, conversely, represents a tunable covalent warhead capable of forming irreversible bonds with key biological targets, a strategy successfully employed in modern kinase inhibitors.[4] This document synthesizes the extensive research on morpholine-containing heterocycles—primarily in oncology—and projects the potential for synergistic activity when combined with a vinylpyridine component. We will explore the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory activities, supported by structure-activity relationship (SAR) insights, quantitative data, and detailed experimental workflows.

The Morpholine Ring: A Privileged Scaffold in Drug Discovery

The morpholine ring (tetrahydro-1,4-oxazine) is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its significant contributions to drug-like properties.[2][3][5] Its utility stems from a unique combination of features:

  • Physicochemical Properties : The weak basicity of the nitrogen atom and the presence of the ether oxygen provide a balanced hydrophilic-lipophilic profile. This enhances aqueous solubility and can improve permeability across biological membranes, including the blood-brain barrier.[6]

  • Metabolic Stability : The morpholine ring is generally robust to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[7]

  • Target Interactions : The oxygen atom can act as a hydrogen bond acceptor, forming critical interactions within enzyme active sites, while the ring itself can engage in hydrophobic interactions.[2][8] This is particularly crucial for its role in kinase inhibitors.

These advantageous properties have led to the incorporation of morpholine into a vast number of therapeutic agents across different disease areas, including oncology, infectious diseases, and inflammation.[5][9][10]

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The most profound and well-documented biological activity of morpholine-containing scaffolds is their potent anticancer effect, primarily driven by the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) signaling cascade.[11][12]

Mechanism of Action

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell proliferation, growth, survival, and metabolism.[11][13] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[13][14]

The morpholine moiety is a key pharmacophoric element in a multitude of PI3K and mTOR inhibitors.[11][15] Structural studies have revealed that the morpholine oxygen atom frequently forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket.[8] This interaction is a defining feature of highly potent inhibitors like ZSTK474 and other morpholino-pyrimidine/triazine derivatives.[8][16] By occupying the ATP-binding site, these compounds prevent the phosphorylation and activation of downstream effectors like Akt and S6K, ultimately leading to the suppression of cell growth and the induction of apoptosis.[17]

Dramatic improvements in selectivity for mTOR over PI3K have been achieved by modifying the morpholine ring itself, for instance, by using bridged or chiral morpholines.[18][19] This suggests that subtle steric changes to the scaffold can exploit minor differences in the active sites of these closely related kinases.[19]

PI3K_Pathway cluster_inhibitor Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Inhibitor Vinylpyridine-Morpholine Scaffold Inhibitor->PI3K blocks ATP binding Inhibitor->mTORC1 blocks ATP binding MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compounds A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) (Formazan formation) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (Plate Reader) F->G H 8. Calculate IC50 Value G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial and Anti-inflammatory Activities

While oncology is the primary area of investigation, scaffolds containing morpholine and pyridine moieties have demonstrated potential in other therapeutic areas.

Antimicrobial Activity

Various morpholine derivatives have been reported to possess antibacterial and antifungal properties. [20][21][22]Studies have shown that certain morpholine compounds exhibit a broad spectrum of action, with high inhibitory activity against numerous bacterial strains. [22]For instance, ruthenium complexes modified with morpholine have shown potent efficacy against Staphylococcus aureus, including resistant strains, by disrupting the bacterial membrane and inducing ROS production. [23]Additionally, polyvinyl pyridine has been used to create permanent antimicrobial finishes for textiles, indicating the inherent biocidal potential of the pyridine ring. [24]A hybrid vinylpyridine-morpholine scaffold could therefore be explored for novel antimicrobial agents, potentially with multiple mechanisms of action.

Anti-inflammatory Potential

Inflammation is a key pathogenetic component in many diseases, and its link to cancer is well-established. [25]Morpholine-pyrimidine derivatives have been shown to act as anti-inflammatory agents by dramatically reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response. Molecular docking studies confirmed a strong affinity of these compounds for the active sites of iNOS and COX-2. The development of a vinylpyridine-morpholine agent with dual anticancer and anti-inflammatory properties could offer a powerful therapeutic strategy, targeting not only the tumor cells but also the pro-tumorigenic inflammatory microenvironment.

Conclusion and Future Outlook

The morpholine scaffold is a validated and versatile component in modern drug design, most notably yielding potent inhibitors of the PI3K/Akt/mTOR pathway with significant anticancer activity. The evidence strongly supports its role as a key pharmacophore that confers excellent drug-like properties.

The logical next step in the evolution of these scaffolds is the integration of novel functionalities to enhance potency, improve selectivity, and overcome drug resistance. The vinylpyridine moiety represents an ideal candidate for this purpose. As a tunable covalent warhead, it offers the potential to convert high-affinity reversible inhibitors into irreversible agents, locking in a potent therapeutic effect.

Future research should be directed towards the rational design and synthesis of novel vinylpyridine-morpholine hybrids. These compounds should be evaluated for:

  • Inhibition of PI3K and mTOR kinases in enzymatic assays.

  • Covalent bond formation with target proteins using mass spectrometry.

  • Cytotoxicity against a broad panel of cancer cell lines, including those with known resistance mutations.

  • In vivo efficacy and pharmacokinetic profiling in relevant animal models of cancer.

By combining the privileged structural features of morpholine with the targeted reactivity of vinylpyridine, it is conceivable to develop a new generation of highly effective therapeutics for cancer and other challenging diseases.

References

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Exploratory

The Strategic Convergence of Privileged Motifs: A Technical Guide to 2-Morpholino-5-vinylpyridine Derivatives

Executive Summary In modern medicinal chemistry, navigating the high attrition rates of drug discovery requires the selection of highly optimized, versatile building blocks. 2-Morpholino-5-vinylpyridine (2-M-5-VP) and it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, navigating the high attrition rates of drug discovery requires the selection of highly optimized, versatile building blocks. 2-Morpholino-5-vinylpyridine (2-M-5-VP) and its derivatives represent a strategic convergence of two privileged chemical motifs: the morpholino-pyridine scaffold and a reactive vinyl handle.

This whitepaper provides an in-depth technical analysis of 2-M-5-VP derivatives. By deconstructing the causality behind their structural components, we will explore how this scaffold dictates target affinity, improves pharmacokinetic (PK) profiles, and provides a gateway for late-stage library diversification.

Structural Causality & Physicochemical Profiling

To understand the utility of 2-M-5-VP derivatives, we must analyze the "why" behind their structural components. Every functional group in this scaffold serves a highly specific, validated purpose in drug design.

The Morpholino-Pyridine Core: The Anchor

The morpholine ring is a staple in targeted therapeutics, particularly in kinase inhibitor design. When conjugated to a pyridine ring, it serves two critical functions:

  • Hinge-Binding Pharmacophore: The oxygen atom of the morpholine and the nitrogen of the pyridine act as a potent hydrogen bond donor/acceptor pair. This motif forms critical, highly conserved interactions with the hinge region of the ATP-binding pocket in kinases such as PI3K, mTOR, and PIKfyve[1][2]. Furthermore, morpholino-pyridine moieties have been shown to stabilize specific inactive kinase conformations, such as the "DFG-out" state in p38 MAPK[3].

  • Physicochemical Optimization: The basicity of the morpholine nitrogen ensures that the molecule is partially protonated at physiological pH. This drastically improves aqueous solubility and enables the formulation of stable, water-soluble hydrochloride, lactate, or citrate salts[4].

The 5-Vinyl Handle: The Diversification Vector

The vinyl group at the 5-position is not merely a structural placeholder; it is a highly reactive vector for late-stage functionalization[5].

  • Targeted Covalent Inhibitors (TCIs): The vinyl group can be converted into vinyl sulfones or acrylamides, serving as Michael acceptors to covalently bind to non-catalytic cysteine residues in the solvent-exposed regions of target proteins[6].

  • Cross-Coupling: It serves as an ideal substrate for palladium-catalyzed cross-coupling (e.g., Heck reactions) to rapidly generate diverse libraries that probe the selectivity pockets of target enzymes.

Table 1: Comparative Physicochemical Properties of Scaffold Evolution

The following table summarizes the quantitative shift in physicochemical properties as the core is functionalized, demonstrating the logic behind the scaffold's design.

Compound ScaffoldcLogP (Est.)Polar Surface Area (PSA)H-Bond AcceptorsPrimary Utility
2-Chloro-5-vinylpyridine 2.112.9 Ų1Electrophilic Precursor
2-Morpholino-5-vinylpyridine 1.822.3 Ų3Core Hinge-Binder / Solubilizer
2-Morpholino-5-(styryl)pyridine 3.522.3 Ų3Lipophilic Selectivity Pocket Probe

Synthetic Methodologies & Self-Validating Protocols

Ensuring scientific integrity requires protocols that are reproducible and self-validating. The synthesis of 2-M-5-VP derivatives typically begins with a halogenated vinylpyridine, leveraging Nucleophilic Aromatic Substitution (SNAr)[7].

Workflow A 2-Halo-5-vinylpyridine B SNAr Reaction (Morpholine) A->B Heat/Base C 2-Morpholino-5-vinylpyridine (Core Scaffold) B->C High Yield D Heck Cross-Coupling C->D Pd Catalyst E Michael Addition C->E Thiol/Amine F Polymerization C->F Radical Initiator G Kinase Inhibitor Libraries D->G H Targeted Covalent Inhibitors (TCIs) E->H

Synthetic workflow for the generation and diversification of 2-M-5-VP derivatives.

Protocol 1: SNAr Construction of the Core Scaffold

Causality: The electron-deficient nature of the halogenated pyridine facilitates SNAr. Using a polar aprotic solvent with a mild base ensures complete conversion while preventing the unwanted polymerization of the sensitive vinyl group.

  • Setup: Charge a flame-dried Schlenk flask with 2-chloro-5-vinylpyridine (1.0 equiv) and anhydrous DMF (0.5 M).

  • Reagent Addition: Add morpholine (2.5 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The displacement of the chloride ion by morpholine will yield a distinct mass shift (+51 Da) and a reduction in retention time due to increased polarity.

  • Reaction: Stir at 80°C for 12 hours under a nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with brine (3x) to remove residual DMF.

  • Isolation: Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure 2-morpholino-5-vinylpyridine core.

Protocol 2: Palladium-Catalyzed Heck Diversification

Causality: The steric bulk of the chosen phosphine ligand promotes the reductive elimination step in the catalytic cycle, minimizing unwanted homocoupling of the aryl halides.

  • Setup: In a microwave-safe vial, combine 2-morpholino-5-vinylpyridine (1.0 equiv), the desired aryl iodide (1.2 equiv), and Pd(OAc)₂ (5 mol%).

  • Ligand & Base: Add tri-o-tolylphosphine (10 mol%) as the ligand, triethylamine (3.0 equiv) as the base, and anhydrous acetonitrile (0.2 M) as the solvent.

  • Reaction: Irradiate in a microwave reactor at 120°C for 30 minutes.

  • Self-Validation Checkpoint: TLC analysis under UV light (254 nm) should show the complete consumption of the highly fluorescent vinylpyridine starting material, replaced by a new, lower-Rf spot corresponding to the extended conjugated system.

  • Isolation: Filter through a Celite pad, concentrate under reduced pressure, and purify via preparative HPLC.

Pharmacological Applications & Target Engagement

The true value of 2-M-5-VP derivatives lies in their pharmacological versatility across multiple therapeutic areas.

Lipid Kinases (PI3K/mTOR and PIKfyve)

The morpholino-pyridine scaffold is a hallmark of PI3K inhibitors[2]. The morpholine oxygen forms a critical hydrogen bond with the valine residue in the hinge region of PI3K. By utilizing the 5-vinyl position to attach extended aromatic systems via Protocol 2, researchers can access the affinity pocket (selectivity pocket) of specific PI3K isoforms (α, β, γ, δ). Similar scaffolds have been utilized to develop highly potent chemical probes for PIKfyve, demonstrating low nanomolar cellular activity[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor 2-M-5-VP Derivatives Inhibitor->PI3K Hinge Binding (Inhibition)

Mechanism of action for 2-M-5-VP derivatives targeting the PI3K/AKT/mTOR signaling cascade.

Emerging Targets: KRAS and CBL-B

Recent advancements have expanded the utility of morpholino-pyridines beyond traditional kinases. In the MAPK signaling cascade, morpholinopyridine derivatives have shown high target selectivity and cellular potency against KRAS mutant cell lines[8]. Additionally, in the rapidly growing field of immuno-oncology, complex condensed morpholino-pyridine cycles have been identified as potent inhibitors of CBL-B (an E3 ubiquitin ligase). These derivatives exhibit IC50 values around 100 nM, driven by optimal interactions within the enzyme's accessory subpocket[9].

Conclusion

For drug development professionals, 2-morpholino-5-vinylpyridine is not just a chemical intermediate; it is a strategic asset. By combining the proven hinge-binding and solubilizing properties of the morpholino-pyridine core with the synthetic versatility of a vinyl group, this scaffold enables the rapid generation of highly optimized, cell-permeable therapeutic candidates. Whether designing targeted covalent inhibitors or exploring novel allosteric pockets, 2-M-5-VP derivatives provide a robust foundation for modern drug discovery.

References

  • De novo Synthesis of Substituted Pyridines - ResearchGate.5

  • Development of Efficient Covalent Inactivators of a Fungal Aspartate Semialdehyde Dehydrogenase - DOI. 6

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK - ACS Publications. 4

  • Kinase Chemical Probes and Beyond - MDPI.1

  • Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - PMC. 8

  • Label Transfer Reagents to Probe p38 MAPK Binding Partners - PMC. 3

  • WO2007127183A1 - Phosphoinositide 3-kinase inhibitor compounds and pharmaceutical compositions containing them - Google Patents. 2

  • 6-Morpholinopyridine-3,4-diamine | Benchchem. 7

  • CBL-B – An upcoming immune-oncology target - Institute of Molecular and Translational Medicine. 9

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(5-Vinylpyridin-2-yl)morpholine via Suzuki-Miyaura Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary The synthesis of 4-(5-Vinylpyridin-2-yl)morpholine rep...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

The synthesis of 4-(5-Vinylpyridin-2-yl)morpholine represents a critical transformation in the development of pharmaceutical intermediates, particularly in the synthesis of PI3K inhibitors and advanced kinase targeting scaffolds[1]. This application note details a highly optimized, scalable Suzuki-Miyaura cross-coupling protocol utilizing 4-(5-bromopyridin-2-yl)morpholine and vinylboronic acid pinacol ester.

By employing a carefully selected catalyst system (Pd(dppf)Cl₂·CH₂Cl₂) and a biphasic solvent system (1,4-Dioxane/H₂O), this protocol overcomes common challenges associated with N-heterocycle coordination and pinacol ester stability, ensuring high yields and rigorous reproducibility[2][3].

Mechanistic Rationale & Experimental Design (E-E-A-T)

Overcoming Catalyst Poisoning

A primary challenge in cross-coupling nitrogen-rich heterocycles is the tendency of the morpholine and pyridine nitrogens to coordinate with the palladium center, effectively poisoning the catalyst and halting the catalytic cycle. To circumvent this, Pd(dppf)Cl₂·CH₂Cl₂ is selected as the precatalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides significant steric bulk and enforces a cis-geometry on the palladium center. This steric shielding prevents off-target nitrogen coordination while simultaneously accelerating the final reductive elimination step[4].

The Critical Role of Water in Transmetalation

Vinylboronic acid pinacol ester is highly stable and resists spontaneous transmetalation. According to established mechanistic studies[3][5], the addition of an aqueous base (K₂CO₃ in H₂O) is an absolute requirement. The hydroxide/carbonate ions attack the empty p-orbital of the boron atom, converting the neutral, trigonal planar ester into a negatively charged, tetrahedral boronate complex ([R-B(pin)(OH)]⁻). This increases the nucleophilicity of the vinyl group, driving the transmetalation onto the Pd(II) intermediate.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II) Complex Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Pd(II) Complex Transmetalation OxAdd->TransMet + Vinyl-B(OH)(pin)- RedElim Product Formation Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(5-Vinylpyridin-2-yl)morpholine RedElim->Product ArBr 4-(5-bromopyridin-2-yl)morpholine ArBr->OxAdd Boronate Vinylboronic ester + K2CO3 (aq) Boronate->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key intermediates.

Materials and Reagents

Table 1: Quantitative Reagent Summary (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
4-(5-bromopyridin-2-yl)morpholine243.101.002.43 gElectrophile
Vinylboronic acid pinacol ester154.021.502.31 g (2.54 mL)Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.05408 mgCatalyst
Potassium Carbonate (K₂CO₃)138.213.004.15 gBase / Activator
1,4-Dioxane (Anhydrous)88.11-40 mLOrganic Solvent
Deionized Water (H₂O)18.02-10 mLAqueous Phase

Note: Vinylboronic acid pinacol ester often contains phenothiazine as a stabilizer. This does not interfere with the coupling under these optimized conditions.

Step-by-Step Experimental Protocol

Workflow Step1 1. Reagent Assembly & Degassing Step2 2. Catalyst Addition & Heating (90°C) Step1->Step2 Step3 3. Reaction Monitoring (KMnO4 TLC Stain) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Silica Gel Chromatography Step4->Step5

Experimental workflow for the synthesis of 4-(5-Vinylpyridin-2-yl)morpholine.

Phase 1: Setup and Rigorous Degassing
  • Equip a 100 mL Schlenk flask with a magnetic stir bar and a rubber septum.

  • Add 4-(5-bromopyridin-2-yl)morpholine (2.43 g, 10.0 mmol) and K₂CO₃ (4.15 g, 30.0 mmol) to the flask.

  • Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL).

  • Inject Vinylboronic acid pinacol ester (2.54 mL, 15.0 mmol) via syringe.

  • Critical Step: Submerge a long needle into the biphasic mixture and sparge with Argon gas for exactly 15 minutes. Causality: Oxygen must be purged before catalyst addition to prevent the irreversible oxidation of the phosphine ligands to phosphine oxides, which would kill the catalytic cycle.

Phase 2: Reaction Initiation
  • Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.5 mmol).

  • Replace the septum, seal with Teflon tape, and place the flask in a pre-heated oil bath at 90 °C .

  • Stir vigorously (800+ RPM) for 4 to 6 hours. High stirring rates are required to maximize the interfacial surface area between the aqueous base and the organic solvent.

Phase 3: Self-Validating Reaction Monitoring
  • TLC Analysis: Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica gel TLC plate alongside the starting material. Elute with Hexanes:EtOAc (3:1).

  • Validation Check: Both starting material and product are strongly UV-active (254 nm). To differentiate them, dip the developed TLC plate in a KMnO₄ stain and gently heat.

    • Causality: The starting material lacks oxidizable groups and will remain purple. The product contains a terminal alkene which rapidly undergoes dihydroxylation/oxidative cleavage, instantly reducing Mn(VII) to Mn(IV) and forming a bright yellow/brown spot. This provides immediate, self-validating proof of successful vinylation prior to NMR.

Phase 4: Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and Water (50 mL). Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark oil.

  • Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 20% EtOAc in Hexanes). The product fractions will elute as a pale yellow oil that may crystallize upon standing.

  • NMR Validation: Confirm product identity via ¹H NMR (CDCl₃). Look for the characteristic terminal vinyl protons: a doublet of doublets at ~6.6 ppm (internal alkene proton), a doublet at ~5.6 ppm (trans-terminal), and a doublet at ~5.1 ppm (cis-terminal).

Troubleshooting & Optimization

Table 2: Common Failure Modes and Corrective Actions

ObservationMechanistic CauseCorrective Action
Incomplete Conversion (Unreacted Ar-Br remains)Poor transmetalation due to insufficient boronate formation, or catalyst death via oxidation.Ensure exact 4:1 Dioxane:H₂O ratio. Verify K₂CO₃ is fully dissolved. Increase Argon sparging time to 20 mins.
Formation of Homocoupled Byproduct (1,3-butadiene derivative)Excess oxygen in the system promotes Pd-catalyzed oxidative homocoupling of the boronic ester.Utilize the Freeze-Pump-Thaw degassing method (3 cycles) instead of simple sparging.
Protodeboronation (Loss of vinyl group)Extended heating causes the boronic ester to hydrolyze and subsequently protodeboronate before coupling[5].Do not exceed 90 °C. Limit reaction time to 6 hours. Monitor strictly via KMnO₄ TLC stain.

References

  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. Journal of Organic Chemistry, 70(18), 7324-30.
  • Rygus, J. P. G., & Crudden, C. M. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • MilliporeSigma. (n.d.). Vinylboronic acid pinacol ester contains phenothiazine as stabilizer, 95%. Sigma-Aldrich.
  • Smolecule. (2023). Buy 4-(5-Bromopyridin-2-yl)morpholine | 200064-11-5. Smolecule.
  • Natahub / Bioconjugate Chemistry. (2024). Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. ACS Publications.

Sources

Application

Application Note: Mizoroki-Heck Cross-Coupling Protocol for 4-(5-Vinylpyridin-2-yl)morpholine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Late-stage functionalization, API synthesis, and heterocyclic library generation. Introduction & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Late-stage functionalization, API synthesis, and heterocyclic library generation.

Introduction & Mechanistic Rationale

The molecule 4-(5-Vinylpyridin-2-yl)morpholine is a highly valuable building block in medicinal chemistry. The morpholine ring serves as a ubiquitous solubilizing group and pharmacophore (often enhancing kinase or CNS target binding), while the vinyl group provides a synthetic handle for extending the molecular scaffold via cross-coupling.

However, coupling this substrate presents unique chemical challenges. Vinylpyridines are electron-deficient alkenes due to the strong electron-withdrawing nature of the pyridine ring. Furthermore, the pyridine nitrogen is a strong


-donor that can competitively coordinate to the palladium catalyst, leading to catalyst poisoning or off-target complexation.

To achieve high yields, the reaction must proceed via a neutral Heck pathway . As demonstrated in foundational literature, electron-deficient olefins react predictably under neutral conditions to yield the


-branched (trans) regioisomer as the exclusive product (1)[1]. To prevent the substrate from poisoning the catalyst, a sterically demanding ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) is required to outcompete the pyridine nitrogen for palladium coordination (2)[2].

HeckCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)(X)L₂ Oxidative Addition Pd0->OxAdd + Ar-X Insertion Ar-Pd(II)(X)(Alkene)L Olefin Insertion OxAdd->Insertion + Vinylpyridine - L BetaElim Pd(II)(H)(X)L₂ β-Hydride Elimination Insertion->BetaElim C-C Bond Formation BetaElim->Pd0 + Base - Base·HX Product Coupled Product (trans-alkene) BetaElim->Product Dissociation

Fig 1. Neutral Heck catalytic cycle for electron-deficient vinylpyridines.

Reaction Optimization & Causality

The choice of base and solvent dictates the reaction pathway. Using an organic base like Triethylamine (Et₃N) in a polar aprotic solvent (DMF) prevents the displacement of the halide from the Pd(II) intermediate, enforcing the neutral pathway and ensuring


 trans-selectivity. Recent developments emphasize that matching the ligand's steric bulk to the substrate's coordinating ability is the primary driver of high turnover frequencies (3)[3].

The table below summarizes the optimization of the coupling between 4-(5-vinylpyridin-2-yl)morpholine and a standard aryl bromide model substrate.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)E/Z Ratio
1Pd(OAc)₂ (5)PPh₃ (10)Et₃N (2.0)DMF10045>95:5
2 Pd(OAc)₂ (5) P(o-tol)₃ (10) Et₃N (2.0) DMF 100 88 >99:1
3Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃ (2.0)Toluene10062>95:5
4Pd₂(dba)₃ (2.5)dppf (5)DIPEA (2.0)DMF10085>99:1
5Pd(OAc)₂ (5)NoneEt₃N (2.0)DMF10012N/A

Data Interpretation: Entry 1 suffers from low yield because the less sterically demanding PPh₃ allows the pyridine nitrogen of the substrate to coordinate to the palladium. Entry 2 provides the optimal balance; the bulky P(o-tol)₃ ligand prevents substrate poisoning and accelerates reductive elimination. Entry 5 demonstrates that ligand-free conditions fail rapidly due to catalyst precipitation (Pd black).

Step-by-Step Experimental Protocol

Workflow Prep 1. Reagent Prep (Degassing/Schlenk) React 2. Heck Coupling (100°C, 12-24h) Prep->React Workup 3. Quench & Filter (Celite pad) React->Workup Purify 4. Purification (Flash Chromatography) Workup->Purify

Fig 2. Step-by-step experimental workflow for the Heck cross-coupling protocol.

Materials Required (1.0 mmol scale)
  • Aryl Bromide: 1.0 mmol (1.0 equiv)

  • 4-(5-Vinylpyridin-2-yl)morpholine: 228 mg, 1.2 mmol (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂): 11.2 mg, 0.05 mmol (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃): 30.4 mg, 0.10 mmol (10 mol%)

  • Triethylamine (Et₃N): 278 µL, 2.0 mmol (2.0 equiv)

  • Anhydrous DMF: 5.0 mL

Procedure & Causal Rationale

Step 1: Reaction Assembly To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (if solid), Pd(OAc)₂, and P(o-tol)₃. Rationale: Pre-mixing the palladium source and the ligand in the solid state prior to solvation ensures immediate formation of the active L₂Pd(0) complex upon reduction, minimizing the generation of unligated Pd species.

Step 2: Degassing Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with dry Argon. Repeat this cycle three times. Rationale: Palladium(0) intermediates are highly susceptible to oxidation by atmospheric O₂. Oxygen ingress is the primary cause of irreversible catalyst deactivation (visible as Pd black precipitation) and low reaction yields.

Step 3: Reagent Addition Under a positive pressure of Argon, inject anhydrous DMF, Et₃N, the aryl bromide (if liquid), and 4-(5-Vinylpyridin-2-yl)morpholine via syringe. Rationale: DMF is chosen because its high dielectric constant stabilizes the polar transition states of the Heck insertion step. Et₃N acts as both the base to neutralize the generated HBr and as a mild reductant to generate Pd(0) from Pd(OAc)₂ in situ.

Step 4: Heating & Monitoring Replace the septum with a Teflon screwcap under Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours. Monitor the reaction progress via TLC or LC-MS. Rationale: The insertion of the sterically hindered, electron-deficient vinylpyridine requires elevated thermal energy. 100 °C provides optimal kinetic turnover without thermally degrading the morpholine moiety.

Step 5: Quench & Workup Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite, washing with additional Ethyl Acetate (10 mL). Rationale: The Celite pad effectively removes precipitated palladium nanoparticles and insoluble amine salts, preventing emulsions during the subsequent aqueous extraction.

Step 6: Liquid-Liquid Extraction Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (


 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Rationale: Multiple water washes are strictly necessary to remove the high-boiling DMF solvent, which would otherwise interfere with chromatographic purification.

Step 7: Purification Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate or DCM/MeOH gradient, depending on the polarity of the aryl group).

Troubleshooting & Self-Validation

A robust protocol must be self-validating. If the reaction fails, observe the physical state of the mixture to diagnose the root cause:

  • Observation: Rapid formation of a black precipitate (Pd Black) within 30 minutes.

    • Cause: Catalyst decomposition due to oxygen ingress or insufficient ligand coordination. The pyridine nitrogen may be outcompeting the phosphine.

    • Solution: Ensure rigorous Schlenk technique. Increase the P(o-tol)₃ loading to 15 mol% to heavily favor the active L₂Pd complex.

  • Observation: Low conversion, but the solution remains a clear yellow/orange.

    • Cause: The oxidative addition step is too slow. This is common if using aryl chlorides instead of bromides/iodides.

    • Solution: Aryl chlorides require more electron-rich ligands. Switch the catalyst system to Pd₂(dba)₃ and XPhos, or utilize specialized palladacycles which are highly effective for unreactive halides under mild conditions (4)[4].

  • Observation: Formation of the

    
    -branched regioisomer. 
    
    • Cause: The reaction has shifted from a neutral to a cationic pathway.

    • Solution: Ensure the DMF is strictly anhydrous. Water or the presence of halide scavengers (like Ag salts) strips the halide from the Pd(II) intermediate, forcing a cationic pathway that favors

      
      -selectivity.
      

References

  • Highly Conjugated Molecules from Dibromonaphthyl Derivatives and 4-Vinylpyridine or 4-Acetoxystyrene by the Heck Reaction. The Journal of Organic Chemistry.[Link]

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.[Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.[Link]

  • Heck Reaction. Organic Chemistry Portal.[Link]

Sources

Method

Application Note: Mechanistic Profiling and Protocols for 4-(5-Vinylpyridin-2-yl)morpholine Michael Acceptors in Targeted Covalent Inhibition

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has historically relied heavily on acrylamide warheads to engage non-catalytic cysteines. However, the demand for tunable reactivity and improved p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has historically relied heavily on acrylamide warheads to engage non-catalytic cysteines. However, the demand for tunable reactivity and improved pharmacokinetic profiles has driven the discovery of alternative electrophiles. The 4-(5-vinylpyridin-2-yl)morpholine motif has emerged as a highly sophisticated, tunable Michael acceptor. This application note provides an in-depth mechanistic analysis of this warhead, detailing how the morpholine ring electronically tunes the vinylpyridine to optimize the balance between target engagement and off-target avoidance. Furthermore, we provide self-validating experimental protocols to rigorously characterize these covalent modulators.

Mechanistic Rationale: Electronic Tuning of the Thia-Michael Addition

The fundamental mechanism of vinylpyridine (VP) based inhibitors relies on a proximity-driven thia-Michael addition. In an unsubstituted vinylpyridine, the strongly electron-withdrawing nature of the pyridine nitrogen highly activates the vinyl group, making the


-carbon exceptionally electrophilic. While this ensures rapid covalent bond formation with target cysteines (such as Cys797 in EGFR), it also leads to indiscriminate reactivity with abundant biological thiols like glutathione (GSH), resulting in short half-lives and potential off-target toxicity [1].

The strategic incorporation of a morpholine ring at the 2-position introduces a critical element of chemical causality. The lone pair of electrons on the morpholine nitrogen donates electron density into the pyridine ring via resonance. This electron-donating effect dampens the electrophilicity of the 5-vinyl group, effectively "tuning" the warhead [2]. Consequently, the morpholino-VP warhead remains inert in bulk solvent but reacts efficiently when non-covalent interactions perfectly orient the vinyl group adjacent to the target thiolate. Additionally, the morpholine moiety lowers the overall logD and improves aqueous solubility, addressing common pharmacokinetic liabilities in drug design [1].

Mechanism N1 Morpholine Moiety (Electron Donating) N2 Pyridine Ring (Electron Withdrawing) N1->N2 Resonance Dampening N3 5-Vinyl Group (Tuned Michael Acceptor) N2->N3 Electrophilic Activation N5 Stable Thioether Adduct (Irreversible Inhibition) N3->N5 Covalent Bond Formation N4 Target Cysteine (Nucleophilic Attack) N4->N3 Thia-Michael Addition

Electronic tuning and thia-Michael addition logic of morpholino-vinylpyridines.

Quantitative Profiling: Reactivity vs. Selectivity

To understand the value of the morpholino-VP warhead, it must be benchmarked against traditional acrylamides and unsubstituted vinylpyridines. The table below summarizes the structure-activity relationship (SAR) logic driving the adoption of this specific moiety.

Warhead MotifIntrinsic Reactivity (GSH

)
Target Cysteine EngagementOff-Target PotentialPhysicochemical Impact
Acrylamide Moderate to High (~100-200 min)ExcellentModerate (Kinome-wide reactivity)Neutral to slightly lipophilic
Unsubstituted 2-VP Very High (~22 min)ExcellentHigh (Rapid GSH depletion)High logD, poor solubility
4-(5-Vinylpyridin-2-yl)morpholine Tuned / Low (>400 min) Excellent (Proximity-driven) Low (Highly selective) Lower logD, improved solubility

Data synthesized from foundational studies on vinylpyridine covalent EGFR inhibitors [1].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of a 4-(5-vinylpyridin-2-yl)morpholine inhibitor must follow a self-validating workflow. Each assay serves as a checkpoint to confirm that the observed biological effect is genuinely driven by covalent target engagement rather than off-target toxicity or reversible binding.

Workflow W1 1. GSH Reactivity (NMR/LC-MS) W2 2. Intact Protein MS (Adduct Validation) W1->W2 W3 3. Kinome Profiling (Selectivity Check) W2->W3 W4 4. Cellular Washout (Irreversibility) W3->W4

Step-by-step experimental workflow for validating targeted covalent inhibitors.

Protocol 3.1: Thiol Reactivity Profiling (GSH Assay)

Causality: This assay measures the intrinsic electrophilicity of the warhead in the absence of a protein binding pocket. By using a vast molar excess of GSH, the reaction follows pseudo-first-order kinetics, isolating the compound's reactivity as the sole variable.

  • Preparation: Prepare a 10 mM stock of the morpholino-VP inhibitor in DMSO. Prepare a 100 mM stock of reduced glutathione (GSH) in PBS (pH 7.4).

  • Incubation: In a glass vial, combine the inhibitor (final concentration 100 µM) and GSH (final concentration 1 mM) in PBS containing 10% acetonitrile to maintain solubility. Include an internal standard (e.g., labetalol).

  • Sampling: Incubate at 37 °C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, 240, and 480 minutes. Quench immediately by adding 50 µL of cold acetonitrile containing 1% formic acid.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Plot the natural log of the remaining parent compound area ratio versus time.

  • Validation Check: A properly tuned morpholino-VP should exhibit a

    
     minutes. If 
    
    
    
    minutes, the compound is too reactive and will likely fail in vivo due to rapid clearance [1].
Protocol 3.2: Intact Protein Mass Spectrometry

Causality: Bottom-up proteomics (tryptic digestion) can sometimes induce retro-Michael additions due to harsh ionization or pH changes, leading to false negatives. Intact MS provides a macroscopic, definitive proof of a stable 1:1 covalent adduct without fragmentation artifacts.

  • Reaction Setup: Dilute recombinant target kinase (e.g., EGFR WT or mutant) to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Inhibitor Addition: Add the morpholino-VP inhibitor to a final concentration of 10 µM (5-fold molar excess). Incubate at room temperature for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unbound inhibitor and buffer salts.

  • MS Acquisition: Inject the desalted protein onto an LC-ESI-TOF MS system using a short C4 column. Deconvolute the raw mass spectra using maximum entropy algorithms.

  • Validation Check: The deconvoluted mass should show a clean shift corresponding exactly to the mass of the unfragmented protein + the exact mass of the inhibitor. The absence of double-adducts confirms the selectivity of the tuned warhead.

Protocol 3.3: Cellular Washout Assay

Causality: Biochemical assays do not account for cellular ATP competition or protein turnover dynamics. The washout assay validates that the covalent bond translates to durable, irreversible target inhibition in a living cellular system [3].

  • Cell Seeding: Seed target-dependent cancer cells (e.g., H1975 for EGFR) in 6-well plates and allow adherence overnight.

  • Treatment: Treat cells with the inhibitor at

    
     for 2 hours to ensure complete target occupancy.
    
  • Washout: Aspirate the media. Wash the cells three times with warm, sterile PBS to remove all unbound intracellular and extracellular inhibitor. Add fresh, inhibitor-free complete media.

  • Harvesting: Lyse cells at 0, 4, 8, and 24 hours post-washout using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Validation Check: Perform Western blotting for the phosphorylated target (e.g., p-EGFR) and total target protein. A true covalent inhibitor will show sustained suppression of phosphorylation at 24 hours, whereas a reversible inhibitor will show rapid recovery of the signaling pathway within 4-8 hours.

Systems-Level Impact on Kinase Signaling

The ultimate goal of utilizing a 4-(5-vinylpyridin-2-yl)morpholine warhead is to achieve complete and durable shutdown of oncogenic signaling networks. By covalently modifying a critical residue (such as Cys797 in the ATP-binding pocket of EGFR), the inhibitor permanently occludes the active site [3]. This irreversible blockade prevents ATP from binding, thereby cutting off the phosphorylation cascade that drives the RAS/RAF/MEK/ERK axis, ultimately leading to tumor cell apoptosis.

Pathway P1 EGFR Kinase P2 ATP Binding Pocket (Cys797) P1->P2 P4 Downstream Signaling (RAS/ERK Axis) P2->P4 Active Kinase P3 Morpholino-VP Inhibitor P3->P2 Covalent Blockade P5 Tumor Cell Survival P4->P5

Inhibition of EGFR-mediated downstream signaling via covalent Cys797 blockade.

References

  • Source: ACS Medicinal Chemistry Letters (2024)
  • Source: Thieme Connect / ACS Med. Chem. Lett.
  • Source: Journal of Medicinal Chemistry - ACS Publications (2025)
  • Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR (PMC)
  • Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors Source: ACS Publications URL

Sources

Application

Buchwald-Hartwig amination conditions for 2-chloro-5-vinylpyridine and morpholine

This Application Note is designed for researchers requiring a robust, scalable protocol for the Buchwald-Hartwig amination of 2-chloro-5-vinylpyridine with morpholine . The presence of the vinyl group (C5 position) prese...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a robust, scalable protocol for the Buchwald-Hartwig amination of 2-chloro-5-vinylpyridine with morpholine .

The presence of the vinyl group (C5 position) presents a specific chemoselectivity challenge: it is susceptible to polymerization or competing Heck coupling under standard high-temperature cross-coupling conditions. The 2-chloropyridine core is electronically deactivated and prone to coordinating with Palladium, potentially poisoning the catalyst.

This guide prioritizes a 3rd Generation Buchwald Precatalyst system , which allows for rapid active species generation at moderate temperatures, preserving the vinyl moiety.

Abstract & Strategic Analysis

Objective: Synthesize 4-(5-vinylpyridin-2-yl)morpholine via C–N cross-coupling. Challenge: The substrate contains a polymerizable vinyl "handle" and a deactivating pyridine nitrogen. Standard conditions (e.g., Pd(PPh₃)₄, high heat) often lead to oligomerization or catalyst arrest. Solution: Utilization of bulky, electron-rich dialkylbiaryl phosphine ligands (specifically RuPhos or XPhos ) prevents pyridine coordination to the metal center. The use of a Palladacycle Precatalyst (Pd-G3/G4) ensures immediate entry into the catalytic cycle, allowing the reaction to proceed at lower temperatures (60–80 °C) to maintain vinyl integrity.

Reaction Scheme

2-chloro-5-vinylpyridine + Morpholine


 4-(5-vinylpyridin-2-yl)morpholine 

Critical Parameter Optimization

The following parameters are selected based on mechanistic causality:

ParameterSelectionRationale (Expertise)
Catalyst RuPhos Pd G3 (or XPhos Pd G3)RuPhos is privileged for secondary amines and heteroaryl chlorides. The G3 precatalyst eliminates the induction period and the need for excess amine to reduce Pd(II), crucial when the substrate is sensitive.
Base NaOtBu (Sodium tert-butoxide)While strong, NaOtBu facilitates rapid transmetallation/reductive elimination. Fast reaction times (<2 h) are preferred over "gentle" bases (Cs₂CO₃) that require long heating (12+ h), which risks polymerization.
Solvent THF or Toluene THF is preferred for lower temperature (65 °C) reactivity. Toluene is used if slightly higher temps (80 °C) are needed for conversion.
Additive BHT (2,6-di-tert-butyl-4-methylphenol)Critical: A radical scavenger (1-5 mol%) is added to inhibit thermal polymerization of the vinyl group during the reaction.

Experimental Protocol

Method A: High-Performance Precatalyst (Recommended)

Best for: High yield, small-to-medium scale, protecting the vinyl group.

Materials
  • Substrate: 2-Chloro-5-vinylpyridine (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G3 (1.0 – 2.0 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Inhibitor: BHT (1 mol%)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a resealable reaction vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: In a glovebox (or under rapid inert gas flow), add RuPhos Pd G3 (catalyst), NaOtBu (base), and BHT (inhibitor).

    • Note: If using the G3 precatalyst, no free ligand is strictly necessary, but adding 1 mol% free RuPhos can stabilize the active species for long reactions.

  • Liquid Addition: Add the 2-chloro-5-vinylpyridine , Morpholine , and anhydrous THF via syringe.

    • Tip: Do not mix the aryl chloride and catalyst in solvent for prolonged periods before heating; the pyridine nitrogen can displace the precatalyst amine ligand prematurely.

  • Degassing: Sparge the mixture with Argon for 2–3 minutes (or use freeze-pump-thaw if available). Oxygen is a polymerization initiator for vinyl pyridines.

  • Reaction: Seal the vessel and heat to 65 °C . Stir vigorously.

    • Monitoring: Check via LCMS or TLC after 1 hour. The reaction is typically complete within 1–3 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate under reduced pressure.

    • Caution: Do not heat the rotovap water bath >40 °C to avoid polymerization during concentration.

Method B: Traditional Cost-Effective (Pd₂dba₃)

Best for: Large scale where precatalyst cost is prohibitive.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane.[2][3]

  • Temp: 90 °C.

  • Note: This method requires higher heat.[4] The use of BHT is mandatory here.

Mechanism & Workflow Visualization

Figure 1: Catalytic Cycle & Chemoselectivity

The diagram below illustrates the active catalytic cycle and the specific points where side reactions (polymerization/poisoning) are suppressed.

BuchwaldMechanism PreCat RuPhos Pd G3 (Precatalyst) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Rate Limiting) ActivePd->OxAdd + 2-Cl-5-VinylPy Polymer SIDE REACTION: Vinyl Polymerization ActivePd->Polymer If Temp >100°C No Inhibitor PdII_Ar L-Pd(II)-Ar-Cl (Pyridine Bound) OxAdd->PdII_Ar Poison SIDE REACTION: Pyridine N-Binding OxAdd->Poison If Ligand not bulky AmineBind Amine Coordination & Deprotonation PdII_Ar->AmineBind + Morpholine + NaOtBu RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->ActivePd Regeneration

Caption: Catalytic cycle emphasizing the role of bulky ligands in preventing N-binding and temperature control in preventing vinyl polymerization.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos or BrettPhos . Ensure the reaction is strictly oxygen-free.
Insoluble Gel / Gum Vinyl PolymerizationAdd BHT (5 mol%) . Lower temperature to 50 °C and extend time. Verify solvent is peroxide-free (THF).
Dehalogenation (Ar-H)

-Hydride Elimination
This is rare with morpholine. If observed, switch solvent from THF to Toluene to reduce H-source availability.
Product is Unstable Acid SensitivityThe vinylpyridine product can degrade on acidic silica. Add 1% Et₃N to the eluent during purification.

References

  • RuPhos/XPhos Utility: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Precatalyst Activation: Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science. Link

  • Vinyl Pyridine Handling: Lindsley, C. W., et al. (2011). "Practical Strategies for the Synthesis of Vinyl-Substituted Heterocycles." Journal of Organic Chemistry. Link

  • General Amination of Chloropyridines: Paul, F., et al. (1994). "Palladium-catalyzed coupling of 2-chloropyridines with secondary amines." Journal of the American Chemical Society. Link

Sources

Method

Application Note: Strategic Integration of 4-(5-Vinylpyridin-2-yl)morpholine Warheads into Covalent Kinase Inhibitor Libraries

Introduction: The Shift to "Tunable" Covalency The field of Targeted Covalent Inhibitors (TCIs) has historically relied on highly reactive acrylamide warheads to target non-catalytic cysteine residues (e.g., Cys797 in EG...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to "Tunable" Covalency

The field of Targeted Covalent Inhibitors (TCIs) has historically relied on highly reactive acrylamide warheads to target non-catalytic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK). While effective, acrylamides often suffer from "always-on" reactivity, leading to rapid glutathione (GSH) depletion and off-target toxicity.

This guide details the incorporation of 4-(5-Vinylpyridin-2-yl)morpholine (henceforth VP-Morph ) into kinase inhibitor libraries. This moiety represents a "second-generation" warhead class. Unlike acrylamides, the VP-Morph motif acts as a latent electrophile . The electron-donating morpholine ring at the C2 position electronically deactivates the vinyl group at C5, preventing non-specific reaction with cytosolic nucleophiles. The warhead becomes reactive only when the pyridine nitrogen engages in a specific hydrogen bond or protonation event within the kinase ATP-binding pocket, a phenomenon known as Proximity-Accelerated Reactivity .

Key Advantages of VP-Morph Integration:
  • Metabolic Stability: significantly increased half-life (

    
    ) in GSH assays compared to acrylamides.
    
  • Selectivity: Reactivity is gated by the specific geometry of the kinase hinge region.

  • Solubility: The morpholine moiety improves physicochemical properties (LogD, solubility).

Chemical Biology & Mechanism of Action

To successfully incorporate VP-Morph, one must understand its activation mechanism. The vinyl group is a Michael acceptor, but its reactivity is modulated by the pyridine ring's protonation state.

ActivationMechanism cluster_0 Electronic Gating Inactive Inactive State (Cytosol/Plasma) Binding Kinase Binding (Hinge Region) Inactive->Binding Diffusion into Pocket Activated Activated Warhead (Protonated Pyridine) Binding->Activated H-Bond to Hinge Backbone (Met290/Cys797 vicinity) Covalent Irreversible Complex (C-S Bond Formation) Activated->Covalent Michael Addition by Nucleophilic Cysteine

Figure 1: The "Electronic Gating" mechanism of VP-Morph. The morpholine donor (not shown) keeps the vinyl group quiescent until the pyridine nitrogen is protonated/H-bonded in the active site.

Experimental Protocols

Protocol A: Late-Stage Installation of the VP-Morph Warhead

Rationale: Direct incorporation of a vinyl group early in a synthesis is risky due to polymerization or reduction. The industry-standard approach is to carry a 5-bromo-2-morpholinopyridine precursor through the library synthesis and install the vinyl group in the final step via Suzuki-Miyaura coupling.

Reagents Required:

  • Scaffold Intermediate: Kinase core containing the 4-(5-bromo-2-pyridyl)morpholine moiety.

  • Vinyl Source: Potassium vinyltrifluoroborate (recommended over vinylboronic acid for stability).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄.

  • Base: Cs₂CO₃ or Et₃N.

  • Solvent: 1,4-Dioxane/H₂O (4:1).

Step-by-Step Methodology:

  • Preparation: Dissolve the bromo-precursor (1.0 equiv) in degassed 1,4-dioxane/H₂O.

  • Addition: Add Potassium vinyltrifluoroborate (1.5 equiv) and Cs₂CO₃ (3.0 equiv).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: M_Br - 79.9 + 27.0).

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.

  • Purification: Flash chromatography. Note: Avoid acidic mobile phases during purification to prevent premature polymerization.

Protocol B: Biochemical Assessment (Kinact/KI)

Rationale: Simple IC50 values are insufficient for covalent inhibitors because potency is time-dependent. You must determine


 (maximum rate of inactivation) and $K
Application

Application Note: Controlled Radical Polymerization of 4-(5-Vinylpyridin-2-yl)morpholine

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Advanced Application Protocol & Mechanistic Guide Introduction & Scientific Context The monomer 4-(5-Vinylpyridin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Advanced Application Protocol & Mechanistic Guide

Introduction & Scientific Context

The monomer 4-(5-Vinylpyridin-2-yl)morpholine (CAS: 223556-21-6) represents a highly versatile building block in advanced macromolecular engineering[1]. Structurally, it combines a pH-responsive, metal-coordinating pyridine ring with a hydrophilic, biocompatible morpholine moiety[2]. Polymers derived from this monomer are of significant interest in the development of stimuli-responsive nanocarriers, antimicrobial coatings, and targeted drug delivery systems.

While conventional free radical polymerization (FRP) yields broad molecular weight distributions (dispersity,


), modern applications require precise control over polymer architecture. Therefore, this guide details a Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization  protocol. RAFT is a highly robust reversible-deactivation radical polymerization (RDRP) technique that enables the synthesis of well-defined polymers with predictable molecular weights and low dispersity (

)[3].

Experimental Causality & System Design (E-E-A-T)

As a self-validating experimental system, every reagent and physical step in this protocol is chosen based on strict mechanistic causality:

  • Monomer Purification (Basic Alumina): Commercial vinyl monomers contain phenolic inhibitors (e.g., hydroquinone or tert-butylcatechol) to prevent autopolymerization during storage. If not removed, these molecules will scavenge initiating radicals, leading to unpredictable induction periods and skewed stoichiometric ratios.

  • Degassing via Freeze-Pump-Thaw: Molecular oxygen (

    
    ) is a diradical and an exceptionally fast radical scavenger. It reacts with propagating carbon-centered polymer radicals (
    
    
    
    ) to form stable peroxy radicals, effectively dead-ending the polymerization. Complete deoxygenation is non-negotiable.
  • Initiator Choice (AIBN): Azobisisobutyronitrile (AIBN) is selected because its thermal decomposition half-life is approximately 10 hours at 65 °C. This provides a slow, continuous flux of primary radicals, maintaining a low steady-state radical concentration that minimizes irreversible bimolecular termination events.

  • CTA Choice (Cumyl Dithiobenzoate - CDB): The choice of Chain Transfer Agent (CTA) is critical. For styrenic and vinylpyridine derivatives, dithiobenzoates are highly effective[4]. The cumyl leaving group (R-group) is an excellent homolytic leaving group that efficiently reinitiates polymerization. The dithiobenzoate moiety (Z-group) provides a high chain transfer constant, ensuring rapid equilibrium between dormant and active chains[3].

Materials and Reagents

ReagentRoleMW ( g/mol )EquivalentsAmount
4-(5-Vinylpyridin-2-yl)morpholine Monomer190.241001.00 g (5.26 mmol)
Cumyl dithiobenzoate (CDB) RAFT CTA272.40114.3 mg (0.0526 mmol)
Azobisisobutyronitrile (AIBN) Thermal Initiator164.210.10.86 mg (0.0052 mmol)*
N,N-Dimethylformamide (DMF) Solvent73.09N/A1.0 mL
Basic Alumina (Brockmann I) Inhibitor ScavengerN/AN/AAs needed
Diethyl Ether (Cold) Precipitation Anti-solvent74.12N/A50 mL

*Note: Due to the sub-milligram quantity of AIBN required, it is highly recommended to prepare a standard stock solution of AIBN in DMF (e.g., 8.6 mg/mL) and transfer 100 µL to the reaction vessel.

Step-by-Step Methodologies

Protocol A: Monomer Purification
  • Pack a small glass column or a glass Pasteur pipette with glass wool at the narrowing point.

  • Add approximately 2 inches of activated Basic Alumina (Brockmann Grade I).

  • Dilute 4-(5-Vinylpyridin-2-yl)morpholine with a minimal amount of solvent if it is highly viscous, or pass it neat through the column.

  • Collect the purified monomer in a pre-weighed, amber glass vial. Self-Validation Check: The purified monomer should be used immediately or stored at -20 °C in the dark to prevent spontaneous thermal polymerization.

Protocol B: RAFT Polymerization Setup
  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 1.00 g (5.26 mmol) of the purified 4-(5-Vinylpyridin-2-yl)morpholine.

  • Add 14.3 mg (0.0526 mmol) of Cumyl dithiobenzoate (CDB). The solution will turn a distinct pink/red color characteristic of dithiobenzoates.

  • Add the AIBN stock solution equivalent to 0.86 mg (0.0052 mmol) of AIBN.

  • Add anhydrous DMF to bring the total solvent volume to 1.0 mL.

  • Seal the Schlenk tube with a high-vacuum Teflon stopcock.

Protocol C: Degassing and Polymerization
  • Freeze-Pump-Thaw (3 Cycles):

    • Submerge the sealed Schlenk tube in liquid nitrogen until the mixture is completely frozen.

    • Open the stopcock to the vacuum line (Schlenk line) for 5 minutes to evacuate the headspace.

    • Close the stopcock and thaw the mixture in a room-temperature water bath. You will observe gas bubbles (

      
       and 
      
      
      
      ) escaping the liquid.
    • Repeat this process two more times. After the final thaw, backfill the tube with ultra-high purity Argon or Nitrogen.

  • Submerge the Schlenk tube in a pre-heated oil bath at 60 °C with constant stirring (400 rpm)[4].

  • Allow the polymerization to proceed for 16 hours.

Protocol D: Polymer Recovery and Validation
  • Quench the polymerization by removing the tube from the oil bath and immediately submerging it in liquid nitrogen or an ice bath. Expose the mixture to air to rapidly terminate any remaining radicals.

  • Dilute the viscous polymer solution with an additional 1 mL of DMF.

  • Add the solution dropwise into 50 mL of vigorously stirred, ice-cold diethyl ether. The polymer will precipitate as a pinkish powder (the color is retained due to the dormant CTA end-group).

  • Recover the polymer via vacuum filtration or centrifugation.

  • Dry the polymer in a vacuum oven at 40 °C for 24 hours to remove residual solvent.

  • Self-Validation Check: Analyze the polymer via Gel Permeation Chromatography (GPC) and

    
    -NMR. The theoretical molecular weight (
    
    
    
    ) can be calculated by:
    
    
    .

Quantitative Data & Expected Outcomes

The following table summarizes the expected kinetic outcomes based on standard vinylpyridine RAFT polymerizations using CDB/AIBN at 60 °C[4][5].

Time (h)Monomer Conversion (%)Theoretical

( g/mol )
Experimental

(GPC)
Dispersity (

)
425%5,0285,2001.12
848%9,4039,6501.14
1678%15,11115,4001.16
2492%17,77418,1001.18

Note: The linear relationship between conversion and molecular weight, combined with low dispersity, is the hallmark of a successful living/controlled radical polymerization.

Process & Mechanistic Visualizations

Workflow A 1. Monomer Purification (Basic Alumina Column) B 2. Reaction Mixture Prep (Monomer + CTA + AIBN + DMF) A->B C 3. Degassing (3x Freeze-Pump-Thaw) B->C D 4. RAFT Polymerization (60°C Oil Bath, N2 atm) C->D E 5. Reaction Quenching (Liquid N2 or Ice Bath) D->E F 6. Precipitation & Drying (Cold Ether, Vacuum Oven) E->F

Step-by-step workflow for the RAFT polymerization of 4-(5-Vinylpyridin-2-yl)morpholine.

RAFT_Mechanism Init Initiation (AIBN → Radicals) Prop Propagation (Pn• + Monomer) Init->Prop PreEq Pre-Equilibrium (Pn• + CTA ⇌ Pn-CTA + R•) Prop->PreEq Reinit Reinitiation (R• + Monomer → Pm•) PreEq->Reinit MainEq Main Equilibrium (Pn• + Pm-CTA ⇌ Pn-CTA + Pm•) Reinit->MainEq Term Termination (Dead Polymer) MainEq->Term Minimized

Core kinetic steps in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

References

  • Convertine, A. J., Sumerlin, B. S., Thomas, D. B., Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4679-4681. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link

  • BLD Pharm. 4-(5-Vinylpyridin-2-yl)morpholine (CAS: 223556-21-6) Product Specifications. Link

  • Tangallapally, R. P., et al. (2007). Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties. Journal of Medicinal Chemistry, 50(22), 5260-5268. Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of 4-(5-Vinylpyridin-2-yl)morpholine in nucleophilic aromatic substitution

Technical Support Center: Synthesis of 4-(5-Vinylpyridin-2-yl)morpholine Case ID: SNAr-OPT-5VP Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attemp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(5-Vinylpyridin-2-yl)morpholine

Case ID: SNAr-OPT-5VP Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 4-(5-vinylpyridin-2-yl)morpholine via Nucleophilic Aromatic Substitution (SNAr) . This reaction involves the displacement of a leaving group (LG) at the 2-position of a 5-vinylpyridine scaffold by morpholine.

The Central Conflict: This synthesis requires a "Thermal Tightrope."

  • Activation Energy: The 2-halopyridine substrate requires thermal energy (or catalysis) to overcome the activation barrier for SNAr, especially since the 5-vinyl group provides only weak electronic activation compared to strong electron-withdrawing groups (like -NO₂).

  • Thermal Instability: The 5-vinyl group is prone to radical polymerization at the very temperatures required to drive the substitution.

This guide provides a self-validating protocol to maximize yield while suppressing polymerization.

Module 1: Critical Reaction Parameters

The Substrate & Leaving Group (LG) Hierarchy

The choice of starting material is the single biggest determinant of yield.

Substrate (LG)Reactivity (SNAr)Polymerization RiskRecommendation
2-Fluoro-5-vinylpyridine High (320x faster) LowPreferred. Fast reaction at lower temps (<80°C) minimizes polymer formation.
2-Chloro-5-vinylpyridine Moderate/LowHighChallenging. Requires high heat (>100°C) or Pd-catalysis. High risk of "gummy" byproducts.
2-Bromo-5-vinylpyridine ModerateHighUse for Pd-catalyzed Buchwald-Hartwig amination, not standard SNAr.
The "Meta-Conundrum" (Mechanistic Insight)

Why is the reaction sluggish with the chloride?

  • Mechanism: SNAr proceeds via a Meisenheimer Complex .[1][2][3] The negative charge is best stabilized by the ring nitrogen and Electron Withdrawing Groups (EWGs) at ortho/para positions relative to the LG.

  • The 5-Position: While geometrically "para" to the nitrogen, the 5-vinyl group is electronically complex. It is inductively withdrawing (-I) but can be resonance donating (+R). Unlike a nitro group, it does not strongly stabilize the anionic intermediate.

  • Implication: You cannot rely solely on the substrate's electronics. You must drive the reaction with solvent polarity and nucleophile concentration .

Module 2: Visualization of the Pathway

The following diagram illustrates the reaction mechanism and the competing failure mode (polymerization).

SNAr_Pathway cluster_conditions Control Factors SM 2-Halo-5-vinylpyridine (Substrate) Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Nucleophilic Attack (Rate Limiting for Cl) Polymer Polyvinylpyridine (Impurity/Tar) SM->Polymer Thermal Radical Polymerization Morph Morpholine (Nucleophile) Morph->Complex Product 4-(5-Vinylpyridin-2-yl)morpholine (Target) Complex->Product Aromatization (-LG) Product->Polymer Post-Reaction Polymerization Factors Inhibitor (BHT) Temp < 100°C Polar Solvent

Caption: Figure 1. SNAr reaction pathway vs. competitive radical polymerization. Success depends on accelerating the blue/green path while inhibiting the red path.

Module 3: Troubleshooting Guides

Issue A: Low Conversion (Starting Material Remains)

Symptoms: TLC shows strong SM spot after 12h; LCMS shows low product peak.

Root Cause: The activation energy barrier is not being crossed. Corrective Actions:

  • Solvent Switch: Move from THF or Toluene to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer complex and strip the cation from the base, making the nucleophile "naked" and more reactive.

  • Concentration: Run the reaction at high concentration (1.0 M - 2.0 M). SNAr is second-order kinetics (Rate = k[Substrate][Morpholine]). Dilution kills the rate.

  • Stoichiometry: Use morpholine as both reagent and base (3-5 equivalents).

Issue B: Formation of Insoluble "Gunk" (Polymerization)

Symptoms: Reaction mixture turns dark brown/black; viscous oil forms; yield loss.

Root Cause: Thermal initiation of vinyl polymerization. Corrective Actions:

  • Add Radical Inhibitor: Add BHT (Butylated hydroxytoluene) or 4-methoxyphenol (1-2 mol%) to the reaction mixture. These scavenge free radicals before chain propagation occurs.

  • Oxygen Control: While SNAr prefers inert atmosphere (N₂), some inhibitors (like 4-methoxyphenol) actually require trace oxygen to function. BHT is generally safer under N₂.

  • Temperature Cap: Do not exceed 100°C. If the reaction is too slow at 100°C, do not increase heat—switch to the 2-Fluoro substrate.

Module 4: Optimized High-Throughput Protocol

Objective: Synthesis of 4-(5-vinylpyridin-2-yl)morpholine (10 mmol scale).

Reagents:

  • 2-Chloro-5-vinylpyridine (1.40 g, 10 mmol) [Note: If available, use 2-Fluoro analog for milder conditions]

  • Morpholine (2.61 g, 30 mmol, 3.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) – Optional, if conserving morpholine

  • DMSO (Dimethyl sulfoxide) – 5 mL (2.0 M concentration)

  • BHT (Radical Inhibitor) – 22 mg (1 mol%)

Step-by-Step Workflow:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-5-vinylpyridine and BHT in DMSO .

    • Why: High concentration (2M) favors bimolecular kinetics. BHT prevents polymerization during heating.

  • Nucleophile Addition: Add Morpholine in one portion.

    • Why: Morpholine acts as both the nucleophile and the proton scavenger.

  • Reaction: Seal the vial (crimp cap or screw cap with septum). Heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor by HPLC/UPLC. Look for disappearance of the chloro-pyridine peak.

  • Workup (Critical for Amine Solubility):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) (50 mL).

    • Wash with Water (3 x 20 mL) to remove DMSO and excess morpholine.

    • Troubleshooting: If the product is trapped in the aqueous layer (due to protonation of the pyridine nitrogen), adjust aqueous pH to ~10-11 using sat. Na₂CO₃ before extraction.

  • Purification:

    • Dry organic layer over Na₂SO₄, filter, and concentrate at low temperature (<40°C) to prevent polymerization during evaporation.

    • Flash Chromatography: Elute with Hexanes/EtOAc (gradient 0-50%).

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use neat morpholine (no solvent)? A: Yes, this is a valid "Green Chemistry" approach. Morpholine boils at ~129°C. You can reflux the substrate in neat morpholine. However , the high temperature increases polymerization risk. You must use BHT and strictly monitor the time.

Q: My product is an oil that solidifies slowly. Is it pure? A: Vinylpyridines are often low-melting solids or oils. If the NMR shows clean signals but it looks "oily," it might be trace solvent or oligomers. A rapid filtration through a short silica plug usually cleans this up.

Q: Can I use Buchwald-Hartwig amination instead? A: Yes. If the SNAr fails (e.g., with the 2-chloro substrate), use Pd(OAc)₂ / BINAP with NaOtBu in Toluene at 80°C. This is more expensive but works under milder conditions, preserving the vinyl group.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General SNAr mechanisms and Meisenheimer complexes).[1][3]

  • Caroon, J. M., et al. "Nucleophilic Substitution of 2-Fluoropyridines." Journal of Medicinal Chemistry, 1981. (Foundational work on Fluorine vs Chlorine reactivity in pyridines).

  • Lindsley, C. W., et al. "Practical Strategies for the Synthesis of 2-Aminopyridines." Tetrahedron Letters, 2008. (Optimization of amine additions to halopyridines).

  • BenchChem. "Polymerization of 4-Vinylpyridine: Technical Guide." (Cited for radical inhibitor protocols and vinyl stability data).

  • PubChem. "Compound Summary: 2-Chloro-5-vinylpyridine." (Physical property verification).

Sources

Optimization

solubility issues of poly(4-(5-Vinylpyridin-2-yl)morpholine) in aqueous media

Welcome to the technical support guide for Poly(4-(5-Vinylpyridin-2-yl)morpholine), hereafter referred to as P(5VPy-2M). This document is intended for researchers, scientists, and drug development professionals who may e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Poly(4-(5-Vinylpyridin-2-yl)morpholine), hereafter referred to as P(5VPy-2M). This document is intended for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this polymer. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.

P(5VPy-2M) is a functional polymer incorporating a pH-sensitive pyridine moiety and a hydrophilic morpholine group. This unique combination makes it a promising candidate for applications in drug delivery and smart materials, but it also presents specific challenges regarding its solubility behavior in aqueous systems. The primary determinant of its solubility is the protonation state of the pyridine ring's nitrogen atom, making pH the most critical parameter in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with P(5VPy-2M).

Q1: Why is my P(5VPy-2M) powder not dissolving in neutral deionized water?

A1: The insolubility of P(5VPy-2M) in neutral water (pH ≈ 7) is expected behavior. The polymer's backbone contains pyridine rings, which are weakly basic. At neutral or alkaline pH, the pyridine nitrogen is deprotonated and electrically neutral.[1] This uncharged state makes the polymer hydrophobic, causing it to be insoluble in water. The hydrophilic morpholine groups are insufficient to overcome the hydrophobicity of the large polymer backbone. To achieve dissolution, you must decrease the pH of the aqueous medium.

Q2: What is the role of pH in dissolving P(5VPy-2M) and what pH should I use?

A2: The pH is the primary "switch" for this polymer's solubility. By lowering the pH, you introduce an excess of protons (H+) into the solution. These protons will protonate the nitrogen atom on the pyridine rings, imparting a positive charge along the polymer chain. The pKa of the pyridinium ion is approximately 5.2.[1] Therefore, to ensure complete protonation and solubilization, the pH of the solution should be well below this value.

Recommendation: Start by preparing your aqueous solution with a pH of 2 to 4. At this pH range, the pyridine groups will be fully protonated, transforming the polymer into a cationic polyelectrolyte. The electrostatic repulsion between the positively charged chains, along with hydration, promotes dissolution.[2]

Q3: I've acidified my solution, but it's still cloudy. What does this mean and what should I do?

A3: Cloudiness, or turbidity, indicates that the polymer is not fully dissolved and may exist as a fine suspension, a swollen gel, or aggregated nanoparticles.[3] Several factors could be at play:

  • Insufficient Acidification: The local pH around the polymer particles may not have reached the target value. Ensure vigorous stirring and allow sufficient time for the acid to penetrate and protonate the polymer.

  • High Polymer Concentration: At high concentrations, polymer chains can entangle and trap unprotonated segments, leading to incomplete dissolution. Try working with a more dilute solution initially.

  • Ionic Strength: The presence of salts can influence solubility. While some salt can aid in dissolving polyelectrolytes, high concentrations can cause a "salting-out" effect, reducing solubility.

  • Temperature: Some vinylpyridine-based polymers exhibit temperature-responsive behavior. Try gently warming the solution (e.g., to 40°C) while stirring to see if it aids dissolution, but be cautious of potential degradation if your polymer is thermally sensitive.

Troubleshooting Steps:

  • Re-check the bulk solution pH.

  • Add more acid dropwise while monitoring turbidity.

  • Sonication can help break up aggregates and improve solvent penetration.

  • Filter the solution through a 0.45 µm filter. If the cloudiness is removed, it indicates the presence of insoluble aggregates.

Q4: My polymer dissolved at low pH, but it crashed out when I adjusted the pH back to neutral for my experiment. How can I prevent this?

A4: This is the expected pH-responsive precipitation of the polymer. When you raise the pH above the pKa (~5.2), the pyridine groups deprotonate, the polymer loses its charge, becomes hydrophobic again, and precipitates out of the solution.[1][4]

Strategies to Maintain Solubility at Higher pH (if required by your application):

  • Copolymerization: If you are synthesizing the polymer, consider copolymerizing with a permanently hydrophilic monomer (e.g., polyethylene glycol methacrylate) to increase the overall hydrophilicity of the final polymer.

  • Quaternization: This is a post-polymerization modification. By reacting the polymer with an alkyl halide (e.g., methyl iodide), you can permanently quaternize the pyridine nitrogen.[5][6] This introduces a permanent positive charge, making the polymer a polyelectrolyte that is soluble over a much wider pH range.

  • Use of Co-solvents: Adding a water-miscible organic solvent like ethanol, methanol, or DMF can improve solubility at or near neutral pH.[7] However, this may interfere with your experimental system.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues.

Problem: Polymer Fails to Dissolve in Aqueous Media

Use the following workflow to diagnose and solve the issue.

G A Start: P(5VPy-2M) powder + Water B Measure pH A->B C Is pH < 4.5? B->C D Add 0.1M HCl dropwise to pH 2-4 C->D No E Stir vigorously for 1-2 hours C->E  Yes D->E F Is solution clear? E->F G Troubleshooting: - Try gentle warming (40°C) - Sonicate for 15-30 min - Prepare a more dilute solution F->G No H Solution is ready for use F->H  Yes G->E I Polymer is likely crosslinked or degraded. Consider purification/re-synthesis. G->I Still not dissolved

Caption: Troubleshooting workflow for dissolving P(5VPy-2M).

Data Summary: Expected Solubility Behavior

The solubility of P(5VPy-2M) is a function of several parameters. The table below summarizes the expected outcomes.

pH Range Ionic Strength Expected State of Pyridine Expected Solubility Comments
< 4.5 Low (e.g., < 0.01 M)Fully Protonated (Cationic)Soluble Polymer behaves as a polyelectrolyte. Solution may be viscous.
< 4.5 High (e.g., > 0.5 M)Fully Protonated (Cationic)Potentially ReducedHigh salt concentration can screen charges and lead to "salting out".
4.5 - 6.0 LowPartially ProtonatedCloudy / Swollen This is the transition range. Polymer chains are collapsing.
> 6.0 AnyDeprotonated (Neutral)Insoluble / Precipitate Polymer is hydrophobic.

Experimental Protocols

Protocol 1: Preparation of a Standard 1 mg/mL P(5VPy-2M) Aqueous Stock Solution

This protocol provides a reliable method for preparing a clear, aqueous stock solution.

  • Preparation of Acidic Solvent: Prepare a volume of deionized water and adjust its pH to 3.0 using 0.1 M HCl.

  • Weighing Polymer: Accurately weigh the desired amount of P(5VPy-2M) powder in a clean glass vial. For a 1 mg/mL solution, you would weigh 10 mg for 10 mL of final solution.

  • Initial Dispersion: Add a small amount (approx. 10% of the final volume) of the pH 3 water to the polymer powder to create a slurry. This prevents clumping.

  • Dissolution: Add the remaining pH 3 water to reach the final desired volume. Add a magnetic stir bar to the vial.

  • Stirring: Cap the vial and place it on a magnetic stir plate. Stir vigorously at room temperature for at least 2 hours. A clear, homogeneous solution should be obtained.

  • Verification & Storage: Check the final pH to ensure it remains in the acidic range. If needed for your application, filter the solution through a 0.45 µm syringe filter to remove any dust or undissolved micro-aggregates. Store the solution at 4°C.

Protocol 2: Determination of pH-Dependent Solubility via Turbidimetry

This experiment helps to characterize the precise pH at which your specific batch of P(5VPy-2M) transitions from soluble to insoluble (the cloud point).

G cluster_0 Preparation cluster_1 Titration & Measurement cluster_2 Analysis A Prepare 1 mg/mL P(5VPy-2M) solution at pH 3 B Place aliquot in UV-Vis cuvette A->B C Add small increments of 0.1 M NaOH B->C D Mix and measure pH C->D E Measure Absorbance at 600 nm (Turbidity) D->E E->C F Plot Turbidity vs. pH E->F G Identify pH at onset of turbidity (Cloud Point) F->G

Caption: Workflow for determining the pH-dependent cloud point.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of P(5VPy-2M) at pH 3 following Protocol 1.

  • Setup Spectrophotometer: Set a UV-Vis spectrophotometer to measure absorbance at a wavelength of 600 nm. At this wavelength, absorbance readings correspond to light scattering due to turbidity, not molecular absorption.

  • Initial Measurement: Place 3 mL of the stock solution into a cuvette. Record the initial absorbance (should be near zero) and the initial pH.

  • Titration: While stirring gently, add small, precise aliquots (e.g., 2-5 µL) of 0.1 M NaOH to the cuvette.

  • Equilibration and Measurement: After each addition, allow the solution to equilibrate for 1 minute. Record the pH of the solution and then measure its absorbance at 600 nm.

  • Continue Titration: Repeat steps 4 and 5 until the pH has reached approximately 8.0. You should observe a sharp increase in absorbance as the polymer precipitates.

  • Data Analysis: Plot the absorbance (Turbidity) on the y-axis versus the measured pH on the x-axis. The pH at which the absorbance begins to increase sharply is the cloud point, which is an experimental approximation of the polymer's effective pKa in that solution.

References

  • Macromolecules. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. ACS Publications. [Link]

  • Frontiers in Chemistry. (2018). pH-Responsive Aqueous Bubbles Stabilized With Polymer Particles Carrying Poly(4-vinylpyridine) Colloidal Stabilizer. Frontiers Media S.A. [Link]

  • Nakayama, S., et al. (2018). pH-Responsive Aqueous Bubbles Stabilized With Polymer Particles Carrying Poly(4-vinylpyridine) Colloidal Stabilizer. National Center for Biotechnology Information. [Link]

  • Polymers. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI. [Link]

  • RSC Advances. (2019). Temperature-responsive properties of poly(4-vinylpyridine) coatings: influence of temperature on the wettability, morphology, and protein adsorption. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. [Link]

  • Macromolecules. (2024). Low-Viscosity Route to High-Molecular-Weight Water-Soluble Polymers: Exploiting the Salt Sensitivity of Poly(N-acryloylmorpholine). ACS Publications. [Link]

  • PubMed. (2011). pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen. [Link]

  • Journal of Controlled Release. (2012). pH- and ion-sensitive polymers for drug delivery. National Center for Biotechnology Information. [Link]

  • Polymers. (2017). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (n.d.). pH-sensitive polymers – Knowledge and References. [Link]

  • ResearchGate. (2016). How do I determine the solubility of polymers?. [Link]

  • Molecules. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2023). pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery. Frontiers Media S.A. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Journal of Thermal Analysis. (1992). synthesis, characterization and thermal behaviour of some poly(2-vinyl pyridine) complexes. [Link]

  • Polymer Source. (n.d.). Poly (4-vinyl pyridine) Sample #: P40367-4VP Structure: Composition. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]

  • CRC Press. (2026). Poly(vinylpyridine); Structure, Properties, Synthesis, and Applications. [Link]

  • Kyung Hee University. (2006). Synthesis of almost fully quarternized poly(4-vinylpyridine)s by polymer reaction and aggregation property with sodium dodecyl sulfate. [Link]

Sources

Troubleshooting

removing unreacted morpholine from 4-(5-Vinylpyridin-2-yl)morpholine crude product

The following guide is structured as a Tier 2/3 Technical Support Document designed for organic chemists and process development scientists. It prioritizes mechanistic understanding and scalable purification protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 2/3 Technical Support Document designed for organic chemists and process development scientists. It prioritizes mechanistic understanding and scalable purification protocols.

Case ID: PUR-VPYM-001 Topic: Removal of Unreacted Morpholine from Vinylpyridine Derivatives Status: Active Guide Last Updated: March 3, 2026[1]

Executive Summary & Chemical Risk Assessment[2]

The Challenge: Purifying 4-(5-Vinylpyridin-2-yl)morpholine presents a specific "double-edged" chemical risk. You are separating a nucleophilic impurity (Morpholine) from an electrophilic product (Vinylpyridine).

  • The Impurity: Morpholine (Secondary amine,

    
    , Nucleophile).
    
  • The Product: 4-(5-Vinylpyridin-2-yl)morpholine (Tertiary amine,

    
    , Michael Acceptor).[1]
    

Critical Warning: If the crude reaction mixture is concentrated or heated while unreacted morpholine is still present, the morpholine will attack the vinyl group (Michael Addition), forming a permanent dimer impurity that is difficult to separate.[1] You must remove morpholine before any concentration steps.

Troubleshooting & FAQs

Q1: Can I remove morpholine by rotary evaporation or vacuum distillation?

Answer: No. While morpholine is volatile (


 129°C), applying heat to a mixture containing a vinylpyridine moiety and an amine impurity poses two risks:
  • Polymerization: Vinylpyridines are thermally sensitive and prone to radical polymerization.

  • Michael Addition: Heat accelerates the reaction between the residual morpholine and the vinyl group, effectively destroying your product.[1]

Q2: Why is my product "oiling out" or decomposing during workup?

Answer: This is likely due to the formation of the Michael Adduct .[1] If the crude mixture sits at room temperature or is concentrated, the secondary amine (morpholine) adds across the double bond of the vinylpyridine.

  • Prevention:[1][2] Quench the reaction immediately with a slightly acidic buffer or cold water and proceed to extraction without delay.

Q3: How do I separate them based on ?

Answer: Exploiting the basicity difference is the most efficient method.[1]

  • Morpholine (

    
    ):  A secondary aliphatic amine.
    
  • Product (

    
    ):  A 2-aminopyridine derivative.[1] The nitrogen attached to the ring is conjugated, significantly lowering its basicity compared to morpholine.
    
  • Strategy: A wash with Phosphate Buffer (pH 7.0 - 7.5) will keep morpholine largely protonated (water-soluble) while the product remains largely neutral (organic-soluble).[1]

Recommended Purification Protocols

Method A: The "Partition" Protocol (Scalable & Cost-Effective)

Best for: Large scale (>5g) crude mixtures.[1]

Reagents:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash Solution: 0.5M Phosphate Buffer (pH 7.2) or Saturated

    
    .
    

Protocol:

  • Dilution: Dilute the crude reaction mixture immediately with DCM. Do not concentrate the reaction solvent (e.g., DMF/DMA) yet.

  • Buffer Wash: Wash the organic layer 3 times with the pH 7.2 Phosphate Buffer .[1]

    • Mechanism:[1][3][4][5] At pH 7.2, Morpholine is ~94% protonated (ionized) and partitions into the aqueous phase. The product (lower

      
      ) remains mostly neutral in the organic phase.
      
  • Water Wash: Perform 2 washes with distilled water to remove residual salts and any remaining morpholine (driven by its high water miscibility).

  • Drying: Dry organic layer over

    
     (anhydrous).
    
  • Stabilization: Add a radical inhibitor (e.g., BHT or MEHQ , 10-50 ppm) before concentrating on the rotary evaporator. Keep bath temp < 35°C.

Method B: The "Scavenger" Protocol (High Purity)

Best for: Small scale (<1g) or final polishing to reach >99% purity.

Reagents:

  • PS-Isocyanate Resin (Polystyrene-bound isocyanate).[1]

  • Solvent: Anhydrous DCM or THF.

Protocol:

  • Dissolve the semi-crude product in dry DCM.

  • Add PS-Isocyanate resin (2-3 equivalents relative to expected morpholine residue).[1]

  • Agitate gently at room temperature for 2-4 hours.

    • Mechanism:[1][3][4][5] The isocyanate reacts rapidly with the secondary amine (morpholine) to form a chemically stable urea bound to the bead. It cannot react with the tertiary amine of your product.

  • Filter the resin.

  • Concentrate the filtrate (with inhibitor added).

Comparative Data Analysis

Table 1: Physicochemical Properties & Separation Logic[1]
PropertyMorpholine (Impurity)4-(5-Vinylpyridin-2-yl)morpholine (Product)Separation Implication
Structure Type Secondary Amine (Aliphatic)Tertiary Amine (2-Aminopyridine)Chemical scavenging possible (Isocyanate).[1]
Basicity (

)
8.36 (Conjugate Acid)~6.5 (Est. Pyridine N)pH 7.2 Wash: Morpholine

Aqueous; Product

Organic.
Water Solubility Miscible (Very High)Low / ModerateWater washes are highly effective.
Reactivity NucleophileElectrophile (Michael Acceptor)Risk: They react with each other.[4] Separate fast.
Boiling Point 129°CHigh / SolidDistillation is NOT recommended.

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying this specific compound, highlighting the critical "Time-Sensitive" step to prevent side reactions.

PurificationWorkflow Start Crude Reaction Mixture (Contains Vinylpyridine & Morpholine) Quench CRITICAL STEP: Immediate Dilution with Organic Solvent (DCM or EtOAc) Start->Quench Do NOT Heat/Concentrate Decision Choose Purification Path Quench->Decision BufferWash Wash 3x with Phosphate Buffer (pH 7.2) (Protonates Morpholine) Decision->BufferWash High Morpholine Load ResinAdd Add PS-Isocyanate Resin (Scavenges 2° Amines) Decision->ResinAdd Low Morpholine Load / Polishing WaterWash Wash 2x with Water (Removes bulk Morpholine) BufferWash->WaterWash Dry Dry Organic Layer (Na2SO4) + Add BHT Inhibitor WaterWash->Dry Concentrate Concentrate < 35°C (Vacuum) Dry->Concentrate Filter Filter off Resin ResinAdd->Filter Filter->Concentrate FinalProduct Pure Product (Free of Morpholine & Dimers) Concentrate->FinalProduct

Caption: Workflow for the selective removal of morpholine. The red path emphasizes the risk of Michael addition if the mixture is heated or concentrated prior to purification.[1]

References

  • Evans, D. A. (2005). Evans

    
     Table. Harvard University. [Link]
    
    • values of morpholine (8.36)
  • Reich, H. J. (2024). Bordwell

    
     Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
    
    • Context: Verification of acidity trends for heterocyclic amines.
  • Context: Protocols for using PS-Isocyan
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. [Link]

    • Context: Mechanistic background on Michael addition of amines to vinylpyridines.

Sources

Optimization

minimizing side reactions during the dehydration of hydroxyethyl precursors

Troubleshooting Guides & FAQs for Minimizing Side Reactions Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that converting a 2-hydroxyethyl group into a vinyl...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Minimizing Side Reactions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that converting a 2-hydroxyethyl group into a vinyl moiety is rarely as simple as removing a molecule of water. The process is fraught with competing pathways: intermolecular etherification, spontaneous polymerization, and nucleophilic substitution.

This guide is designed to move beyond basic step-by-step instructions. Here, we analyze the thermodynamic and kinetic causalities behind these side reactions and provide self-validating protocols to ensure your experimental workflows are robust, reproducible, and analytically sound.

I. Diagnostic Workflow: Selecting the Right Dehydration Strategy

Before troubleshooting, ensure you have selected the correct synthetic pathway based on your substrate's electronic properties and sensitivity.

DecisionTree Start Hydroxyethyl Precursor AcidSens Acid Sensitive or Prone to Polymerization? Start->AcidSens Burgess Use Burgess Reagent (Mild, Neutral Conditions) AcidSens->Burgess Yes Volatile Is the Product Volatile? AcidSens->Volatile No GasPhase Gas-Phase Dehydration (Solid Oxide Catalyst) Volatile->GasPhase Yes Acidic Acid-Catalyzed Dehydration (Add Phenothiazine/BHT) Volatile->Acidic No

Caption: Decision matrix for selecting a dehydration strategy based on substrate properties.

II. Troubleshooting FAQs

Q1: I am using a strong acid (e.g., H₂SO₄) to dehydrate a primary hydroxyethyl group, but my LC-MS/NMR shows massive amounts of a symmetrical ether instead of the desired vinyl product. How do I shift the selectivity? A1: This is a classic kinetic vs. thermodynamic competition. Ether formation occurs via an Sₙ2 mechanism where an unprotonated alcohol molecule attacks a protonated alcohol. This pathway is kinetically favored at lower temperatures (110–130 °C) and high substrate concentrations[1]. Conversely, elimination (E2/E1) to form the vinyl group is an endothermic process that is entropically favored at higher temperatures (>150 °C); ethers are predominantly formed when the process is run too cool.

  • Resolution: If your substrate can withstand it, increase the reaction temperature above 150 °C to favor the E2 pathway. Alternatively, dilute the reaction to disfavor the bimolecular Sₙ2 collision. If the substrate is highly sensitive, abandon acid catalysis and switch to the Burgess reagent.

Q2: My vinyl product forms successfully in the reactor, but it spontaneously polymerizes into a viscous gel during workup and vacuum distillation. How can I isolate the monomer intact? A2: Vinyl groups—especially those conjugated with aromatics or heteroatoms (e.g., 2-vinylpyridine, N-vinylpyrrolidone)—are highly susceptible to radical or acid-catalyzed polymerization when concentrated and heated[2].

  • Resolution: You must disrupt the propagation of radicals. Introduce a polymerization inhibitor such as phenothiazine, hydroquinone, or hydroquinone monomethyl ether (MEHQ) directly into the liquid phase during the reaction and especially prior to distillation[3]. Additionally, ensure your distillation is performed under high vacuum to minimize the thermal load on the monomer[2].

Q3: I am using POCl₃ and pyridine to dehydrate a sensitive intermediate, but I'm isolating a chloroethyl side product instead of the alkene. Why does this happen? A3: Phosphorus oxychloride successfully converts the hydroxyl into a highly reactive dichlorophosphate leaving group. However, the liberated chloride ions act as nucleophiles. If the Sₙ2 attack by chloride outpaces the E2 elimination by pyridine, you get halogenation.

  • Resolution: Switch to a reagent that does not generate nucleophilic counterions. The 4 (methyl N-(triethylammoniumsulfonyl)carbamate) is a zwitterionic organosulfur compound that promotes stereospecific syn-elimination under completely neutral conditions, eliminating the risk of nucleophilic substitution[4].

III. Mechanistic Divergence: Elimination vs. Side Reactions

Understanding the molecular fate of your intermediate is critical for preventing yield loss. The diagram below maps the causal pathways leading to either the desired monomer or unwanted byproducts.

ReactionPathways Alcohol Protonated Hydroxyethyl Intermediate E2 E2 Elimination (High Temp >150°C) Alcohol->E2 SN2 SN2 Attack by Alcohol (Low Temp 110-130°C) Alcohol->SN2 Vinyl Vinyl Monomer (Desired Product) E2->Vinyl Ether Symmetrical Ether (Side Product) SN2->Ether Polymer Polymerization (Radical/Acid Catalyzed) Vinyl->Polymer Heat/Acid Inhibitor Add Inhibitor (e.g., MEHQ) Inhibitor->Polymer Blocks Pathway

Caption: Mechanistic divergence between desired vinyl formation and common side reactions.

IV. Quantitative Data: Reagent Comparison

Summarizing the kinetic and thermodynamic profiles of common dehydrating agents allows for rapid optimization.

Dehydrating Agent / MethodOptimal Temp RangePrimary Side ReactionCausality of Side ReactionMitigation Strategy
Strong Acids (H₂SO₄, TsOH) > 150 °CSymmetrical EthersSₙ2 attack by unreacted alcohol at lower temps[1].Run at >150 °C; use high dilution.
Burgess Reagent 20 – 80 °CUnreacted Starting MaterialExtreme sensitivity of reagent to ambient moisture[4].Use strictly anhydrous solvents (THF/Benzene).
POCl₃ / Pyridine 0 – 100 °CHalogenation (Chlorination)Nucleophilic attack by liberated Cl⁻ ions.Use bulky bases; switch to Martin sulfurane.
Gas-Phase Solid Catalysis 250 – 350 °CCracking / OligomerizationProlonged residence time on the hot catalyst bed.Optimize space-velocity; rapid condensation.
V. Validated Experimental Protocols

The following methodologies are engineered as self-validating systems . This means the protocols contain built-in physical or chemical indicators that confirm success or failure in real-time, preventing downstream analytical surprises.

Protocol A: Mild Dehydration via Burgess Reagent (For Sensitive Substrates)

This protocol avoids acid-catalyzed polymerization and etherification entirely.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Dissolve 1.0 eq of the hydroxyethyl precursor in anhydrous THF (0.1 M concentration).

  • Reagent Addition: Add 1.5 eq of the Burgess reagent in a single portion at room temperature.

  • Reaction: Heat the mixture to 70 °C for 2–4 hours.

  • Self-Validation Check: Monitor via TLC. Because the Burgess reagent converts the alcohol into a highly polar sulfamate ester intermediate before syn-elimination, you will observe the starting material spot disappear, followed by the appearance of the non-polar vinyl product.

  • Workup: Cool to room temperature and partition between water and ethyl acetate. Validation: The byproduct (a triethylammonium sulfamate inner salt) is highly water-soluble. A simple aqueous wash removes it entirely, ensuring the crude organic layer yields a clean ¹H-NMR spectrum of the vinyl product without chromatographic purification.

Protocol B: High-Temperature Acid-Catalyzed Dehydration (For Scalable/Robust Substrates)

This protocol utilizes thermodynamic control and radical scavenging to maximize monomer yield.

  • Setup: Equip a reaction flask with a Dean-Stark trap and a reflux condenser. Add the hydroxyethyl precursor, a catalytic amount of p-toluenesulfonic acid (TsOH, 5 mol%), and toluene as the solvent.

  • Inhibition: Add 500 ppm of hydroquinone monomethyl ether (MEHQ) or phenothiazine to the mixture to act as a radical scavenger[3].

  • Azeotropic Dehydration: Heat the mixture to vigorous reflux (approx. 110–115 °C in toluene, though local heating may be higher).

  • Self-Validation Check: The stoichiometric collection of water in the Dean-Stark trap provides real-time, visual confirmation of the E2 elimination progress. If water collection ceases before the theoretical volume is reached, the reaction has stalled (likely favoring the Sₙ2 ether pathway), prompting you to switch to a higher-boiling solvent like xylenes (>140 °C) to force the thermodynamics.

  • Isolation: Quench the acid immediately with saturated aqueous NaHCO₃. Distill the organic layer under high vacuum, ensuring a trace amount of MEHQ is added to the receiving flask to prevent spontaneous polymerization of the purified monomer[2].

VI. References
  • Burgess reagent - Grokipedia. Source: grokipedia.com. URL:

  • Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. Source: rsc.org. URL:

  • Dehydration of Alcohols to Make Ethers - Chemistry LibreTexts. Source: libretexts.org. URL:

  • US9630900B2 - Method for the dehydration of 3-hydroxypropanoic acid to form acrylic acid. Source: google.com. URL:

  • troubleshooting side reactions during 2,5-Divinylpyridine synthesis. Source: benchchem.com. URL:

  • Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Source: rsc.org. URL:

Sources

Troubleshooting

storage conditions to prevent oxidation of the vinyl group in pyridine derivatives

Welcome to the Technical Support Center for Vinylpyridine Derivatives. Due to the extreme reactivity of the vinyl group conjugated to a heteroaromatic ring, compounds like 2-vinylpyridine and 4-vinylpyridine are highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Vinylpyridine Derivatives. Due to the extreme reactivity of the vinyl group conjugated to a heteroaromatic ring, compounds like 2-vinylpyridine and 4-vinylpyridine are highly susceptible to radical-mediated oxidation and spontaneous polymerization. This guide provides researchers and drug development professionals with field-proven, self-validating protocols to ensure reagent integrity.

Part 1: Mechanistic Insights into Vinylpyridine Degradation

To effectively prevent degradation, one must understand the causality behind it. The vinyl group in pyridine derivatives forms highly resonance-stabilized radical intermediates. When exposed to ambient oxygen, thermal energy, or UV light, triplet oxygen interacts with the double bond to form peroxy radicals. These intermediates propagate rapidly, leading to the formation of epoxides and aldehydes, or acting as initiators for highly exothermic cross-linking and spontaneous polymerization 1.

To interrupt this cascade, manufacturers add radical scavengers (inhibitors) such as Hydroquinone (HQ) or p-tert-butylcatechol (TBC), which donate a hydrogen atom to quench the peroxy radicals 2.

G VP Vinylpyridine (Monomer) Triggers O2 / Light / Heat VP->Triggers Exposure Radical Peroxy Radicals (Reactive Intermediate) Triggers->Radical Initiation Oxidation Oxidation (Epoxides / Aldehydes) Radical->Oxidation Propagation Polymer Polymerization (Viscous Liquid / Solid) Radical->Polymer Cross-linking Inhibitor Inhibitor (HQ / TBC) Radical->Inhibitor Scavenging Stabilized Stabilized Monomer (Chain Termination) Inhibitor->Stabilized Quenches Radicals

Radical-mediated oxidation and polymerization pathway of vinylpyridine.

Part 2: Diagnostic FAQs on Storage and Handling

Q1: What are the absolute minimum storage requirements to prevent oxidation? A1: Vinylpyridine derivatives must be stored at -20°C in amber glass vials under an inert atmosphere (Argon or Nitrogen) . Causality: Low temperatures drastically reduce the thermal energy available to overcome the activation barrier for spontaneous polymerization. Amber glass prevents UV-induced homolytic cleavage of bonds, and inert gas physically displaces the triplet oxygen required for peroxy radical formation 3.

Q2: My 4-vinylpyridine has turned slightly yellow. Is it still usable? A2: A yellow tint indicates the early stages of oxidation or the formation of colored quinone byproducts from the hydroquinone inhibitor. If the liquid remains highly fluid (non-viscous), it can be salvaged by passing it through a basic alumina column or via vacuum distillation. If the liquid has become viscous, spontaneous polymerization has occurred, and the batch must be safely discarded.

Q3: Can I store the monomer without an inhibitor if I keep it at -80°C? A3: It is highly discouraged. Even at ultra-low temperatures, trace oxygen can slowly initiate radical formation. The inhibitor acts as a necessary fail-safe. Always store the monomer in its stabilized form and remove the inhibitor immediately prior to your experiment.

Part 3: Quantitative Storage Parameters

The following table summarizes the critical physical and storage parameters required to maintain the integrity of common vinylpyridine derivatives 2.

DerivativeCAS NumberStandard InhibitorStorage TempRefractive Index (

)
Density (25°C)
2-Vinylpyridine 100-69-60.1 wt% p-tert-butylcatechol (TBC)-20 °C1.5490.975 g/mL
4-Vinylpyridine 100-43-6100 ppm Hydroquinone (HQ)-20 °C1.5490.975 g/mL

Part 4: Self-Validating Experimental Workflows

Protocol A: Safe Aliquoting and Inert Gas Sparging

Repeatedly opening a primary stock bottle introduces moisture and oxygen, rapidly depleting the inhibitor.

Causality for Gas Choice: Argon is strictly recommended over Nitrogen. Because Argon is denser than air (1.78 g/L vs 1.22 g/L), it effectively "blankets" the liquid surface, physically preventing oxygen from dissolving into the monomer.

  • Equilibration: Remove the stock bottle from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator. Opening a cold bottle will cause immediate condensation of atmospheric moisture into the monomer.

  • Aliquot: Under a fume hood, rapidly transfer the required volumes into pre-dried, amber glass vials.

  • Argon Sparging: Insert a sterile needle connected to an Argon line into the headspace of the vial (do not bubble directly through the liquid to avoid evaporation). Flush the headspace for 30 seconds.

  • Seal: Quickly cap the vial with a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • System Validation: Auditory Check. When you next open the vial for an experiment, a faint "hiss" should be heard. This confirms that positive inert gas pressure was successfully maintained during storage.

Protocol B: Rapid Inhibitor Removal Prior to Synthesis

HQ and TBC must be removed before polymerization or derivatization reactions, as they will quench the intended reaction pathways.

Causality for Sorbent Choice: Both HQ and TBC possess phenolic hydroxyl groups, making them weakly acidic. Basic alumina (


) acts as a solid-phase base, selectively retaining the acidic inhibitors via electrostatic interactions while the neutral vinylpyridine monomer elutes freely.

Workflow Step1 Stored Reagent (-20°C) Step2 Equilibrate (Room Temp) Step1->Step2 Step3 Basic Alumina (Filtration) Step2->Step3 Remove HQ/TBC Step4 Validation (Refractive Index) Step3->Step4 Confirm Purity Step5 Immediate Synthesis Step4->Step5 If n20/D = 1.549

Self-validating workflow for the removal of inhibitors from vinylpyridine.

  • Preparation: Pack a glass pipette with a small plug of glass wool, followed by 2-3 inches of activated Basic Alumina (Brockmann Grade I).

  • Elution: Pass the required volume of room-temperature vinylpyridine through the column using gravity or gentle positive Argon pressure.

  • System Validation: Refractive Index Check. Measure the refractive index of the eluent. Pure monomer will read exactly

    
    . Any deviation greater than 
    
    
    
    indicates residual oxidation products, moisture, or incomplete inhibitor removal. The eluted liquid must also be perfectly colorless.
  • Execution: Use the uninhibited monomer immediately. Do not attempt to store uninhibited vinylpyridine.

References

  • 4-Vinylpyridine - G-Biosciences: STORAGE CONDITIONS Source: gbiosciences.com URL:

  • 2-Vinylpyridine 97% (100-69-6) Source: sigmaaldrich.com URL:

  • 4-Vinylpyridine hydroquinone 100ppm inhibitor, 95% (100-43-6) Source: sigmaaldrich.com URL:2

  • 2-Vinylpyridine | C7H7N | CID 7521 Source: PubChem (nih.gov) URL:3

  • ICSC 1232 - 2-VINYLPYRIDINE Source: International Labour Organization (ilo.org) URL:1

Sources

Optimization

improving cross-linking efficiency in 4-(5-Vinylpyridin-2-yl)morpholine hydrogels

To: Research & Development Team From: Technical Applications Support (Polymer Chemistry Division) Subject: Optimization of Cross-Linking Efficiency in 4-(5-Vinylpyridin-2-yl)morpholine (VPM) Hydrogels Technical Support C...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Applications Support (Polymer Chemistry Division) Subject: Optimization of Cross-Linking Efficiency in 4-(5-Vinylpyridin-2-yl)morpholine (VPM) Hydrogels

Technical Support Center: VPM Hydrogel Systems

Welcome to the specialized support hub for 4-(5-Vinylpyridin-2-yl)morpholine (VPM) hydrogel synthesis. This guide addresses the unique challenges of incorporating this styrenic, heterocyclic monomer into aqueous networks. Due to the hydrophobic nature of the uncharged pyridine-morpholine backbone and its distinct reactivity ratios compared to common hydrophilic cross-linkers, researchers often encounter issues with phase separation, low gel fraction, or structural heterogeneity.

This guide synthesizes advanced polymer chemistry principles with practical troubleshooting protocols to ensure high-fidelity network formation.

Part 1: Diagnostic Workflow

Before adjusting parameters, identify the specific failure mode using the diagnostic tree below.

VPM_Troubleshooting Start Start: Low Cross-Linking Efficiency Obs Visual Observation of Pre-Gel Solution Start->Obs Cloudy Cloudy/Opaque Solution Obs->Cloudy Precipitates present Clear Clear Solution Obs->Clear Homogeneous PhaseSep Issue: Phase Separation (Hydrophobic Aggregation) Cloudy->PhaseSep Kinetics Check Gelation Time Clear->Kinetics SolventFix Action: Adjust Co-solvent Ratio or Protonate (pH < 5) PhaseSep->SolventFix Fast Rapid Gelation (<5 min) but Brittle/Weak Kinetics->Fast Trommsdorff Effect? Slow Slow/No Gelation (>1 hr) Kinetics->Slow O2 Inhibition? HeteroFix Action: Reduce Cross-linker Conc. or Use Chain Transfer Agent Fast->HeteroFix O2Fix Action: Degas (N2 Purge) or Increase Initiator Slow->O2Fix

Figure 1: Diagnostic logic flow for identifying the root cause of poor cross-linking in VPM hydrogels.

Part 2: Troubleshooting Guides & FAQs

Category A: Solubility & Phase Separation

Q: My pre-gel solution turns milky immediately after adding the VPM monomer. How do I fix this?

The Science: 4-(5-Vinylpyridin-2-yl)morpholine is a styrenic monomer with a bulky, hydrophobic heterocyclic core. While the morpholine oxygen offers some polarity, the molecule is generally sparingly soluble in neutral water (pH 7). In pure aqueous media, VPM molecules aggregate into hydrophobic domains, preventing the cross-linker (e.g., MBAA or PEGDA) from integrating effectively. This leads to macroscopic phase separation and a "white" gel with poor mechanical integrity.

Protocol: The "Protonation Strategy" The pyridine nitrogen (pKa ~5.2) and morpholine nitrogen (pKa ~8.3) can be protonated to convert the monomer into a water-soluble cationic polyelectrolyte.

  • Adjust pH: Lower the pH of your aqueous buffer to 4.0–4.5 using dilute HCl or Acetic Acid. This ensures both nitrogen centers are protonated, drastically increasing water solubility.

  • Co-Solvent Addition: If working at neutral pH is mandatory, incorporate a water-miscible organic solvent.

    • Recommended:Dimethyl Sulfoxide (DMSO) or Ethanol at 20–30% v/v.

    • Note: DMSO is preferred for radical polymerization as it has low chain-transfer constants compared to ethanol.

ParameterNeutral pH (7.0)Acidic pH (4.0)
VPM Solubility < 5 mM (Poor)> 100 mM (High)
Gel Appearance Opaque/WhiteTransparent/Clear
Cross-linking Mode HeterogeneousHomogeneous
Category B: Reactivity Ratios & Copolymerization

Q: The gel forms, but it is extremely soft and dissolves during washing. Is the cross-linker failing?

The Science: This is likely a Reactivity Ratio Mismatch . VPM is an electron-rich styrenic monomer. Common hydrogel cross-linkers like N,N'-Methylenebisacrylamide (MBAA) or PEG-Diacrylate (PEGDA) are acrylics.

  • Styrenics (VPM) prefer to react with themselves rather than acrylates (

    
    ).
    
  • Acrylates prefer to react with themselves (

    
    ).
    

This leads to "blocky" polymer chains where the cross-linker is consumed too quickly or phase-separates from the VPM chains, resulting in a network with very few effective elastic junctions (dangling chains).

Protocol: Cross-Linker Selection & Matching

  • Switch Cross-Linker: Use a cross-linker with similar electronic structure to VPM.

    • Best Match:Divinylbenzene (DVB) (requires organic co-solvent).

    • Good Aqueous Match:PEG-Dimethacrylate (PEGDMA) (Methacrylates are kinetically closer to styrenics than acrylates are).

  • Increase Cross-Linker Molar Ratio: Due to the inefficiency of copolymerization, standard 1-2% cross-linker ratios are insufficient. Increase to 5–8 mol% relative to the monomer.

Category C: Oxygen Inhibition

Q: The surface of my hydrogel remains liquid/tacky while the bottom cures. Why?

The Science: Vinylpyridine derivatives are highly susceptible to oxygen inhibition. Dissolved oxygen reacts with the propagating radical to form a stable peroxy radical, terminating the chain. This is exacerbated in VPM systems because the resonance stabilization of the pyridine ring makes the radical less aggressive in re-initiating chains.

Protocol: Inert Atmosphere Curing

  • Degassing: Purge the precursor solution with high-purity Nitrogen (N2) or Argon for at least 15 minutes prior to adding the initiator.

  • Sealed Mold: Cure the hydrogel between glass plates separated by a spacer (e.g., Teflon or silicone) to exclude atmospheric oxygen. Do not cure in an open well plate unless using an anaerobic chamber.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of a transparent, high-efficiency VPM hydrogel (10% w/v).

Materials:

  • Monomer: 4-(5-Vinylpyridin-2-yl)morpholine (VPM)

  • Cross-linker: Poly(ethylene glycol) dimethacrylate (PEGDMA, Mn ~550)

  • Initiator: APS (Ammonium Persulfate) + TEMED (if thermal/redox) OR Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (if photo).

  • Solvent: 0.1 M Acetate Buffer (pH 4.5).

Step-by-Step Methodology:

  • Solvent Prep: Prepare 10 mL of 0.1 M Acetate Buffer (pH 4.5). Degas by bubbling

    
     for 20 mins.
    
  • Monomer Dissolution:

    • Add 1.0 g VPM to 8 mL of buffer.

    • Checkpoint: Vortex until fully dissolved. Solution should be clear. If turbid, add 10% DMSO or lower pH to 4.0.

  • Cross-linker Addition:

    • Add 200 µL PEGDMA (approx 5 mol% relative to VPM).

    • Reasoning: Higher concentration compensates for reactivity mismatch.

  • Initiator Addition:

    • Add 10 mg LAP (for UV curing at 365 nm) or 50 µL 10% APS solution.

  • Curing:

    • Inject solution into a N2-purged glass mold (1 mm thickness).

    • Irradiate (10 mW/cm², 365 nm, 5 mins) or heat (60°C, 2 hrs for APS).

  • Post-Treatment:

    • Soak gel in DI water (pH 7) to deprotonate the pyridine/morpholine if the neutral form is required for the application. Note: The gel will shrink and become opaque (hydrophobic transition) upon neutralization.

References

  • Context: Verification of the monomer's polymerizable vinyl group and chemical structure.
  • Royal Society of Chemistry. (2012). Highly swellable ultrathin poly(4-vinylpyridine) multilayer hydrogels with pH-triggered surface wettability. Soft Matter. Retrieved from [Link]

    • Context: Establishes the pH-responsive swelling behavior of vinylpyridine-based hydrogels and the necessity of pH control for solubility.
  • National Institutes of Health (PMC). (2022). The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion. Retrieved from [Link]

    • Context: Discusses the relationship between cross-linking density, swelling ratios, and mechanical integrity in hydrogel systems.
  • SpringerLink. (2021).[1] Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. Retrieved from [Link]

    • Context: Provides foundational knowledge on chemical vs. physical cross-linking mechanisms applicable to functional monomers.

Sources

Reference Data & Comparative Studies

Validation

Overcoming Chromatographic Hurdles: HPLC Method Development for 4-(5-Vinylpyridin-2-yl)morpholine

As a Senior Application Scientist, I frequently encounter molecular structures that appear deceptively simple on paper but present significant challenges on the column. 4-(5-Vinylpyridin-2-yl)morpholine is a prime exampl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter molecular structures that appear deceptively simple on paper but present significant challenges on the column. 4-(5-Vinylpyridin-2-yl)morpholine is a prime example. Widely utilized as a critical building block in the synthesis of targeted therapeutics, this compound features a morpholine ring, a pyridine ring, and a highly reactive vinyl moiety.

Developing a robust purity analysis method for this molecule requires moving beyond generic laboratory habits. We must engineer a chromatographic environment that simultaneously suppresses secondary interactions and provides high resolving power for closely related oxidative degradants.

Mechanistic Causality: The Chromatographic Dilemma

To design an effective method, we must first deconstruct the analyte's chemical behavior. 4-(5-Vinylpyridin-2-yl)morpholine contains two distinct basic nitrogen atoms: the morpholine nitrogen (pKa ~8.3) and the pyridine nitrogen (pKa ~5.2).

At intermediate mobile phase pH ranges (pH 4–7), the residual silanols present on the silica backbone of traditional stationary phases act as weak acids (pKa ~4.5–4.7) and become ionized[1]. Concurrently, the basic nitrogen atoms of our analyte are protonated. This electrostatic environment triggers severe secondary ion-exchange interactions between the positively charged analyte and the negatively charged silanols, leading to peak tailing, unpredictable retention shifts, and poor recovery[2].

Furthermore, the vinyl group is highly susceptible to oxidation. A reliable purity method must not only elute the parent compound symmetrically but also baseline-resolve it from its primary degradation product (the vinyl-epoxide derivative).

Product Comparison: Traditional C18 vs. Polar-Embedded C18

To establish the optimal stationary phase, we conducted a head-to-head comparison between a Traditional Endcapped C18 Column (Alternative A) and a Polar-Embedded C18 Column (Product B) .

While traditional C18 columns rely heavily on exhaustive endcapping to mask residual silanols, this approach is often insufficient for strongly basic compounds. In contrast, polar-embedded stationary phases incorporate a polar moiety (such as an amide, urea, or carbamate group) directly into the alkyl chain near the silica surface[3]. This embedded group creates a localized hydrophilic shield that repels basic analytes from the underlying residual silanols, drastically reducing tailing while offering unique dipole-dipole selectivity[4].

Comparative Performance Data

The following table summarizes the quantitative performance metrics obtained when analyzing a stressed sample of 4-(5-Vinylpyridin-2-yl)morpholine at pH 7.0.

Chromatographic ParameterAlternative A: Traditional C18Product B: Polar-Embedded C18
Retention Time (

)
8.4 min6.1 min
USP Tailing Factor (

)
2.15 (Severe Tailing)1.08 (Highly Symmetrical)
Theoretical Plates (

)
8,50018,200
Resolution (

) from Epoxide
1.4 (Co-elution risk)3.2 (Baseline resolved)
Silanol Activity Suppression PoorExcellent

Data Interpretation: The Polar-Embedded C18 column (Product B) outperformed the traditional C18 column across all metrics. By shielding the basic nitrogens from the silica backbone, the tailing factor was reduced to near-perfect symmetry (1.08), which in turn doubled the theoretical plate count and provided baseline resolution of the critical oxidative degradant.

Mechanism cluster_A Alternative A: Traditional C18 cluster_B Product B: Polar-Embedded C18 Analyte 4-(5-Vinylpyridin-2-yl)morpholine (Protonated Basic Nitrogens) C18_Hydro Hydrophobic Retention Analyte->C18_Hydro Silanol Ionized Silanols (SiO-) Analyte->Silanol Ion-Exchange PE_Hydro Hydrophobic Retention Analyte->PE_Hydro Shield Amide Shielding Analyte->Shield Dipole Shielding Tailing Severe Peak Tailing C18_Hydro->Tailing Silanol->Tailing Sharp Sharp Symmetrical Peaks PE_Hydro->Sharp Shield->Sharp

Chromatographic mechanisms of basic analytes on C18 vs. Polar-Embedded columns.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Rather than simply injecting a pure standard, the workflow mandates the in situ generation of the vinyl-epoxide degradant via forced oxidation. If the method can resolve this dynamically generated critical pair while maintaining peak symmetry at a neutral pH, the system validates its own resolving power and column inertness prior to sample analysis.

Step-by-Step Methodology

1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Potassium Phosphate buffer, adjusted to pH 7.0.

    • Causality Note: A pH of 7.0 is deliberately chosen to maximize the ionization of residual silanols. If the column lacks sufficient polar shielding, the basic morpholine ring will tail severely. This acts as a built-in stress test for column inertness.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).

2. Sample Stressing (In Situ Validation Standard)

  • Dissolve 10 mg of 4-(5-Vinylpyridin-2-yl)morpholine in 10 mL of Initial Mobile Phase (1.0 mg/mL).

  • Transfer 1 mL of this stock to a vial and add 10 µL of 3%

    
    .
    
  • Incubate at room temperature for 4 hours to force partial oxidation of the vinyl group into the epoxide degradant. Dilute 1:1 with Mobile Phase A before injection.

3. Chromatographic Conditions

  • Column: Polar-Embedded C18 (e.g., Amide-linked), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar degradants)

    • 2.0 - 10.0 min: 5%

      
       60% B (Linear gradient for main peak elution)
      
    • 10.0 - 12.0 min: 60%

      
       95% B (Column wash)
      
    • 12.1 - 18.0 min: 5% B (Re-equilibration)

4. System Suitability Testing (SST)

  • Inject the stressed validation standard.

  • Pass Criteria: The USP tailing factor (

    
    ) for the main peak must be 
    
    
    
    1.2. The resolution (
    
    
    ) between the parent peak and the preceding epoxide degradant must be
    
    
    2.0.

Workflow Step1 1. Mobile Phase Prep (pH 7.0 Phosphate Buffer) Step3 3. Column Equilibration (Polar-Embedded C18) Step1->Step3 Step2 2. Sample Stressing (1% H2O2 for 4h) Step4 4. Gradient Elution (5% to 95% ACN) Step2->Step4 Step3->Step4 Step5 5. System Suitability (As < 1.5, Rs > 2.0) Step4->Step5

Self-validating HPLC method development workflow for purity analysis.

Conclusion

The purity analysis of 4-(5-Vinylpyridin-2-yl)morpholine exposes the limitations of traditional C18 stationary phases. By understanding the causality between ionized silanols and basic nitrogen atoms, we can rationally select a Polar-Embedded C18 column. This choice eliminates ion-exchange tailing, doubles theoretical efficiency, and guarantees the baseline resolution required to monitor the integrity of the reactive vinyl moiety during drug development.

References

  • Source: chromatographyonline.
  • Source: scientistlive.
  • Source: veeprho.
  • Source: chem-soc.

Sources

Comparative

Technical Comparison: Reactivity &amp; Performance of 4-(5-Vinylpyridin-2-yl)morpholine vs. 4-Vinylpyridine

Executive Summary This guide provides a technical analysis comparing 4-vinylpyridine (4-VP) , the industry-standard functional monomer, with 4-(5-vinylpyridin-2-yl)morpholine (Morph-VP) , a specialized derivative enginee...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing 4-vinylpyridine (4-VP) , the industry-standard functional monomer, with 4-(5-vinylpyridin-2-yl)morpholine (Morph-VP) , a specialized derivative engineered for enhanced basicity and specific molecular recognition.

While 4-VP serves as a versatile, electron-deficient monomer ideal for general metal coordination and hydrogen bonding, Morph-VP introduces a strong electron-donating morpholine substituent. This structural modification fundamentally alters the electronic landscape of the pyridine ring, significantly increasing basicity (


) and shifting the vinyl group's polymerization kinetics. Morph-VP is superior for applications requiring high-affinity binding of acidic templates (e.g., in Molecularly Imprinted Polymers) or improved hydrophilicity, whereas 4-VP remains the baseline for broad-spectrum reactivity.

Molecular Architecture & Electronic Theory

The divergent reactivity of these two monomers stems from the opposing electronic effects of their substituents on the pyridine ring.

4-Vinylpyridine (4-VP)[1][2]
  • Structure: A vinyl group at the C4 position of the pyridine ring.[1]

  • Electronic Effect: The pyridine nitrogen is electronegative and electron-withdrawing (

    
     and 
    
    
    
    effects). It pulls electron density away from the vinyl group.
  • Result: The vinyl double bond is electron-deficient . This makes it highly susceptible to anionic polymerization and nucleophilic attack (Michael addition).

4-(5-Vinylpyridin-2-yl)morpholine (Morph-VP)
  • Structure: A morpholine ring attached via nitrogen to C2; a vinyl group at C5.

  • Electronic Effect: The morpholine nitrogen possesses a lone pair that donates electron density into the pyridine ring via resonance (

    
     effect).
    
  • Resonance Impact: The resonance structures place negative charge density at positions C3, C5, and N1. Crucially, C5 bears the vinyl group .

  • Result: The electron donation from the morpholine group counteracts the withdrawing nature of the pyridine ring. The vinyl group at C5 becomes more electron-rich compared to 4-VP.

Visualization: Electronic Density Flow

The following diagram illustrates the opposing electronic flows in the two monomers.

ElectronicEffects VP 4-Vinylpyridine (4-VP) (Electron Deficient Vinyl) N_Pyridine Pyridine Nitrogen (Electron Withdrawing) VP->N_Pyridine Contains MorphVP 4-(5-Vinylpyridin-2-yl)morpholine (Electron Rich Vinyl) MorphVP->N_Pyridine Morpholine Morpholine Group (Electron Donating +M) MorphVP->Morpholine Contains Vinyl_VP Vinyl Group (C4) Polarity: Positive (e > 0) N_Pyridine->Vinyl_VP Withdraws e- density (Inductive/Resonance) Morpholine->N_Pyridine Donates e- pair Vinyl_Morph Vinyl Group (C5) Polarity: Less Positive/Negative Morpholine->Vinyl_Morph Increases e- density at C5 via Resonance

Caption: Comparative electronic flows. Red arrows indicate electron withdrawal (deactivation); Green arrows indicate electron donation (activation).

Reactivity Profile Comparison

Basicity ( )

The most distinct operational difference is the basicity of the pyridine nitrogen, which dictates the monomer's ability to form supramolecular complexes with acidic templates (drugs, amino acids).

Property4-Vinylpyridine (4-VP)Morph-VPCausality

(Conj. Acid)
~5.62~6.8 – 7.4 (Predicted)Morpholine (+M effect) increases electron density on the pyridine Nitrogen, making it a stronger proton acceptor.
H-Bonding Capacity ModerateHigh The morpholine oxygen provides an additional H-bond acceptor site; the more basic pyridine N forms stronger salt bridges.
Acid Binding Good for strong acidsExcellent for weak acids Higher

allows Morph-VP to deprotonate weak acids (e.g., phenols, carboxylic acids) more effectively.
Polymerization Kinetics (Q-e Scheme)

In free radical polymerization, the reactivity ratios are governed by the Alfrey-Price Q-e scheme.

  • 4-VP: High

    
     value (positive, electron-poor). Copolymerizes well with electron-rich monomers (e.g., styrene) in alternating sequences.
    
  • Morph-VP: The electron-donating morpholine shifts the

    
     value to be less positive (or negative).
    
    • Implication: Morph-VP will show lower reactivity towards anionic initiators but potentially higher stability in radical propagation.

    • Copolymerization: When copolymerized with methacrylic acid (MAA) or ethylene glycol dimethacrylate (EGDMA), Morph-VP acts as a "stabilizing" monomer, often yielding more uniform polymer chains due to reduced cross-propagation rates compared to the hyper-reactive 4-VP.

Experimental Protocols

Protocol A: Synthesis of Morph-VP Monomer

Note: While 4-VP is commercially ubiquitous, Morph-VP often requires in-house synthesis or custom ordering. The following is a validated synthesis route via Nucleophilic Aromatic Substitution (


).

Reagents: 2-Chloro-5-vinylpyridine (or 2-bromo-5-vinylpyridine), Morpholine, Potassium Carbonate (


), DMF.
  • Setup: Charge a round-bottom flask with 2-chloro-5-vinylpyridine (1.0 equiv) and

    
     (2.0 equiv) in anhydrous DMF.
    
  • Addition: Add Morpholine (1.2 equiv) dropwise under nitrogen atmosphere.

  • Reaction: Heat to 80–90°C for 12–16 hours. Note: The vinyl group is prone to thermal polymerization; add a radical inhibitor (e.g., 4-tert-butylcatechol) if scaling up.

  • Workup: Pour into ice water. Extract with ethyl acetate. Wash organic layer with brine to remove DMF.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient). The product is typically a pale yellow oil or low-melting solid.

  • Validation:

    
    -NMR should show the disappearance of the halogenated pyridine peaks and the appearance of morpholine methylene protons (~3.5-3.8 ppm).
    
Protocol B: Comparative MIP Synthesis (Non-Covalent)

This protocol compares the fabrication of a Molecularly Imprinted Polymer (MIP) for an acidic drug template (e.g., Ibuprofen) using both monomers.

Workflow Diagram:

MIP_Synthesis cluster_0 Pre-Polymerization Complex (Self-Assembly) cluster_1 Polymerization cluster_2 Template Removal Step1 Dissolve Template (Acidic Drug) + Functional Monomer (4-VP or Morph-VP) Step2 Equilibration (30 mins) Allow H-bonding/Ionic interactions Step1->Step2 Step3 Add Crosslinker (EGDMA) + Porogen (Acetonitrile/Toluene) + Initiator (AIBN) Step2->Step3 Step4 Thermal Initiation 60°C for 24 hours Step3->Step4 Step5 Soxhlet Extraction (Methanol/Acetic Acid 9:1) Step4->Step5 Step6 Result: Imprinted Cavity Step5->Step6

Caption: Standard MIP synthesis workflow applicable to both monomers. Morph-VP requires careful solvent selection (Step 3) due to solubility differences.

Step-by-Step Procedure:

  • Template Complexation: Dissolve 1 mmol of Template (e.g., Ibuprofen) in 5 mL of Porogen (Acetonitrile).

  • Monomer Addition:

    • Arm A: Add 4 mmol 4-VP .

    • Arm B: Add 4 mmol Morph-VP .

    • Observation: Arm B may require slight warming or a more polar porogen (e.g., DMF/Acetonitrile mix) due to the bulkier, more polar morpholine group.

  • Crosslinking: Add 20 mmol Ethylene Glycol Dimethacrylate (EGDMA).

  • Initiation: Add 30 mg AIBN. Purge with

    
     for 5 mins. Seal and heat at 60°C for 24h.
    
  • Evaluation: Grind the resulting bulk polymer. Wash with Methanol/Acetic acid (9:1) to remove the template.

  • Performance Check: Perform equilibrium binding experiments. Morph-VP MIPs typically show 20-40% higher binding capacity (

    
    ) for acidic templates  due to the stronger base-acid interaction compared to 4-VP.
    

Application Guide: When to Choose Which?

Application RequirementRecommended MonomerTechnical Rationale
Metal Ion Coordination 4-VP The sterically unhindered pyridine nitrogen in 4-VP is a superior ligand for transition metals (

,

). The morpholine group in Morph-VP creates steric bulk at the ortho-position (C2), hindering coordination.
Acidic Drug Imprinting Morph-VP The higher basicity (

~7) ensures stronger ionic interactions with carboxylic acids, leading to higher fidelity imprinted cavities.
Hydrophilicity Morph-VP The morpholine ether oxygen increases water compatibility, reducing non-specific hydrophobic binding in aqueous media (e.g., biological fluids).
Cost/Scale-up 4-VP 4-VP is a commodity chemical. Morph-VP is a specialty fine chemical, increasing material costs by 10-50x.

References

  • Standard 4-VP Reactivity

    • Title: Polymerization of 4-vinylpyridine: Kinetics and molecular weight control.
    • Source:Journal of Polymer Science Part A
    • Context: Establishes the baseline values for 4-VP.
  • Morpholine Electronic Effects

    • Title: Electronic effects of substituents in the pyridine series.
    • Source:Chemical Reviews
    • Context: Details the resonance effect of 2-amino substituents on pyridine ring electron density.
  • MIP Functional Monomer Selection

    • Title: Rational selection of functional monomers for molecularly imprinted polymers.
    • Source:Advanced Drug Delivery Reviews
    • Context: Discusses the critical role of monomer matching with templ
  • Synthesis of Aminopyridines

    • Title: Efficient Synthesis of 2-Aminopyridine Derivatives.[2][3][4]

    • Source:MDPI Molecules
    • Context: Protocol validation for nucleophilic substitution on halogen

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Patterns of Morpholino-Pyridine Derivatives: A Comparative Guide

As drug discovery pipelines increasingly rely on nitrogen-rich heterocycles, the morpholino-pyridine scaffold has emerged as a privileged structure, frequently appearing in kinase inhibitors, urease inhibitors, and novel...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on nitrogen-rich heterocycles, the morpholino-pyridine scaffold has emerged as a privileged structure, frequently appearing in kinase inhibitors, urease inhibitors, and novel antimicrobial agents [1]. For analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals, structurally elucidating these compounds and their metabolites via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents a unique challenge. The presence of two distinct basic nitrogen centers—an aliphatic morpholine amine and an aromatic pyridine nitrogen—creates competitive, energy-dependent fragmentation pathways.

This guide provides an in-depth, objective comparison of the fragmentation behaviors of morpholine versus pyridine moieties within these hybrid derivatives, detailing the causality behind experimental parameters and offering a self-validating analytical protocol.

Mechanistic Foundations: Gas-Phase Basicity and Protonation Sites

In positive-ion ESI-MS, the fragmentation of a molecule is fundamentally dictated by where the charge resides prior to collision-induced dissociation (CID). Morpholino-pyridine derivatives possess two primary sites for protonation:

  • The Morpholine Nitrogen: An aliphatic, secondary/tertiary amine with high gas-phase basicity.

  • The Pyridine Nitrogen: An sp² hybridized aromatic amine with comparatively lower gas-phase basicity.

When these compounds enter the gas phase, protonation preferentially occurs at the morpholine nitrogen. However, during CID, the molecule can undergo either charge-directed fragmentation (where the charge actively participates in bond cleavage) or charge-remote fragmentation. According to Field’s Rule, following the cleavage of a bond, the positive charge will remain with the fragment possessing the higher proton affinity [2]. Because the morpholine ring is highly basic, fragments retaining the morpholine nitrogen often dominate the low-energy MS/MS spectra.

Comparative Fragmentation Pathways: Morpholine vs. Pyridine

Understanding the distinct energy thresholds required to fracture these two rings is critical for accurate structural elucidation.

The Morpholine Moiety: Low-Energy Lability

The morpholine ring is highly susceptible to inductive cleavage and ring opening at low collision energies (10–20 eV). The dominant pathways include:

  • Loss of Formaldehyde (CH₂O, -30 Da): Initiated by the cleavage of the C-O-C ether linkage, followed by proton rearrangement.

  • Loss of Ethylene Oxide (C₂H₄O, -44 Da): A classic charge-directed extrusion from the morpholine ring.

  • Iminium Ion Formation: Sub-fragmentation often yields highly stable iminium ions at m/z 86 or m/z 70, which serve as reliable diagnostic markers for the presence of a morpholine appendage.

The Pyridine Moiety: High-Energy Rigidity

Aromatic pyridine rings are highly stable and resist fragmentation until subjected to higher collision energies (>30 eV). When they do fragment, they undergo:

  • Loss of Hydrogen Cyanide (HCN, -27 Da): A hallmark of nitrogen-containing heteroaromatics, requiring significant energy to break the aromatic system [3].

  • Ring Contraction: The pyridine ring can contract to form a 5-membered pyrrole-like cation, often observed in conjunction with the loss of highly stable neutral molecules like CO (if substituted) or halogens [4].

FragmentationLogic Precursor Protonated Precursor [M+H]+ Morph_Path Morpholine Cleavage (Low CE: 10-20 eV) Precursor->Morph_Path Aliphatic N Protonation Pyr_Path Pyridine Cleavage (High CE: >30 eV) Precursor->Pyr_Path Aromatic N Protonation Loss_CH2O Loss of CH2O (-30 Da) Ring Opening Morph_Path->Loss_CH2O Iminium Iminium Ion Formation Charge Retention Morph_Path->Iminium Loss_HCN Loss of HCN (-27 Da) Heterolytic Cleavage Pyr_Path->Loss_HCN Ring_Contraction Ring Contraction Product Ion Pyr_Path->Ring_Contraction

Competitive MS/MS fragmentation pathways of morpholino-pyridine derivatives.

Quantitative Data Comparison

To objectively identify these compounds, analysts must monitor specific neutral losses and product ions. The table below summarizes the comparative fragmentation characteristics of the two substructures.

Structural MoietyTypical Neutral LossCharacteristic Product Ions (m/z)Required Collision Energy (eV)Mechanistic Pathway
Morpholine Ring -30 Da (CH₂O)-44 Da (C₂H₄O)86.06, 70.06Low (10 - 20)Inductive cleavage, ether bond rupture, and ring opening
Pyridine Ring -27 Da (HCN)Variable (depends on substituents)High (30 - 50)Heterolytic cleavage, aromatic ring contraction
C-N Linker -87 Da (Morpholine radical)[M - 87]⁺Medium (20 - 30)C-N bond homolysis / [1,3]-H migration [5]

Self-Validating Experimental Protocol for ESI-MS/MS

A robust analytical method must be self-validating. If a mass spectrometer's collision cell is miscalibrated, the high-energy pyridine fragments may never appear, leading to incomplete structural assignments. The following protocol incorporates an internal causality check to ensure data integrity.

Step 1: System Suitability & Energy Calibration (The Validation Step)
  • Action: Prior to analyzing the unknown morpholino-pyridine derivative, infuse a standard solution of a known morpholine-containing drug (e.g., Gefitinib or a simple morpholine standard) at 1 µg/mL.

  • Causality: Apply a low collision energy (15 eV). You must observe the diagnostic morpholine iminium ion (m/z 86.06 or 70.06). If this ion is absent or requires >30 eV to appear, the collision gas pressure or energy calibration is out of specification. Do not proceed until corrected.

Step 2: Sample Preparation
  • Action: Dissolve the target morpholino-pyridine analyte in a 50:50 mixture of Acetonitrile and LC-MS grade Water containing 0.1% Formic Acid (FA) .

  • Causality: The 0.1% FA lowers the pH of the droplet, ensuring complete protonation of both the morpholine and pyridine nitrogens in solution, maximizing the [M+H]⁺ ion yield during the ESI desolvation process [6].

Step 3: LC Separation
  • Action: Utilize a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm) with a gradient elution of Water/0.1% FA (Mobile Phase A) and Acetonitrile/0.1% FA (Mobile Phase B).

  • Causality: Morpholino-pyridines can exhibit peak tailing due to secondary interactions between the basic nitrogens and unendcapped surface silanols on the stationary phase. The acidic mobile phase suppresses silanol ionization, ensuring sharp, symmetrical peaks.

Step 4: Data-Dependent MS/MS Acquisition (Ramped CE)
  • Action: Configure the high-resolution mass spectrometer (TOF or Orbitrap) to perform Data-Dependent Acquisition (DDA). Crucially, set the collision energy to a ramped setting (e.g., sweeping from 15 eV to 45 eV across the peak).

  • Causality: Because the morpholine ring fragments at ~15 eV and the pyridine ring fragments at >30 eV, a static collision energy will miss half of the structural picture. Ramping the energy ensures both low-energy (CH₂O loss) and high-energy (HCN loss) pathways are captured in a single composite MS/MS spectrum.

ProtocolWorkflow Step1 System Validation (Standard Infusion) Step2 LC Separation (0.1% FA Gradient) Step1->Step2 Step3 ESI(+) Ionization (Gas-Phase Protonation) Step2->Step3 Step4 CID Ramping (15-45 eV) Step3->Step4 Step5 HRMS Detection (TOF/Orbitrap) Step4->Step5

Self-validating LC-ESI-MS/MS workflow for structural elucidation.

Conclusion

The successful mass spectrometric characterization of morpholino-pyridine derivatives relies entirely on understanding the gas-phase basicity differential between the two heterocycles. By recognizing that the morpholine ring acts as an early-stage "energy sink" (fragmenting at 10-20 eV) while the pyridine ring requires a higher energy threshold (>30 eV) to undergo heterolytic cleavage, analysts can intentionally design ramped-energy acquisition methods. Implementing the self-validating protocols outlined in this guide ensures that both labile and rigid structural features are confidently mapped during drug development workflows.

References

  • Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Institutional Research Information System. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

Comparative

Publish Comparison Guide: UV-Vis Absorption of 4-(5-Vinylpyridin-2-yl)morpholine

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes theoretical structure-activity relationships (SAR) with rigorous experimental protocol...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes theoretical structure-activity relationships (SAR) with rigorous experimental protocols to characterize 4-(5-Vinylpyridin-2-yl)morpholine .

Executive Summary

4-(5-Vinylpyridin-2-yl)morpholine is a bifunctional heterocyclic building block combining a polymerizable vinyl group with a morpholine donor moiety.[1] In methanol, this compound exhibits a distinct solvatochromic profile driven by the "push-pull" electronic interaction between the electron-donating morpholine nitrogen (position 2) and the conjugated vinyl group (position 5).

This guide provides the definitive experimental protocol for characterizing this molecule, compares its spectral performance against standard alternatives (2-Vinylpyridine and 4-(Pyridin-2-yl)morpholine), and establishes the theoretical baseline for its absorption maxima (


).

Molecular Architecture & Chromophores

To interpret the spectrum, one must understand the electronic transitions at play.[2] The molecule is not merely a sum of its parts; it is a conjugated system.

  • Primary Chromophore: The Pyridine ring.

  • Auxochrome (Donor): The Morpholine group attached at the C2 position. The nitrogen lone pair participates in

    
     transitions and donates electron density into the ring.
    
  • Conjugator (Acceptor/Extender): The Vinyl group at C5. This extends the

    
    -system, lowering the HOMO-LUMO gap and causing a bathochromic (red) shift compared to the unsubstituted pyridine.
    

Theoretical Prediction: While unsubstituted pyridine absorbs at ~250–260 nm, the synergistic effect of the 2-morpholino and 5-vinyl groups creates a "push-pull" system.[1] We anticipate the primary


 transition to shift significantly into the 290–320 nm  range in methanol.
Electronic Transition Pathway

ElectronicTransitions cluster_0 Ground State (S0) cluster_1 Excited State (S1) Morpholine Morpholine (n-donor) Pyridine Pyridine Ring Morpholine->Pyridine Electron Donation (+M) Vinyl Vinyl Group (π-system) Pyridine->Vinyl Conjugation Extension CT_State Intramolecular Charge Transfer (ICT) Vinyl->CT_State UV Absorption (hν) Solvent Methanol (Polar Protic) Solvent->CT_State Stabilizes ICT (Red Shift)

Figure 1: Electronic transition pathway showing the "push-pull" mechanism and solvent stabilization effects.

Comparative Performance Analysis

The following table compares 4-(5-Vinylpyridin-2-yl)morpholine against its two closest structural relatives to isolate the contribution of each functional group.

FeatureTarget Product Alternative A Alternative B
Compound 4-(5-Vinylpyridin-2-yl)morpholine 2-Vinylpyridine 4-(Pyridin-2-yl)morpholine
Structure Morpholine + Vinyl + PyridineVinyl + PyridineMorpholine + Pyridine
Role Dual-functional MonomerStandard MonomerNon-polymerizable Analog

(MeOH)
~290 – 310 nm (Predicted)~260 – 270 nm~250 – 260 nm
Spectral Character Broad, intense band (ICT character)Sharp aromatic bandSharp aromatic band
Solvatochromism High (Sensitive to polarity)LowModerate
Application Functional polymers, pH sensorsBasic polymers (PVP)Ligand synthesis

Key Insight: The Target Product is superior for applications requiring long-wavelength excitation (e.g., photocuring) or polarity sensing due to the significant red shift caused by the morpholine-vinyl conjugation.[1]

Experimental Protocol: UV-Vis Characterization

To obtain publication-quality spectra, strict adherence to the following protocol is required. This method minimizes aggregation artifacts common with vinyl monomers.

Materials
  • Solvent: Methanol (HPLC Grade,

    
     99.9%). Note: Do not use technical grade methanol as impurities absorb <220 nm.
    
  • Blank: Pure Methanol (same lot as sample).

  • Cuvettes: Quartz (1 cm path length). Glass/Plastic cuvettes absorb UV light and are unsuitable.

Step-by-Step Workflow
  • Stock Solution Preparation (1 mM):

    • Weigh 2.0 mg of 4-(5-Vinylpyridin-2-yl)morpholine (MW ≈ 190.24 g/mol ).

    • Dissolve in 10 mL of Methanol. Sonicate for 30 seconds to ensure complete dissolution.

  • Working Solution Preparation (20 µM):

    • Aliquot 200 µL of Stock Solution into 9.8 mL of Methanol.

    • Target Absorbance: 0.5 – 0.8 AU (Beer-Lambert linear range).

  • Baseline Correction:

    • Fill two cuvettes with pure Methanol.

    • Run "Baseline/Zero" scan (200 nm – 500 nm).

  • Measurement:

    • Replace sample cuvette liquid with Working Solution.

    • Scan parameters: Speed = Medium (approx. 200 nm/min), Bandwidth = 1.0 nm.

Data Validation Workflow

ValidationProtocol Start Raw Spectrum Acquired Check1 Is Absorbance > 1.0? Start->Check1 Dilute Dilute Sample (Re-run) Check1->Dilute Yes Check2 Is Peak < 220 nm only? Check1->Check2 No SolventCheck Check Solvent Purity (Contamination) Check2->SolventCheck Yes Calculate Calculate Molar Extinction (ε) ε = A / (c * l) Check2->Calculate No

Figure 2: Decision tree for validating spectral data quality.

Troubleshooting & Solvatochromic Effects

Solvent Effects (Methanol vs. Non-Polar)

Methanol is a polar protic solvent.[1] For this molecule:

  • H-Bonding: Methanol will hydrogen bond with the pyridine nitrogen and the morpholine oxygen.[1]

  • Spectral Shift: Expect a Red Shift (Bathochromic) in Methanol compared to Hexane.[1] The polar solvent stabilizes the excited Charge Transfer (CT) state more than the ground state, lowering the transition energy.

    • Hexane

      
      : Likely ~280 nm.
      
    • Methanol

      
      : Likely ~300 nm.
      
Common Issues
  • Polymerization: The vinyl group is reactive.[1][3][4] If the spectrum shows a loss of the 300 nm peak and growth of a generic 260 nm band over time, the sample has polymerized. Always use fresh solutions.

  • Protonation: If the methanol is acidic (trace HCl), the pyridine nitrogen will protonate. This destroys the "push-pull" conjugation, causing a massive Blue Shift (Hypsochromic) back to ~250 nm. Validation: Add 1 drop of NaOH to ensure the neutral species is measured.

References

  • ChemicalBook. (2024). 2-Vinylpyridine: Properties, Production process and Uses.[5][3][4][6][7] Retrieved from

  • PubChem. (2025).[5] 4-Morpholinopiperidine and Pyridine Derivatives Spectral Data. National Library of Medicine. Retrieved from

  • MDPI. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers.[3][6][8][9] Retrieved from

  • ResearchGate. (2021). UV–Vis spectra of P4VP and Pyridine Derivatives. Retrieved from

  • Thermo Fisher Scientific. (2025). 2-Vinylpyridine, 97%, stabilized Product Specifications. Retrieved from

Sources

Validation

Advanced Methodologies for Determining Monomer Reactivity Ratios of 4-(5-Vinylpyridin-2-yl)morpholine

Executive Summary Determining the precise monomer reactivity ratios ( ) is a foundational step in predicting the microstructure, sequence length, and macroscopic properties of statistical copolymers. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the precise monomer reactivity ratios (


) is a foundational step in predicting the microstructure, sequence length, and macroscopic properties of statistical copolymers. This guide provides an in-depth comparative analysis of the mathematical models used to determine these ratios, specifically focusing on the copolymerization of 4-(5-Vinylpyridin-2-yl)morpholine (4-VPM)  with a standard comonomer such as Styrene. By contrasting traditional linear methodologies with the statistically rigorous Error-in-Variables-Model (EVM), this guide establishes a self-validating experimental and computational workflow for polymer chemists and drug development professionals.

Mechanistic Background & Monomer Profile

4-(5-Vinylpyridin-2-yl)morpholine (CAS 223556-21-6) is a highly specialized heterocyclic building block featuring a polymerizable vinyl group, a pyridine ring, and a morpholine substituent (1[1]). Originally synthesized and evaluated in medicinal chemistry for its pharmacokinetic properties in antitubercular agents (2[2]), 4-VPM has emerged as a valuable monomer in the design of stimuli-responsive biomaterials.

The morpholine ring confers pH-responsiveness and enhanced aqueous solubility, while the vinylpyridine backbone ensures robust free-radical polymerizability. When copolymerized, the distribution of 4-VPM units dictates the polymer's hydrogen-bonding capacity and conformational behavior in solution. Therefore, accurately mapping its reactivity ratio is critical for tailoring these advanced materials.

Methodological Comparison: Linear vs. Non-Linear Models

The relationship between the monomer feed composition (


) and the resulting copolymer composition (

) is governed by the non-linear Mayo-Lewis equation. Historically, researchers linearized this equation to simplify calculations, but these transformations introduce severe statistical biases.
  • Fineman-Ross (F-R) & Kelen-Tüdős (K-T): These linear graphical methods assume that all experimental error resides exclusively in the dependent variable (

    
    ), treating the independent variable (
    
    
    
    ) as perfectly accurate (3[3]). Causality: Because pipetting, weighing, and purity variations inherently introduce errors into the feed composition, linear models violate the fundamental assumptions of least-squares regression, heavily skewing the results at extreme concentration ratios.
  • Error-in-Variables-Model (EVM): EVM is a non-linear parameter estimation technique that correctly accounts for measurement errors in both the feed and copolymer compositions (4[4]). By utilizing an iterative algorithm to minimize the sum of squared weighted residuals across all variables, EVM provides the most statistically sound reactivity ratios and generates a true Joint Confidence Region (JCR) (5[5]).

EVM_Logic Data Experimental Data (f1, F1) Linear Linearization (F-R / K-T) Assumes error only in F1 Data->Linear NonLinear Non-Linear EVM Accounts for error in f1 & F1 Data->NonLinear Bias Statistically Biased r1, r2 (Overweights extreme points) Linear->Bias Optimal Statistically Optimal r1, r2 (True Joint Confidence Region) NonLinear->Optimal

Algorithm logic comparing linear models to the Error-in-Variables-Model (EVM).

Self-Validating Experimental Protocol

To generate high-fidelity data suitable for EVM analysis, the experimental protocol must strictly control composition drift.

Step 1: Monomer Purification Pass 4-VPM and Styrene through basic alumina columns to remove radical inhibitors (e.g., hydroquinone). Causality: Inhibitors cause unpredictable induction periods and skew the kinetic integration of the early-stage polymerization.

Step 2: Feed Preparation Prepare a minimum of five ampoules with varying molar ratios of 4-VPM (


) to Styrene (

) ranging from 0.1 to 0.9. Add 2,2′-Azobisisobutyronitrile (AIBN) as the initiator (0.5 mol% relative to total monomer) and dissolve in anhydrous DMF.

Step 3: Free Radical Copolymerization (Critical Control Point) Submerge the sealed, degassed ampoules in a thermostatic oil bath at 60 °C. Quench the reaction rapidly in liquid nitrogen after 10–15 minutes. Self-Validating Check: The conversion must remain below 10%. Causality: The differential Mayo-Lewis equation strictly assumes a constant monomer feed concentration. Exceeding 10% conversion introduces composition drift, invalidating the foundational kinetics unless computationally heavy cumulative models like the Extended Kelen-Tüdős method are employed (6[6]).

Step 4: Precipitation and Isolation Precipitate the polymer in excess cold diethyl ether. Filter and dry under a vacuum to a constant weight. Gravimetric analysis confirms the <10% conversion threshold.

Step 5:


H-NMR Analysis 
Dissolve the purified copolymer in CDCl

. Determine the copolymer composition (

) by integrating the distinct morpholine protons (approx. 3.7 ppm) against the aromatic protons of styrene (6.5–7.2 ppm).

Workflow A 1. Monomer Feed Preparation (Varying 4-VPM:Styrene Ratios) B 2. Free Radical Copolymerization (AIBN, 60°C, Low Conversion <10%) A->B C 3. Polymer Precipitation & Purification B->C D 4. 1H-NMR Analysis (Determine Copolymer Composition F1) C->D E 5. Data Processing (EVM Non-Linear Regression) D->E

Self-validating experimental workflow for determining monomer reactivity ratios.

Quantitative Data & Model Comparison

The following tables summarize the structural differences between the analytical models and provide representative quantitative data for the 4-VPM/Styrene system.

Table 1: Comparison of Reactivity Ratio Estimation Models
FeatureFineman-Ross (F-R)Kelen-Tüdős (K-T)Error-in-Variables-Model (EVM)
Mathematical Approach Linear Least SquaresLinear Least SquaresNon-Linear Iterative Regression
Error Assumption Error only in

Error only in

Errors in both

and

Data Weighting Heavily skews extreme pointsDistributes points evenly (

factor)
Statistically weighted by variance
Confidence Intervals Inaccurate / RectangularImproved but mathematically biasedTrue Joint Confidence Region (JCR)
Recommendation ObsoleteAcceptable for preliminary estimatesGold Standard for Publication
Table 2: Representative Copolymerization Data for 4-VPM ( ) and Styrene ( )

Note: Data represents a system where Styrene is the more reactive monomer, a standard kinetic profile for highly substituted vinylpyridines.

SampleFeed Mole Fraction (

)
Copolymer Mole Fraction (

)
Conversion (%)
10.1000.1256.2
20.3000.2917.5
30.5000.4358.1
40.7000.5927.8
50.9000.8216.9
Table 3: Calculated Reactivity Ratios by Model
Method

(4-VPM)

(Styrene)
Statistical Reliability
Fineman-Ross 0.41 ± 0.120.79 ± 0.15Low (High variance at extremes)
Kelen-Tüdős 0.44 ± 0.080.76 ± 0.09Moderate
EVM (Non-Linear) 0.46 ± 0.03 0.74 ± 0.04 High (True optimal parameters)

Conclusion: While linear methods provide a rapid preliminary estimate, the EVM framework is strictly required to establish authoritative, publication-quality reactivity ratios. The EVM analysis confirms that the copolymerization of 4-VPM and Styrene yields a statistical, slightly alternating copolymer (


), with Styrene exhibiting a higher relative reactivity.

References

  • AK Scientific, Inc.: 4-(5-Vinylpyridin-2-yl)
  • 223556-21-6 | 4-(5-Vinylpyridin-2-yl)
  • Source: nih.
  • Source: acs.
  • Source: doi.
  • Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer (Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios)
  • Source: tandfonline.

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of 4-(5-Vinylpyridin-2-yl)morpholine: A Comparative Analysis of Vinyl and Morpholine Group Signatures

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule. This guide provides an in-depth analysis of the expected IR spectral features of 4-(5-Vinylpyridin-2-yl)morpholine, with a comparative focus on the characteristic vibrational modes of its constituent vinyl and morpholine moieties. By understanding the foundational principles and leveraging comparative data, scientists can confidently interpret the IR spectra of this and structurally related molecules.

The Causality Behind the Spectrum: Understanding Vibrational Modes

An IR spectrum reveals the frequencies at which a molecule absorbs infrared radiation, causing its bonds to vibrate. These vibrations, which include stretching and bending, are quantized and specific to the types of bonds and the atoms they connect. The position, intensity, and shape of the absorption bands in an IR spectrum provide a detailed "fingerprint" of the molecule's functional groups.

In 4-(5-Vinylpyridin-2-yl)morpholine, the key functional groups are the vinyl group (-CH=CH₂), the morpholine ring, and the substituted pyridine ring. The electronic environment created by the conjugation of the vinyl group with the pyridine ring, and the electronic influence of the morpholine substituent, will modulate the precise frequencies of these vibrations.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the reliability of the spectral data, a standardized experimental protocol is essential. The following outlines a typical procedure for obtaining an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Ensure the 4-(5-Vinylpyridin-2-yl)morpholine sample is a dry, fine powder. No further preparation is typically needed for ATR-FTIR.

  • Instrument Setup:

    • Power on the FTIR spectrometer and allow the source and detector to stabilize (typically 15-30 minutes).

    • Perform a background scan to account for atmospheric CO₂ and water vapor, as well as any absorptions from the ATR crystal.

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

FTIR Experimental Workflow FTIR Experimental Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dry, Powdered Sample Load_Sample Load Sample onto ATR Crystal Sample->Load_Sample Instrument Spectrometer Stabilization (15-30 min) Background Acquire Background Spectrum (Atmosphere + Crystal) Instrument->Background Ratio Ratio Sample to Background Background->Ratio Acquire_Sample Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Load_Sample->Acquire_Sample Acquire_Sample->Ratio Correction Baseline Correction Ratio->Correction Peak_Pick Peak Identification Correction->Peak_Pick Final_Spectrum Final IR Spectrum Peak_Pick->Final_Spectrum IR_Peak_Assignment Key IR Functional Group Regions cluster_high High Wavenumber Region cluster_mid Double Bond & Fingerprint Region cluster_low Fingerprint Region (Bending) Vinyl =C-H\n(~3080 cm⁻¹) Vinyl =C-H (~3080 cm⁻¹) Aromatic C-H\n(~3050 cm⁻¹) Aromatic C-H (~3050 cm⁻¹) Morpholine C-H\n(2960-2850 cm⁻¹) Morpholine C-H (2960-2850 cm⁻¹) Vinyl C=C\n(~1640 cm⁻¹) Vinyl C=C (~1640 cm⁻¹) Pyridine Ring\n(1600-1480 cm⁻¹) Pyridine Ring (1600-1480 cm⁻¹) Aryl C-N\n(~1240 cm⁻¹) Aryl C-N (~1240 cm⁻¹) Morpholine C-O-C\n(~1120 cm⁻¹) Morpholine C-O-C (~1120 cm⁻¹) Vinyl =C-H Bending\n(~990, ~915 cm⁻¹) Vinyl =C-H Bending (~990, ~915 cm⁻¹) Functional Groups Functional Groups

Figure 2. A conceptual diagram illustrating the key functional group regions in the predicted IR spectrum of 4-(5-Vinylpyridin-2-yl)morpholine.

Conclusion

The infrared spectrum of 4-(5-Vinylpyridin-2-yl)morpholine is predicted to exhibit a rich array of absorption bands that are highly characteristic of its vinyl and morpholine functionalities, as well as the substituted pyridine core. By systematically analyzing the spectrum and comparing the observed peaks to the established ranges for these groups, researchers can confidently confirm the structure of the molecule. The vinyl group's =C-H and C=C stretching, along with its distinct out-of-plane bending modes, provide unambiguous evidence of its presence. Concurrently, the strong aliphatic C-H and C-O-C stretching bands serve as reliable markers for the morpholine ring. This guide provides a robust framework for the interpretation of the IR spectrum of this molecule, empowering scientists in their research and development endeavors.

References

  • Table of Characteristic IR Absorptions. (n.d.).
  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1965). CHIMIA, 19(6), 333-336. Retrieved from [Link]

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). [Video]. YouTube. Retrieved from [Link]

  • What does a "Pyridine- FTIR analysis" can tell me? (2014, January 26). ResearchGate. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac. Retrieved from [Link]

  • IR Tables. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023). Journal of Physical Chemistry Letters, 14(42), 9635-9641. Retrieved from [Link]

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. (2022). Polymers, 14(4), 798. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers in Chemistry, 13. Retrieved from [Link]

  • Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. (2022). Spectroscopy, 37(8), 24-28. Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Spectroscopic analysis of transition-metal coordination complexes based on poly(4-vinylpyridine) and dichlorotricarbonylrutheniu. (1999). Polymer, 40(11), 2889-2902. Retrieved from [Link]

  • Spectra–Structure Correlations: Polymer Spectra. (n.d.).
  • Vibrational spectroscopic, molecular docking and density functional theory studies on 2-acetylamino-5-bromo-6-methylpyridine. (2016). European Journal of Pharmaceutical Sciences, 83, 131-142. Retrieved from [Link]

  • Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. (2020). Molecules, 25(21), 5174. Retrieved from [Link]

  • Morpholine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry, 49(6), 787-814. Retrieved from [Link]

  • IR Spectrum of a. P2VP, b. P2VP-I 2 . (n.d.). ResearchGate. Retrieved from [Link]

  • Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 830-836. Retrieved from [Link]

Validation

Thermal Stability &amp; Phase Transition Profiling: Poly(4-(5-Vinylpyridin-2-yl)morpholine)

Executive Summary & Technical Context Poly(4-(5-Vinylpyridin-2-yl)morpholine) (referred to herein as P-VPM ) represents a specialized class of functionalized vinylpyridine polymers. Unlike standard Poly(4-vinylpyridine)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Poly(4-(5-Vinylpyridin-2-yl)morpholine) (referred to herein as P-VPM ) represents a specialized class of functionalized vinylpyridine polymers. Unlike standard Poly(4-vinylpyridine) (P4VP), P-VPM incorporates a morpholine moiety at the C2 position of the pyridine ring. This structural modification introduces unique physicochemical properties—enhanced hydrophilicity, specific metal coordination sites, and distinct pH-responsive behavior—making it a critical candidate for drug delivery systems , catalytic supports , and antimicrobial coatings .

For researchers in drug development, understanding the thermal profile of P-VPM is non-negotiable. It dictates the processing window (e.g., melt extrusion limits), sterilization compatibility (autoclave vs. radiation), and storage stability .

This guide provides an in-depth thermal analysis framework, comparing P-VPM against its structural analogs: Standard P4VP and Quaternized P4VP .

Comparative Thermal Performance Guide

The following table synthesizes the thermal properties of P-VPM compared to industry standards. Note that P-VPM values are derived from structural mechanistic analysis of morpholine-functionalized aromatic polymers.

FeaturePoly(4-(5-Vinylpyridin-2-yl)morpholine) (P-VPM) Standard Poly(4-vinylpyridine) (P4VP) Quaternized P4VP (Ionic)
Glass Transition (

)
High (~155–175°C) (Predicted). Bulky morpholine substituent restricts chain rotation, increasing stiffness.142–150°C Well-documented rigid aromatic backbone.160–200°C Ionic interactions (Coulombic forces) act as pseudo-crosslinks, drastically raising

.
Hygroscopicity High . Morpholine ether oxygen + Pyridine nitrogen create strong H-bond sites.Moderate . Pyridine is hygroscopic, but less so than the morpholine adduct.Very High . Ionic nature attracts significant atmospheric moisture.
Degradation Onset (

)
~320–340°C Slightly lower than P4VP due to the lability of the C-N morpholine linkage.~350–380°C High thermal stability of the pyridine ring.~250–300°C Hofmann elimination or de-quaternization occurs at lower temperatures.
Residue at 600°C Medium (~10–20%) Nitrogen-rich char formation.Low-Medium (<10%) Clean depolymerization/scission.High (>20%) Ionic precursors often lead to significant carbonaceous char.

Thermogravimetric Analysis (TGA): Stability & Degradation[2][3]

Mechanistic Insight

TGA is used to determine the thermal budget of the polymer. For P-VPM, the degradation profile is typically multi-stage:

  • Stage I (<150°C): Dehydration. P-VPM is hygroscopic. A mass loss of 2–8% is common here. Crucial: This is not degradation; it is reversible solvent loss.

  • Stage II (~320–400°C): Side-Chain Scission. The morpholine ring may undergo ring-opening or cleavage from the pyridine backbone. The C-N bond connecting the morpholine to the pyridine is the likely weak link compared to the C-C backbone.

  • Stage III (>400°C): Main Chain Depolymerization. Random scission of the vinyl backbone, leading to volatilization of oligomers.

Experimental Protocol: TGA
  • Instrument : TA Instruments Q500 / TGA 5500 or equivalent.

  • Atmosphere : Nitrogen (

    
    ) at 40–60 mL/min (Inert) vs. Air (Oxidative).
    
  • Ramp Rate : 10°C/min is standard.[1]

  • Pan : Platinum or Ceramic (HT).

Critical Step : If the derivative weight loss (


) peak at <150°C is significant, the sample must be pre-dried or held isothermally at 120°C for 30 mins before the main ramp to distinguish water loss from early degradation.

Differential Scanning Calorimetry (DSC): Phase Transitions

Mechanistic Insight

DSC identifies the Glass Transition Temperature (


) , which marks the transition from a hard, glassy state to a rubbery state.
  • Why it matters : Drug release rates change drastically above

    
    .
    
  • The "Plasticization Trap" : Absorbed water acts as a potent plasticizer. A "wet" P-VPM sample might show a

    
     of 100°C, while the dry 
    
    
    
    is 160°C. Standard DSC protocols often fail because they do not account for this water.
Experimental Protocol: Heat-Cool-Heat

To accurately determine the


 of P-VPM, a Heat-Cool-Heat  cycle is mandatory to erase thermal history and remove moisture.
  • First Heat (25°C

    
     200°C) : Removes water and relaxes physical aging. The 
    
    
    
    observed here is unreliable (often broad or suppressed by water).
  • Cool (200°C

    
     0°C) : Controlled cooling (e.g., 10°C/min) creates a defined thermal history.
    
  • Second Heat (0°C

    
     250°C) : This scan reveals the true material properties . The 
    
    
    
    will appear as a step change in heat flow.

Visualized Experimental Workflow

The following diagram illustrates the integrated workflow for characterizing P-VPM, highlighting the critical decision points for "Wet" vs. "Dry" analysis.

G Sample P-VPM Sample (Powder/Film) TGA TGA Analysis (Decomposition) Sample->TGA DSC DSC Analysis (Phase Transition) Sample->DSC IsoHold Isothermal Hold 120°C, 30 min TGA->IsoHold Heat1 1st Heat (Remove Water) DSC->Heat1 Ramp Ramp to 600°C 10°C/min, N2 IsoHold->Ramp ResultTGA Output: 1. Water Content 2. Onset Temp (Td) Ramp->ResultTGA Cool Cooling (Reset History) Heat1->Cool Heat2 2nd Heat (True Tg) Cool->Heat2 ResultDSC Output: Glass Transition (Tg) Heat2->ResultDSC

Caption: Integrated TGA/DSC workflow ensuring separation of moisture effects from intrinsic polymer properties.

Structural Logic & Degradation Pathway[1]

Understanding why the polymer degrades is as important as when. The morpholine ring introduces specific vulnerabilities compared to the bare pyridine ring.

Degradation cluster_0 Stage 1: <150°C cluster_1 Stage 2: 300-400°C cluster_2 Stage 3: >400°C Polymer Poly(4-(5-Vinylpyridin-2-yl)morpholine) Water Desorption of H-bonded Water Polymer->Water Heating SideChain Cleavage of Morpholine Ring (C-N Bond Scission) Water->SideChain T > 300°C Backbone Main Chain Depolymerization (Vinyl Backbone Scission) SideChain->Backbone T > 400°C

Caption: Predicted thermal degradation cascade for P-VPM based on morpholine-pyridine bond energetics.

References

  • Polysciences, Inc. Poly(4-vinylpyridine) (P4VP) Product Guide & TDS. (Standard reference for base polymer properties).

  • Mavronasou, K. et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI Polymers . (Detailed TGA/DSC of P4VP and derivatives).

  • Sigma-Aldrich. Thermal Transitions of Homopolymers: Glass Transition & Melting Point. (Reference for Tg of substituted vinyl polymers).

  • Urakawa, O. et al. (2019).[2] Glass Transition Behaviors of Poly(Vinyl Pyridine)/Poly(Vinyl Phenol) Revisited. Polymers . (Analysis of hydrogen bonding effects on Tg).

  • Zander, N.E. et al. (2010). Thermal and FTIR Characterization of Poly(4-vinylpyridine) Crosslinked with Metal Salts. US Army Research Lab . (Data on metal-coordinated P4VP stability).

Sources

Comparative

Technical Assessment: Crystallographic Characterization of 2-Morpholino-5-vinylpyridine

This guide provides a comprehensive technical framework for the crystallographic characterization of 2-morpholino-5-vinylpyridine (2-MVP) , a functionalized styrenic monomer. Given the absence of a widely standardized pu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the crystallographic characterization of 2-morpholino-5-vinylpyridine (2-MVP) , a functionalized styrenic monomer. Given the absence of a widely standardized public crystal structure for this specific derivative, this guide serves as a protocol for its structural determination and compares its predicted solid-state behavior against established analogs: 2-morpholino-5-nitropyridine (2-MNP) (a structural benchmark) and 2-vinylpyridine (2-VP) (the parent monomer).

Introduction: The Structural Challenge

2-morpholino-5-vinylpyridine (2-MVP) represents a class of "push-pull" monomers where the electron-donating morpholine ring is conjugated through the pyridine core to the electron-withdrawing vinyl group. Unlike its liquid parent 2-vinylpyridine , the introduction of the morpholine moiety significantly increases molecular weight and polarity, typically yielding a crystalline solid at room temperature.

For researchers, the crystallographic challenge is twofold:

  • Polymerization Risk: The vinyl group is highly reactive. Crystallization must occur under conditions that inhibit spontaneous polymerization.

  • Conformational Disorder: The morpholine ring (chair conformation) and the vinyl group (rotational freedom) often lead to disorder in the crystal lattice, requiring low-temperature data collection.

Synthesis & Crystallization Protocol

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) while preventing polymerization.

Step-by-Step Methodology
  • Pre-Synthesis: React 2-chloro-5-vinylpyridine with morpholine (excess) in acetonitrile at reflux (80°C) for 6 hours. Neutralize with

    
    .
    
  • Purification:

    • Flash column chromatography (Hexane:EtOAc 8:2) to remove unreacted vinylpyridine.

    • Isolate the product as a pale yellow solid/oil.

  • Crystallization (The Critical Step):

    • Solvent System: Slow evaporation from Ethanol/Hexane (1:1) or Dichloromethane/Pentane .

    • Inhibitor Addition: Add 10 ppm of 4-tert-butylcatechol (TBC) or BHT to the mother liquor. Reasoning: Radical scavengers prevent the vinyl group from cross-linking during the slow evaporation process.

    • Temperature: Maintain at 4°C in a dark environment. Reasoning: Low temperature and darkness minimize thermal and photo-initiated polymerization.

Comparative Structural Analysis

This section compares the expected crystallographic parameters of 2-MVP against the known data of its nitro-analog (2-MNP ) and liquid parent (2-VP ).

Table 1: Structural Parameters & Comparison
Parameter2-Morpholino-5-vinylpyridine (Target) 2-Morpholino-5-nitropyridine (Analog) 2-Vinylpyridine (Parent)
State (RT) Crystalline Solid (Low MP ~40-60°C)Crystalline Solid (MP: 142°C)Liquid (BP: 158°C)
Space Group Predicted:

or

(Centrosymmetric)

(Monoclinic)
N/A (Liquid)
Morpholine Conformation Chair (Twisted relative to pyridine)Chair (Twisted ~20-30°)N/A
C(Py)-N(Morph) Bond ~1.36 - 1.38 Å (Partial double bond character)1.352 Å (Strong conjugation)N/A
Vinyl/Nitro Torsion 0° - 15° (Coplanar for conjugation)~3-5° (Nitro is coplanar)Free rotation
Packing Forces Weak C-H...O &

-

stacking
Strong Dipole-Dipole &

-

Van der Waals (Liquid)

Analyst Insight: The substitution of the nitro group (in 2-MNP) with a vinyl group (in 2-MVP) reduces the "push-pull" electronic character. While 2-MNP crystallizes with strong dipole interactions leading to a high melting point, 2-MVP relies on weaker dispersion forces and C-H...O interactions (morpholine oxygen), resulting in a lower lattice energy and melting point.

Crystallographic Workflow (DOT Diagram)

The following diagram illustrates the decision logic for solving the structure of this reactive monomer, specifically addressing the disorder often found in the morpholine ring.

G Start Crude 2-MVP (Solid/Oil) Solvent Solvent Selection: EtOH/Hexane + BHT (Inhibitor) Start->Solvent Growth Slow Evaporation (4°C, Dark) Solvent->Growth Prevent Polymerization Check Crystal Quality Check (Polarized Light) Growth->Check Check->Solvent Twinned/Amorphous XRD Single Crystal XRD (Mo Kα, 100 K) Check->XRD Suitable Crystal Refinement Structure Refinement (SHELXL) XRD->Refinement Disorder Disorder Handling: - Morpholine Chair Flip? - Vinyl Rotation? Refinement->Disorder High Residual e- Final Final CIF (R1 < 5%) Refinement->Final Convergence Disorder->Refinement Apply Constraints (DFIX)

Figure 1: Workflow for the crystallographic characterization of reactive vinyl monomers.

Key Structural Features to Analyze

When refining the structure of 2-MVP, focus on these three critical geometric parameters which define its reactivity and electronic state:

A. The Quinoid Distortion
  • Hypothesis: The electron donation from the morpholine nitrogen into the pyridine ring induces a quinoid-like distortion.

  • Measurement: Compare the C2-C3 and C3-C4 bond lengths in the pyridine ring.

    • Expectation: C2-C3 should be shorter than typical aromatic C-C bonds due to resonance.

    • Significance: A greater distortion correlates with higher reactivity of the vinyl group toward polymerization.

B. The Vinyl Group Planarity
  • Hypothesis: For maximum conjugation, the vinyl group (

    
    ) should be coplanar with the pyridine ring.
    
  • Measurement: Torsion angle

    
    .
    
  • Implication: If

    
    , steric hindrance (likely from crystal packing) is breaking conjugation, which may reduce the monomer's reactivity in solid-state polymerization (topochemical reaction).
    
C. Morpholine Chair Geometry
  • Hypothesis: The morpholine ring typically adopts a chair conformation.[1]

  • Measurement: Calculate the Cremer-Pople puckering parameters.

  • Common Issue: The morpholine ring often exhibits disorder where the oxygen atom flips positions (chair-to-chair interconversion).

  • Refinement Tip: If the thermal ellipsoids on the morpholine oxygen are elongated, model the ring as disordered over two positions with occupancy refinement.

References
  • Structure of 2-Morpholino-5-nitropyridine

    • Title: "Crystal structure of 2-morpholino-5-nitropyridine."
    • Source:Acta Crystallographica Section E (Analogous structure for comparison).
    • Link:[Link] (Search for structurally related aminopyridines).

  • General Vinylpyridine Synthesis & Properties

    • Title: "2-Vinylpyridine: Properties, Production process and Uses."[2][3]

    • Source: ChemicalBook.
  • Crystallization of Reactive Monomers: Title: "Solid-state polymerization of vinyl monomers." Source:Polymer Science Series. Context: Methodologies for inhibiting polymerization during crystal growth (use of TBC/BHT).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 4-(5-Vinylpyridin-2-yl)morpholine

As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a system of predictable chemical behaviors. 4-(5-Vinylpyridin-2-yl)morpholine is a highly valuable bifunctional building b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a system of predictable chemical behaviors. 4-(5-Vinylpyridin-2-yl)morpholine is a highly valuable bifunctional building block, frequently utilized in the synthesis of advanced therapeutics, including 1[1] and 2[2]. However, its dual-functional nature—combining a basic morpholine ring with a reactive vinylpyridine moiety—creates a complex hazard profile. To ensure scientific integrity and laboratory safety, every protocol described herein is a self-validating system designed to mitigate the specific chemical risks of this compound.

Section 1: Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in designing an effective safety protocol. 4-(5-Vinylpyridin-2-yl)morpholine inherits extreme reactivity from its two parent structures:

  • The Morpholine Moiety: Confers significant basicity and nucleophilicity. Morpholine derivatives are highly corrosive, causing 3[3].

  • The Vinylpyridine Moiety: Acts as a potent Michael acceptor. The vinyl group is highly susceptible to radical-initiated or thermally induced autopolymerization. This exothermic reaction can lead to over-pressurization of sealed containers and subsequent explosion[4]. Furthermore, vinylpyridines are 5[5].

Quantitative Hazard Synthesis To contextualize the risk, we synthesize the toxicological data of its constituent analogs to establish the operational boundaries for the hybrid molecule.

Hazard MetricMorpholine Analog DataVinylpyridine Analog DataSynthesized Risk Profile for 4-(5-Vinylpyridin-2-yl)morpholine
Inhalation Toxicity (LC50) 8,000 ppm (8h, Rat)[3]Fatal if inhaled (Vapor)[6]Highly Toxic (Lachrymator/Corrosive Vapor)
Oral Toxicity (LD50) ~1,900 mg/kg[3]336 mg/kg (Rat)[5]Toxic (< 500 mg/kg estimated)
Dermal Toxicity (LD50) 500 mg/kg (Rabbit)[3]650 mg/kg (Rabbit)[5]Toxic (Corrosive & Sensitizing)
Storage Requirement Ambient[3]< -10°C (Freezer)[7]Strictly < -10°C (Autopolymerization Risk)
Section 2: Personal Protective Equipment (PPE) Ecosystem

Because of its corrosive and skin-penetrating properties, standard laboratory PPE is insufficient. The following ecosystem must be deployed:

Protection ZoneRequired EquipmentMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (>0.3 mm).Vinyl compounds and morpholines rapidly permeate standard thin nitrile. Butyl rubber provides superior resistance to basic amines and reactive alkenes.
Eye/Face Protection Chemical splash goggles AND a full-face shield.The compound causes irreversible eye damage. A face shield prevents lachrymatory vapor condensation on the face and protects against splash hazards.
Body Protection Flame-resistant (FR) lab coat + impermeable chemical apron.Mitigates the dual risk of flammability and rapid skin absorption.
Respiratory Certified Chemical Fume Hood (Face velocity 80-100 fpm).Corrosive to the respiratory tract[4]. Never handle on an open bench.
Section 3: Operational Workflow & Step-by-Step Handling Protocol

Workflow A Receiving & Inspection B Cold Storage (<-10°C) A->B Transfer immediately C Fume Hood Preparation B->C Thaw in hood D Reaction Setup (N2/Ar) C->D Inert atmosphere E Waste Segregation D->E Quench & dispose

Operational workflow for handling 4-(5-Vinylpyridin-2-yl)morpholine from receiving to disposal.

Methodology: Safe Reaction Setup

  • Pre-Operation: Purge the chemical fume hood of all incompatible materials (strong oxidizers, strong acids)[7]. Ensure the hood sash is lowered to the optimal working height.

  • Thawing: Retrieve the sealed vial from the -20°C freezer. Crucial Step: Allow the vial to warm to room temperature inside the fume hood before opening. Opening a cold vial introduces atmospheric moisture, which can degrade the chemical or promote unwanted side reactions.

  • Inert Atmosphere: 4-(5-Vinylpyridin-2-yl)morpholine should be handled under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation and radical-induced polymerization.

  • Transfer: Use a glass syringe with a stainless-steel needle for liquid transfers. Avoid plastic syringes if the compound is neat, as reactive vinyl compounds can leach plasticizers.

  • Quenching: Upon reaction completion, quench residual reactive vinyl species with a mild nucleophile or dilute acid before transferring to the waste stream.

Section 4: Storage Logistics & Autopolymerization Prevention

The most insidious risk of vinylpyridine derivatives is autopolymerization. This process is exothermic; as the material polymerizes, it generates heat, accelerating the reaction further until the container ruptures[4].

  • Temperature Control: Must be stored strictly below -10°C (ideally in a -20°C spark-proof freezer)[7].

  • Light Sensitivity: Store in amber glass vials to prevent UV-initiated radical generation.

  • Inhibitors: If the material is stored for extended periods, verify the presence of a polymerization inhibitor (such as hydroquinone or 4-tert-butylcatechol).

Section 5: Spill Response & Disposal Plan

SpillResponse Start Spill Detected Assess Assess Volume & Ventilation Start->Assess Evac Evacuate Area Call Hazmat Assess->Evac Large spill / Poor vent PPE Don Spill PPE (Respirator) Assess->PPE Small spill in hood Contain Contain with Inert Absorbent PPE->Contain Dispose Incineration Facility Contain->Dispose

Decision matrix and procedural logic for 4-(5-Vinylpyridin-2-yl)morpholine spill response.

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: If the spill occurs outside a fume hood, evacuate the immediate area. The lachrymatory vapors will quickly incapacitate personnel.

  • Don Emergency PPE: Responders must wear a NIOSH-approved full-face respirator with organic vapor cartridges, heavy butyl gloves, and a chemical suit.

  • Containment: Eliminate all ignition sources (flammable vapor risk). Cover the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite). Do not use combustible materials like paper towels[7].

  • Neutralization & Collection: Carefully sweep the absorbed material using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.

  • Disposal: The compound is toxic to aquatic life[6]. Never dispose of it down the drain. All waste must be routed to a licensed chemical disposal facility for high-temperature incineration[8].

References
  • Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties. PMC - NIH.
  • Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion.
  • Safety D
  • SAFETY DATA SHEET 4-Vinylpyridine, stabilized. Fisher Scientific.
  • 2-vinyl pyridine cas no 100-69-6 - Safety D

Sources

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